molecular formula C16H19IN2 B10818430 2-Di-1-ASP CAS No. 1694-48-0

2-Di-1-ASP

Cat. No.: B10818430
CAS No.: 1694-48-0
M. Wt: 366.24 g/mol
InChI Key: XPOIQAIBZGSIDD-UHFFFAOYSA-M
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Description

2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide is a pyridinium salt, a tertiary amine and an organic iodide salt. It has a role as a fluorochrome. It contains a 2-[4-(dimethylamino)styryl]-1-methylpyridinium.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIQAIBZGSIDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-29-8, 1694-48-0
Record name Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
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Record name 2-(4-(Dimethylamino)styryl)-1-methylpyridinium
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Record name 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide
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Record name 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide
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Record name 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE
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Foundational & Exploratory

2-Di-1-ASP: A Versatile Fluorescent Probe for Cellular and Neuronal Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Di-1-ASP, also known as DASPI, is a mono-styryl fluorescent dye that has emerged as a valuable tool in various fields of biological research. Its utility stems from its ability to function as a mitochondrial stain, a selective probe for G-quadruplex (G4) DNA structures, and a voltage-sensitive dye for monitoring neuronal activity. This technical guide provides a comprehensive overview of the properties and applications of this compound, including detailed experimental protocols, quantitative data, and visual representations of its mechanisms and workflows.

Core Applications and Mechanisms of Action

This compound is a cationic dye that exhibits distinct fluorescent properties depending on its local environment. This characteristic is the basis for its diverse applications in cellular imaging and neurobiology.

  • Mitochondrial Staining: As a lipophilic cation, this compound readily crosses the plasma membrane of live cells and accumulates in mitochondria in a membrane potential-dependent manner. The fluorescence intensity of the dye within mitochondria is a reliable indicator of mitochondrial energization, making it a useful tool for studying mitochondrial health and function.[1]

  • G-Quadruplex (G4) DNA Probe: this compound displays a significant enhancement in fluorescence upon binding to G-quadruplex DNA structures.[2] G4s are non-canonical secondary structures that can form in guanine-rich regions of DNA and RNA and are implicated in the regulation of key cellular processes such as transcription and replication. The dye's selectivity for G4 DNA allows for their visualization and study within the cellular context.

  • Voltage-Sensitive Dye (VSD): The fluorescence of this compound is sensitive to changes in the transmembrane potential. This property allows for the optical recording of neuronal activity, including action potentials and subthreshold synaptic events, with high temporal and spatial resolution.[3][4][5][6][7]

Quantitative Data for this compound

The following tables summarize the key quantitative properties of this compound, providing a reference for experimental design and data interpretation.

PropertyValueReference
Chemical Formula C₁₆H₁₉IN₂
Molecular Weight 366.24 g/mol
Excitation Maximum (λex) ~470 nm (in phospholipids)[1]
Emission Maximum (λem) ~560-570 nm (in phospholipids)[1]
Solubility Soluble in DMSO
Storage Store at -20°C, protected from light
ApplicationParameterValueReference
Mitochondrial Staining Working Concentration10⁻⁸ to 5 x 10⁻⁶ M[1]
G4 DNA Probing Fluorescence EnhancementUp to 300-fold upon binding to G-quadruplex structures[2]
Voltage Sensing Temporal ResolutionSub-millisecond[6]
Spatial ResolutionSub-micrometer[6]

Experimental Protocols

This section provides detailed methodologies for the three primary applications of this compound.

Protocol 1: Mitochondrial Staining in Live Cells

This protocol describes the steps for staining mitochondria in live cells to assess their membrane potential.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Balanced salt solution (e.g., HBSS) or cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~470 nm, emission ~570 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) balanced salt solution or culture medium to a final concentration between 10 nM and 5 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Remove the culture medium from the cells and wash once with the balanced salt solution. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells two to three times with the balanced salt solution to remove excess dye.

  • Imaging: Immediately image the stained cells using a fluorescence microscope. Mitochondria with a higher membrane potential will exhibit brighter fluorescence.

Protocol 2: Imaging of G-Quadruplex DNA

This protocol outlines the procedure for visualizing G-quadruplex DNA structures in cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cells of interest cultured on imaging-compatible plates or slides

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional

  • Confocal or fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells on a suitable substrate for imaging.

  • Staining Solution Preparation: Dilute the this compound stock solution in an appropriate buffer or medium to the desired final concentration. The optimal concentration needs to be determined for each specific application and cell type.

  • Live-Cell Imaging:

    • Wash the cells with PBS.

    • Incubate the cells with the this compound working solution for a designated time at 37°C.

    • Wash the cells to remove unbound dye.

    • Image the cells immediately.

  • Fixed-Cell Imaging (Optional):

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes if targeting intracellular G4s.

    • Wash the cells with PBS.

    • Incubate with the this compound working solution.

    • Wash the cells and mount for imaging.

  • Image Acquisition: Acquire images using a confocal or fluorescence microscope, capturing the fluorescence signal from this compound bound to G4 structures.

Protocol 3: Voltage-Sensitive Dye Imaging in Neurons

This protocol provides a general framework for using this compound to optically record neuronal activity.

Materials:

  • This compound stock solution (in DMSO)

  • Artificial cerebrospinal fluid (aCSF) or appropriate neuronal recording solution

  • Neuronal preparation (e.g., cultured neurons, brain slices)

  • High-speed fluorescence imaging setup (e.g., confocal or two-photon microscope with a fast camera or photodiode array)

  • Electrophysiology setup for simultaneous electrical recording (optional, for calibration)

Procedure:

  • Preparation of Staining Solution: Dilute the this compound stock solution into the recording solution to the final working concentration. The optimal concentration should be determined experimentally to achieve good signal-to-noise without causing phototoxicity.

  • Loading the Dye:

    • Bath application: For neuronal cultures or brain slices, incubate the preparation in the staining solution for a specific duration.

    • Direct injection: For in vivo applications or targeting specific neurons, the dye can be microinjected.

  • Washing: After loading, wash the preparation thoroughly with the recording solution to remove unbound dye.

  • Image Acquisition:

    • Position the neuronal preparation on the microscope stage.

    • Use a high-speed imaging system to record fluorescence changes over time.

    • Stimulate the neurons electrically or synaptically to evoke activity.

  • Data Analysis:

    • Analyze the recorded fluorescence traces to detect changes corresponding to neuronal firing.

    • If simultaneous electrophysiological recordings were performed, correlate the optical signals with the electrical signals to calibrate the fluorescence change (ΔF/F) to membrane voltage changes.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Mitochondrial_Membrane_Potential cluster_cell Cell cluster_mitochondrion Mitochondrion Plasma_Membrane Plasma Membrane Cytosol Cytosol Mitochondrial_Matrix Mitochondrial Matrix (Negative Potential) Inner_Membrane Inner Mitochondrial Membrane 2_Di_1_ASP_ext This compound (extracellular) 2_Di_1_ASP_cyto This compound (cytosolic) 2_Di_1_ASP_ext->2_Di_1_ASP_cyto Passive Diffusion 2_Di_1_ASP_mito Accumulated This compound (Fluorescent) 2_Di_1_ASP_cyto->2_Di_1_ASP_mito ΔΨm-driven uptake Healthy_Mitochondrion High ΔΨm Healthy_Mitochondrion->2_Di_1_ASP_mito High Fluorescence Depolarized_Mitochondrion Low ΔΨm Depolarized_Mitochondrion->2_Di_1_ASP_cyto Low Fluorescence (Dye release) Inhibitors e.g., FCCP, Oligomycin Inhibitors->Depolarized_Mitochondrion Induce G4_DNA_Detection_Workflow Start Start Cell_Culture Culture cells on imaging substrate Start->Cell_Culture Prepare_Staining_Solution Prepare this compound working solution Cell_Culture->Prepare_Staining_Solution Incubate_Cells Incubate cells with This compound Prepare_Staining_Solution->Incubate_Cells Wash_Cells Wash to remove unbound dye Incubate_Cells->Wash_Cells Image_Acquisition Acquire images using fluorescence microscopy Wash_Cells->Image_Acquisition Data_Analysis Analyze fluorescence to identify G4 structures Image_Acquisition->Data_Analysis End End Data_Analysis->End Voltage_Imaging_Workflow Start Start Prepare_Neurons Prepare neuronal sample (culture or slice) Start->Prepare_Neurons Load_Dye Load neurons with This compound Prepare_Neurons->Load_Dye Wash Wash to remove excess dye Load_Dye->Wash Imaging_Setup Mount on high-speed imaging system Wash->Imaging_Setup Record_Activity Record fluorescence changes during neuronal activity Imaging_Setup->Record_Activity Analyze_Data Analyze ΔF/F to determine voltage transients Record_Activity->Analyze_Data End End Analyze_Data->End

References

An In-Depth Technical Guide to 2-Di-1-ASP: Excitation, Emission, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe 2-Di-1-ASP (also known as DASPI), focusing on its spectral properties, core applications, and detailed experimental protocols. This compound is a versatile styryl dye primarily utilized for the vital staining of mitochondria and has also been identified as a probe for G-quadruplex DNA structures.

Core Properties of this compound

This compound is a cationic, lipophilic dye that readily permeates the plasma membrane of live cells. Its fluorescence characteristics are sensitive to the local environment, making it a valuable tool for cellular imaging and analysis.

Spectral Properties

The excitation and emission maxima of this compound are crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry. The key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~474 nm[1][2]
Emission Maximum (λem)~605-606 nm[1][2]
Common SolventMethanol (for spectral characterization)[2]
Fluorescence ColorOrange-Red

Primary Application: Mitochondrial Staining

The primary and most widespread application of this compound is the fluorescent labeling of mitochondria in living cells. This staining is dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular metabolic activity.

Mechanism of Mitochondrial Accumulation

This compound is a positively charged molecule. This charge drives its accumulation into the negatively charged mitochondrial matrix. The mitochondrial membrane potential, which is typically around -180 mV (negative on the inside), is generated by the pumping of protons across the inner mitochondrial membrane during oxidative phosphorylation. This strong negative potential acts as an electrophoretic force, concentrating the cationic this compound molecules within the mitochondria. Consequently, the intensity of this compound fluorescence in mitochondria is proportional to the mitochondrial membrane potential. Depolarized or inactive mitochondria with a lower membrane potential will exhibit significantly reduced this compound accumulation and fluorescence.

G Mechanism of this compound Mitochondrial Accumulation cluster_cell Live Cell cluster_mitochondrion Mitochondrion Plasma_Membrane Plasma Membrane 2Di1ASP_cyto This compound Plasma_Membrane->2Di1ASP_cyto OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane (High Negative Potential, ~-180mV) OMM->IMM Matrix Mitochondrial Matrix IMM->Matrix Electrophoretic Accumulation (Driven by ΔΨm) 2Di1ASP_mito Accumulated this compound (High Fluorescence) Matrix->2Di1ASP_mito 2Di1ASP_ext This compound (Cationic Dye) 2Di1ASP_ext->Plasma_Membrane Passive Diffusion 2Di1ASP_cyto->OMM

Mechanism of this compound uptake into mitochondria.

Experimental Protocols

Detailed methodologies for utilizing this compound in common applications are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Fluorescence Microscopy of Mitochondria in Live Cells

This protocol outlines the steps for staining mitochondria in adherent live cells with this compound for visualization by fluorescence microscopy.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

    • Ensure the cells are healthy and actively growing.

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed (37°C) complete cell culture medium. The final working concentration typically ranges from 0.1 to 1 µM. The optimal concentration should be determined empirically for each cell type.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional but Recommended):

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to reduce background fluorescence.

    • After the final wash, add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Imaging:

    • Visualize the stained mitochondria using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission spectra of this compound (e.g., excitation ~470/40 nm, emission ~610/75 nm).

    • Acquire images promptly as the dye is used in live, unfixed cells.

G Fluorescence Microscopy Workflow with this compound Start Start: Adherent Cells on Coverslip Prepare_Stock Prepare 1-5 mM this compound Stock in DMSO Start->Prepare_Stock Wash_PBS Wash Cells with Pre-warmed PBS Start->Wash_PBS Prepare_Working Dilute Stock to 0.1-1 µM in Pre-warmed Medium Prepare_Stock->Prepare_Working Stain Incubate with this compound (15-30 min, 37°C) Prepare_Working->Stain Add Working Solution Wash_PBS->Stain Wash_Post_Stain Wash Cells 2-3x with Pre-warmed Medium/PBS Stain->Wash_Post_Stain Add_Medium Add Fresh Imaging Medium Wash_Post_Stain->Add_Medium Image Image with Fluorescence Microscope (Ex: ~474 nm, Em: ~605 nm) Add_Medium->Image End End: Analyze Mitochondrial Morphology and Distribution Image->End

Workflow for mitochondrial staining with this compound for microscopy.
Flow Cytometry for Mitochondrial Membrane Potential Analysis

This protocol describes the use of this compound to assess mitochondrial membrane potential in a cell suspension by flow cytometry.

Materials:

  • This compound stock solution (as prepared above)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell suspension

  • FACS tubes

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., PE or a similar channel)

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed (37°C) complete cell culture medium.

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the stock solution in the cell suspension medium. The final concentration will likely be in the range of 0.1 to 1 µM, but should be optimized.

    • Add the this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light. Gently mix the cells periodically.

  • Washing:

    • After incubation, centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1-2 mL of ice-cold PBS.

    • Repeat the wash step once more.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of ice-cold PBS or a suitable sheath fluid for flow cytometry.

    • Analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and collect the emission in the appropriate orange-red channel (e.g., ~605 nm).

    • For control experiments, consider treating a sample of cells with a mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to confirm that the this compound signal is indeed dependent on ΔΨm.

G Flow Cytometry Workflow for Mitochondrial Potential Start Start: Single-Cell Suspension (1x10^6 cells/mL) Stain Add this compound to Cell Suspension (0.1-1 µM final concentration) Start->Stain Incubate Incubate (15-30 min, 37°C) Stain->Incubate Wash1 Centrifuge and Wash with Ice-Cold PBS Incubate->Wash1 Wash2 Repeat Wash Step Wash1->Wash2 Resuspend Resuspend in Ice-Cold PBS for Analysis Wash2->Resuspend Analyze Analyze on Flow Cytometer (Ex: 488 nm, Em: ~605 nm) Resuspend->Analyze End End: Quantify Mean Fluorescence Intensity Analyze->End

Workflow for assessing mitochondrial membrane potential with this compound via flow cytometry.

Secondary Application: G-Quadruplex DNA Staining

Recent studies have indicated that this compound can act as a fluorescent probe for G-quadruplex (G4) DNA structures.[1] G4s are four-stranded nucleic acid secondary structures that can form in guanine-rich sequences and are implicated in various biological processes. This compound exhibits a significant fluorescence enhancement upon binding to G4 structures, with selectivity for parallel G4-DNA forms.[1]

Experimental Protocol: In Vitro G-Quadruplex Staining

This protocol provides a general framework for assessing the interaction of this compound with G4-forming oligonucleotides in vitro using fluorescence spectroscopy.

Materials:

  • This compound

  • G4-forming DNA oligonucleotide (e.g., c-myc promoter sequence)

  • Control non-G4-forming DNA oligonucleotide

  • Appropriate buffer (e.g., Tris-HCl with KCl for G4 formation)

  • Fluorometer

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the G4-forming and control oligonucleotides in the appropriate buffer.

    • To induce G4 formation, heat the G4-forming oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Fluorescence Titration:

    • In a cuvette, prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the assay buffer.

    • Record the initial fluorescence spectrum of the dye alone (excitation at ~474 nm, emission scan from ~500 nm to ~700 nm).

    • Incrementally add small aliquots of the folded G4 DNA solution to the cuvette.

    • After each addition, mix gently and record the fluorescence spectrum.

    • Observe the change in fluorescence intensity at the emission maximum (~605 nm).

    • Repeat the titration with the non-G4-forming control oligonucleotide to assess specificity.

  • Data Analysis:

    • Plot the fluorescence intensity of this compound as a function of the DNA concentration.

    • A significant increase in fluorescence upon addition of the G4 DNA, compared to the control DNA, indicates selective binding of this compound to the G-quadruplex structure.

Conclusion

This compound is a robust and versatile fluorescent probe with well-defined spectral characteristics. Its primary utility lies in the dynamic and quantitative assessment of mitochondrial membrane potential in living cells, providing valuable insights into cellular health and function. Furthermore, its emerging role as a G-quadruplex DNA probe opens up new avenues for research in nucleic acid structure and gene regulation. The protocols provided in this guide offer a solid foundation for researchers to effectively employ this compound in their experimental workflows. As with any fluorescent probe, optimization of staining conditions is paramount for achieving high-quality, reproducible data.

References

In-Depth Technical Guide: 2-Di-1-ASP Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the fluorescent mitochondrial probe 2-Di-1-ASP in Dimethyl Sulfoxide (DMSO) and water. It includes detailed experimental protocols for solubility determination and for the application of this compound in mitochondrial staining of live cells.

Core Topic: Solubility of this compound

This compound, also known as DASPI, is a cationic styryl dye widely used as a fluorescent probe to visualize mitochondria in living cells. Its utility in biological assays is critically dependent on its solubility in appropriate solvents for the preparation of stock and working solutions.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound in DMSO and water is summarized in the table below. It is important to note that for DMSO, using a fresh, anhydrous grade is recommended as absorbed moisture can reduce the solubility of the compound.[1]

SolventSolubility (mg/mL)Molar Solubility (mM)Remarks
DMSO 30[1]81.91[1]Sparingly soluble in the range of 1-10 mg/mL has also been reported.[2]
Water Insoluble[1]-Styryl dyes, in general, have very low solubility in aqueous solutions.

Molecular Weight of this compound (iodide salt) is 366.24 g/mol .

While this compound is insoluble in pure water, it can be used in aqueous buffers and cell culture media when first dissolved in a small amount of DMSO as a stock solution. The final concentration of DMSO in the aqueous working solution should be kept low to minimize solvent-induced artifacts in biological experiments. A protocol for preparing a ≥ 2.08 mg/mL solution in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been described, indicating its applicability in complex aqueous formulations.[3]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Deionized water

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Spectrophotometer or HPLC system for concentration analysis

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

    • Prepare a series of dilutions of the supernatant with the respective solvent.

    • Determine the concentration of this compound in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or a validated HPLC method.

  • Calculation:

    • Calculate the solubility as the concentration of the saturated solution, taking into account the dilution factors.

Protocol for Mitochondrial Staining in Live Cells

This protocol provides a general workflow for using this compound to stain mitochondria in live adherent cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (serum-free and complete)

  • Phosphate-Buffered Saline (PBS)

  • Live adherent cells cultured on a suitable imaging vessel (e.g., glass-bottom dish)

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission maxima for this compound are approximately 474/605 nm)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. For example, to make a 10 mM stock, dissolve 3.66 mg of this compound in 1 mL of DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the stock solution to a final working concentration in serum-free cell culture medium. The optimal working concentration can vary between cell types and should be determined empirically, but typically ranges from 1-10 µM.

  • Cell Staining:

    • Remove the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Image the stained mitochondria using a fluorescence microscope with appropriate excitation and emission filters.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in this guide.

G Workflow for Determining Equilibrium Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent (DMSO or Water) prep2 Seal vials prep1->prep2 equil1 Agitate for 24-48 hours at constant temperature prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 analysis1 Collect supernatant sep1->analysis1 analysis2 Prepare dilutions analysis1->analysis2 analysis3 Measure concentration (Spectrophotometry/HPLC) analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for Determining Equilibrium Solubility of this compound.

Caption: Experimental Workflow for Staining Live Cell Mitochondria.

References

An In-depth Technical Guide to 2-Di-1-ASP: A Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and applications of 2-Di-1-ASP, a versatile fluorescent dye. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, synonyms, and quantitative data of this compound. Furthermore, it offers detailed experimental protocols for its principal applications: mitochondrial staining and the detection of G-quadruplex (G4) DNA structures.

Chemical Identity and Properties

This compound is a cationic styryl dye recognized for its utility as a fluorescent probe in cellular biology.[1][2][3] Its fluorescence is environmentally sensitive, making it a valuable tool for investigating cellular structures and processes.

Synonyms: this compound is also known by several other names, including:

  • DASPI[1][2][3]

  • DASPMI[1]

  • 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide (Formal Name)[1]

  • 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide[4][5]

  • 2M2PM[3]

  • D 308[3]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 2156-29-8[1][2][3][4]
Molecular Formula C₁₆H₁₉IN₂[1][4]
Molecular Weight 366.24 g/mol [3][4]
Excitation Maximum (λex) 474 nm (in Methanol)[1]
Emission Maximum (λem) 605 nm (in Methanol)[1]
Melting Point 280 °C (decomposes)[4][6]
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[1]
Appearance Solid[1][4]

Experimental Applications and Protocols

This compound is predominantly used as a fluorescent probe for two key applications: the visualization of mitochondria in living cells and the detection of G-quadruplex DNA structures.[2][3]

Mitochondrial Staining

This compound is a cell-permeant dye that accumulates in mitochondria of live cells, driven by the mitochondrial membrane potential.[5][7] This property allows for the selective staining and visualization of these organelles.

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a stock solution of 1-5 mM this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light.

  • Staining Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free cell culture medium) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

2. Cell Preparation:

  • Culture cells on a suitable imaging substrate, such as glass-bottom dishes or coverslips, until they reach the desired confluency.

3. Staining Procedure:

  • Aspirate the cell culture medium from the cells.

  • Wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

  • Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light. Incubation times may need to be optimized.

4. Imaging:

  • After incubation, gently wash the cells two to three times with pre-warmed HBSS or imaging buffer to remove excess dye.

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., excitation around 470-490 nm and emission around 600-620 nm).

Experimental Workflow for Mitochondrial Staining

Mitochondrial_Staining_Workflow prep_reagents Prepare Reagents (Stock and Staining Solutions) staining Staining (Incubate with this compound) prep_reagents->staining prep_cells Prepare Cells (Culture on Imaging Substrate) prep_cells->staining wash Wash (Remove Excess Dye) staining->wash image Image (Fluorescence Microscopy) wash->image

Caption: Workflow for staining mitochondria in live cells using this compound.

G-Quadruplex DNA Detection

This compound exhibits enhanced fluorescence upon binding to G-quadruplex (G4) DNA structures.[2] This property can be exploited for the in vitro detection and characterization of these non-canonical DNA secondary structures.

This protocol describes a general method for detecting G4 DNA formation in vitro using a fluorescent probe like this compound.

1. Reagent Preparation:

  • DNA Solutions: Prepare stock solutions of single-stranded, G-rich DNA oligonucleotides and control (non-G-rich) DNA sequences in a suitable buffer (e.g., Tris-HCl buffer).

  • G-Quadruplex Folding Buffer: Prepare a buffer that promotes G4 formation, typically containing a monovalent cation like potassium chloride (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • This compound Working Solution: Prepare a dilute working solution of this compound in the G4 folding buffer. The final concentration should be in the low micromolar range and optimized for the specific assay.

2. G-Quadruplex Formation:

  • Dilute the G-rich DNA oligonucleotide to its final concentration in the G4 folding buffer.

  • To induce G4 formation, heat the DNA solution to 95°C for 5 minutes, followed by slow cooling to room temperature. This annealing process facilitates the folding of the DNA into a G-quadruplex structure.

3. Fluorescence Measurement:

  • In a microplate or cuvette, mix the folded G4 DNA solution with the this compound working solution.

  • As a negative control, prepare a similar mixture using the non-G-rich DNA sequence.

  • Incubate the mixtures for a short period to allow for dye binding.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound.

4. Data Analysis:

  • Compare the fluorescence intensity of the sample containing the G4 DNA with that of the negative control. A significant increase in fluorescence in the presence of the G-rich sequence is indicative of G-quadruplex formation and binding of this compound.

Logical Flow for G-Quadruplex DNA Detection

G4_Detection_Logic start Start prepare_dna Prepare G-rich and Control DNA start->prepare_dna fold_g4 Induce G4 Folding (Heating and Annealing) prepare_dna->fold_g4 add_dye Add this compound fold_g4->add_dye measure_fluorescence Measure Fluorescence add_dye->measure_fluorescence compare Compare Fluorescence (G4 vs. Control) measure_fluorescence->compare g4_detected G4 DNA Detected compare->g4_detected High Fluorescence no_g4 No Significant G4 DNA compare->no_g4 Low Fluorescence

Caption: Logical diagram for the detection of G-quadruplex DNA using this compound.

References

2-Di-1-ASP quantum yield and photostability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Yield and Photostability of Aminostyrylpyridinium Dyes

Introduction

This technical guide provides a comprehensive overview of the quantum yield and photostability of aminostyrylpyridinium (ASP) dyes, a class of fluorescent probes widely used in cellular imaging and drug development. While the specific designation "2-Di-1-ASP" does not correspond to a standardly recognized dye in scientific literature, it likely refers to a member of the dialkylaminostyrylpyridinium family. These dyes are valued for their sensitivity to the local electric field, making them excellent probes for measuring membrane potential. However, their practical application is often limited by their photophysical properties, namely their quantum yield and photostability. This document will delve into these core characteristics, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their effective use.

Quantum Yield of Aminostyrylpyridinium Dyes

The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency, defined as the ratio of photons emitted to photons absorbed. For ASP dyes, the quantum yield is highly dependent on the solvent environment. In aqueous solutions, these dyes are typically weakly fluorescent, but their fluorescence increases significantly upon binding to lipid membranes. This solvatochromic property is central to their function as membrane stains.

The quantum yield of styryl dyes like di-4-ANEPPS is notably low in water but increases upon membrane incorporation. For instance, the quantum yield of di-4-ANEPPS is less than 0.01 in water and increases to approximately 0.08-0.1 in octanol, which mimics the membrane environment.

Factors Influencing Quantum Yield:
  • Solvent Polarity: As polarity decreases, the quantum yield generally increases. This is due to the twisted intramolecular charge transfer (TICT) state, which is stabilized in polar solvents and provides a non-radiative decay pathway.

  • Membrane Fluidity: More fluid membranes can lead to a decrease in quantum yield due to increased molecular motion and non-radiative decay.

  • Local Electric Field: The primary application of many ASP dyes is to detect changes in membrane potential. The fluorescence intensity and, to a lesser extent, the quantum yield are modulated by the transmembrane potential.

Quantitative Data on Quantum Yield
DyeEnvironmentQuantum Yield (Φ)Reference
di-4-ANEPPSWater< 0.01
di-4-ANEPPSOctanol0.08 - 0.1
di-8-ANEPPSMethanol0.23
di-8-ANEPPSLipid Vesicles0.30

Photostability of Aminostyrylpyridinium Dyes

Photostability refers to the ability of a fluorophore to resist photochemical degradation upon exposure to light. Poor photostability, or photobleaching, can be a significant limitation in fluorescence microscopy experiments that require prolonged or intense illumination. Styryl dyes, in general, exhibit moderate to poor photostability.

The photostability of these dyes is influenced by several factors, including the intensity and wavelength of the excitation light, the local chemical environment, and the presence of reactive oxygen species. For example, the photostability of certain styryl dyes can be improved by the addition of antioxidants to the imaging medium.

Quantitative Data on Photostability
DyeExperimental ConditionsPhotobleaching Rate/Half-lifeReference
di-4-ANEPPSTwo-photon microscopy in brain tissueRapid photobleaching observed
FM 1-43Confocal microscopy in hair cellsHalf-life of a few seconds under continuous illumination

Experimental Protocols

Measurement of Quantum Yield

The quantum yield of a fluorescent probe is typically measured relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • Cuvettes

  • Solvents of varying polarity (e.g., water, ethanol, octanol)

  • Standard fluorophore with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • ASP dye of interest

Protocol:

  • Prepare a series of dilute solutions of the standard and the ASP dye in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, integrating the area under the emission curve.

  • Calculate the quantum yield of the ASP dye using the following equation:

    Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (nₓ² / nₛ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts x and s refer to the sample and the standard, respectively.

Assessment of Photostability

Photostability is typically assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.

Materials:

  • Fluorescence microscope with a suitable filter set and a stable light source

  • Camera or photodetector

  • Sample of interest stained with the ASP dye

  • Image analysis software

Protocol:

  • Prepare a sample stained with the ASP dye (e.g., cultured cells, tissue slice).

  • Mount the sample on the microscope and bring it into focus.

  • Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the sample under the same conditions and acquire images at regular intervals.

  • Measure the mean fluorescence intensity of a region of interest in each image.

  • Plot the normalized fluorescence intensity as a function of time.

  • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the half-life (t₁/₂) of the fluorophore.

Visualization of Experimental Workflow

Workflow for Measuring Membrane Potential Changes

The following diagram illustrates a typical workflow for using an ASP dye to measure changes in membrane potential in cultured cells.

G cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cell_culture Culture cells on coverslips staining Incubate with ASP dye cell_culture->staining wash Wash to remove excess dye staining->wash mount Mount coverslip on microscope wash->mount Transfer to imaging setup baseline Acquire baseline fluorescence mount->baseline stimulate Apply stimulus (e.g., KCl) baseline->stimulate record Record fluorescence changes stimulate->record roi Define regions of interest (ROIs) record->roi Analyze acquired images intensity Measure mean fluorescence intensity in ROIs roi->intensity normalize Normalize fluorescence (ΔF/F₀) intensity->normalize plot Plot normalized intensity vs. time normalize->plot

Caption: Workflow for membrane potential imaging using ASP dyes.

Conclusion

Aminostyrylpyridinium dyes are powerful tools for investigating cellular physiology, particularly for monitoring changes in membrane potential. However, their effective use requires a thorough understanding of their photophysical properties. The quantum yield of these dyes is highly sensitive to the local environment, a property that is exploited for membrane staining but also needs to be considered when interpreting fluorescence intensity data. Furthermore, their limited photostability necessitates careful optimization of imaging conditions to minimize photobleaching and ensure data quality. The protocols and data presented in this guide provide a foundation for researchers to harness the capabilities of ASP dyes while mitigating their limitations, thereby enabling more robust and reliable experimental outcomes.

Unveiling the Mechanism of 2-Di-1-ASP: A Technical Guide to its Fluorescence in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide), a member of the styryl dye family, has emerged as a valuable fluorescent probe for investigating cellular dynamics. Its utility stems from a remarkable sensitivity to the local microenvironment, particularly its fluorescence enhancement upon association with lipid membranes. This technical guide provides an in-depth exploration of the core fluorescence mechanism of this compound, offering insights into its application for studying mitochondrial function, membrane potential, and cellular signaling pathways.

The Core Fluorescence Mechanism of this compound

The fluorescence of this compound is governed by its molecular structure and its interaction with the surrounding environment. As a styryl dye, it possesses a donor-π-acceptor (D-π-A) architecture, which is fundamental to its photophysical properties.

Environmental Sensitivity and Quantum Yield

In aqueous solutions, this compound is virtually non-fluorescent. This is attributed to the efficient non-radiative decay of the excited state through intramolecular rotation around the central ethylene (B1197577) bridge. However, upon partitioning into the hydrophobic environment of a lipid bilayer, this rotation is sterically hindered. This restriction of torsional motion significantly reduces the rate of non-radiative decay, leading to a dramatic increase in the fluorescence quantum yield.[1][2] This "turn-on" fluorescence mechanism is the primary reason for its efficacy as a membrane stain.

Solvatochromism and Electrochromism

The emission spectrum of this compound is also sensitive to the polarity of its environment, a phenomenon known as solvatochromism. As the dye moves from a polar to a non-polar environment, a blue shift in its emission spectrum is often observed.

Furthermore, styryl dyes can exhibit electrochromism, where their absorption and emission spectra are directly influenced by an external electric field.[3] This property is particularly relevant for monitoring changes in membrane potential. A change in the transmembrane potential alters the electric field across the membrane, which in turn can modulate the electronic structure of the membrane-bound dye and cause a spectral shift or a change in fluorescence intensity. While accumulation due to membrane potential is a major factor, this direct electrochromic effect can also contribute to the observed fluorescence changes.

Quantitative Data on this compound Photophysical Properties

The following tables summarize the key photophysical properties of this compound and related styryl dyes in different environments. It is important to note that specific values for this compound can be limited in the literature, and data from similar styryl dyes are often used as a reference.

PropertyValue (in Methanol)Reference
Excitation Maximum (λex)~474 nm[4]
Emission Maximum (λem)~606 nm[4]
Molar Extinction Coefficient (ε)Not widely reported
Fluorescence Quantum Yield (ΦF)Low[2]
Fluorescence Lifetime (τ)Not widely reported

Table 1: Photophysical Properties of this compound in Methanol.

EnvironmentExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Lifetime (ns)Reference
Aqueous Buffer~460~620Very Low (~0.004 for Retinol)~2.5 (for Retinol)[2]
Liposomes (PC)~470~610Increased (~0.011 for Retinol)~7.0 (for Retinol)[2]
Liposomes (PC/Cholesterol)~470~610Further Increased (~0.013 for Retinol)~8.0 (for Retinol)[2]

Table 2: Representative Photophysical Properties of Styryl-like Dyes in Different Environments. Note: Data for retinol (B82714), which exhibits similar environmentally sensitive fluorescence, is used here to illustrate the trend. Precise values for this compound may vary.

Experimental Protocols

Staining Mitochondria in Live Cells

This protocol describes a general procedure for staining mitochondria in live cells using this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Balanced salt solution (BSS) or cell culture medium without phenol (B47542) red

  • Confocal or fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed BSS or culture medium to a final working concentration (typically in the range of 10-100 nM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed BSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed BSS to remove excess dye.

  • Imaging: Mount the coverslip on a slide with a drop of BSS or image the cells directly in the imaging dish using a fluorescence microscope. Use appropriate filter sets for this compound (e.g., excitation ~470-490 nm, emission ~590-630 nm).

Measurement of Mitochondrial Membrane Potential Changes

Changes in mitochondrial membrane potential (ΔΨm) can be assessed by monitoring the fluorescence intensity of this compound accumulated in the mitochondria. A decrease in ΔΨm will lead to a decrease in dye accumulation and thus a decrease in fluorescence intensity.

Materials:

  • Cells stained with this compound as described above.

  • A compound known to depolarize mitochondria (e.g., CCCP or FCCP) as a positive control.

  • The experimental compound of interest.

  • Time-lapse fluorescence microscope.

Procedure:

  • Baseline Imaging: Acquire baseline fluorescence images of the this compound-stained cells.

  • Treatment: Add the experimental compound or the positive control (e.g., 1-10 µM CCCP) to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in mitochondrial fluorescence intensity over time.

  • Data Analysis: Quantify the average fluorescence intensity within the mitochondrial regions of interest over time. A decrease in intensity indicates mitochondrial depolarization.

Visualizing Signaling Pathways and Workflows

The Intrinsic Apoptosis Pathway

Mitochondrial membrane potential is a critical checkpoint in the intrinsic pathway of apoptosis. Depolarization of the mitochondrial membrane is a key event leading to the release of pro-apoptotic factors.

Intrinsic_Apoptosis_Pathway Apoptotic Stimuli Apoptotic Stimuli Bcl-2 Family Regulation Bcl-2 Family Regulation Apoptotic Stimuli->Bcl-2 Family Regulation Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl-2 Family Regulation->Mitochondrial Outer Membrane Permeabilization (MOMP) ΔΨm Depolarization ΔΨm Depolarization Mitochondrial Outer Membrane Permeabilization (MOMP)->ΔΨm Depolarization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-9 Activation->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Experimental_Workflow cluster_prep Cell Preparation & Staining cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis Cell Culture Cell Culture This compound Staining This compound Staining Cell Culture->this compound Staining Washing Washing This compound Staining->Washing Baseline Imaging Baseline Imaging Washing->Baseline Imaging Compound Addition Compound Addition Baseline Imaging->Compound Addition Time-Lapse Acquisition Time-Lapse Acquisition Compound Addition->Time-Lapse Acquisition Image Processing Image Processing Time-Lapse Acquisition->Image Processing Fluorescence Quantification Fluorescence Quantification Image Processing->Fluorescence Quantification Interpretation Interpretation Fluorescence Quantification->Interpretation Ion_Channel_Activity Stimulus (e.g., Ligand, Voltage Change) Stimulus (e.g., Ligand, Voltage Change) Ion Channel Gating (Open/Close) Ion Channel Gating (Open/Close) Stimulus (e.g., Ligand, Voltage Change)->Ion Channel Gating (Open/Close) Ion Flux (e.g., Na+, K+, Ca2+, Cl-) Ion Flux (e.g., Na+, K+, Ca2+, Cl-) Ion Channel Gating (Open/Close)->Ion Flux (e.g., Na+, K+, Ca2+, Cl-) Change in Membrane Potential Change in Membrane Potential Ion Flux (e.g., Na+, K+, Ca2+, Cl-)->Change in Membrane Potential This compound Fluorescence Change This compound Fluorescence Change Change in Membrane Potential->this compound Fluorescence Change Cellular Response Cellular Response Change in Membrane Potential->Cellular Response

References

The Technical Guide to 2-Di-1-ASP for G-quadruplex DNA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Di-1-ASP, a fluorescent probe utilized in the detection and characterization of G-quadruplex (G4) DNA structures. This document outlines the core principles of this compound's mechanism of action, its photophysical properties, and detailed protocols for its application in experimental settings.

Introduction to this compound

This compound (also known as DASPI or DASPMI) is a mono-styryl pyridinium (B92312) dye initially recognized for its utility as a mitochondrial stain.[1][2] Subsequent research has highlighted its efficacy as a fluorescent probe for nucleic acids, demonstrating a notable selectivity for G-quadruplex DNA structures over canonical double-stranded DNA (dsDNA).[3] Its ability to exhibit significant fluorescence enhancement upon binding to G4 DNA makes it a valuable tool for researchers investigating the formation and function of these non-canonical DNA structures in various biological contexts.

G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA.[4] These structures are implicated in a range of crucial biological processes, including transcriptional regulation, DNA replication, and telomere maintenance, and are increasingly being explored as therapeutic targets in diseases such as cancer.[4][5] The development of selective fluorescent probes like this compound is paramount for visualizing and quantifying G4 structures, thereby facilitating a deeper understanding of their physiological and pathological roles.

Mechanism of Action and Signaling Pathway

The fluorescence of this compound is significantly quenched in aqueous solutions due to intramolecular rotation, a common characteristic of styryl dyes. Upon binding to a G-quadruplex structure, the dye's rotation is restricted. This restriction of intramolecular motion minimizes non-radiative decay pathways, leading to a substantial increase in fluorescence quantum yield, a phenomenon often referred to as "light-up" fluorescence.[6] this compound is reported to exhibit a preference for parallel G4 topologies, such as those found in the promoter regions of oncogenes like c-kit and c-myc.[3]

The binding of this compound to G-quadruplex DNA is a key step in its signaling pathway, which can be visualized as follows:

G Signaling Pathway of this compound with G-quadruplex DNA cluster_solution Aqueous Environment cluster_g4 Presence of G-quadruplex DNA cluster_binding Binding Event 2_Di_1_ASP_free Free this compound (Low Fluorescence) G4_DNA G-quadruplex DNA 2_Di_1_ASP_free->G4_DNA Binding Complex This compound :: G4-DNA Complex (High Fluorescence) G4_DNA->Complex Conformational Restriction Detection Signal Detection (Spectrofluorometer, Microscope) Complex->Detection Fluorescence Signal

Signaling pathway of this compound G4 detection.

Photophysical and Binding Properties

The interaction of this compound with G-quadruplex DNA results in significant changes to its photophysical properties. A key characteristic is the dramatic enhancement of its fluorescence intensity.

PropertyValueReference
Excitation Maximum (λex)~474 nm[1][7]
Emission Maximum (λem)~605 nm[1][2]
Fluorescence Enhancement with G4 DNAUp to 300-fold[3]
Preferred G4 TopologyParallel[3]

Quantitative Binding Data:

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in G-quadruplex DNA detection.

Preparation of this compound Stock Solution
  • Reagent : this compound (iodide salt, MW: 366.24 g/mol ).[8]

  • Solvent : High-purity dimethyl sulfoxide (B87167) (DMSO).

  • Procedure :

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve the powder in DMSO to prepare a stock solution of 1-10 mM. Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C, protected from light.

In Vitro G-quadruplex DNA Titration

This protocol determines the fluorescence enhancement and binding affinity of this compound with a specific G-quadruplex-forming oligonucleotide.

Workflow for In Vitro Titration:

G Experimental Workflow for In Vitro Titration Start Start Prepare_Probe Prepare this compound Working Solution Start->Prepare_Probe Prepare_DNA Prepare G4 and Control DNA Solutions Start->Prepare_DNA Titration Perform Titration: Add DNA aliquots to Probe Prepare_Probe->Titration Prepare_DNA->Titration Incubate Incubate at RT Titration->Incubate Measure Measure Fluorescence (λex=474 nm, λem=580-650 nm) Incubate->Measure Analyze Analyze Data: Plot Fluorescence vs. [DNA] Measure->Analyze End End Analyze->End

Workflow for in vitro titration of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO).

  • G-quadruplex forming oligonucleotide (e.g., c-myc, c-kit, telomeric sequences) and control dsDNA, ssDNA.

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • DNA Preparation : Dissolve oligonucleotides in the assay buffer to a stock concentration (e.g., 100 µM). To fold G-quadruplex structures, heat the solution to 95°C for 5 minutes, then slowly cool to room temperature overnight.

  • Working Solutions :

    • Dilute the this compound stock solution in the assay buffer to a final concentration of 1-5 µM.

    • Prepare a series of dilutions of the folded G4 DNA and control DNA in the assay buffer.

  • Titration :

    • Place the this compound working solution in a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Add small aliquots of the DNA solution to the cuvette, mixing gently after each addition.

    • After each addition, allow the solution to equilibrate for 2-5 minutes and then record the fluorescence spectrum.

  • Data Analysis :

    • Plot the fluorescence intensity at the emission maximum against the concentration of DNA.

    • The data can be fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Cellular Imaging of G-quadruplex DNA

This protocol describes the use of this compound for visualizing G-quadruplex structures in live or fixed cells.

Workflow for Cellular Imaging:

G Experimental Workflow for Cellular Imaging Start Start Cell_Culture Culture Cells on Coverslips/Imaging Dish Start->Cell_Culture Staining Incubate with this compound (e.g., 1-10 µM in media) Cell_Culture->Staining Wash Wash with PBS Staining->Wash Fixation Optional: Fix with PFA Wash->Fixation Imaging Image with Confocal Microscope (Ex: ~470 nm, Em: ~600 nm) Wash->Imaging Live Cells Fixation->Imaging Fixed Cells Analysis Analyze Images for Localization and Intensity Imaging->Analysis End End Analysis->End

Workflow for cellular imaging with this compound.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips.

  • This compound stock solution.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Optional: Paraformaldehyde (PFA) for cell fixation.

  • Confocal or fluorescence microscope with appropriate filter sets.

Procedure for Live-Cell Imaging:

  • Cell Preparation : Seed cells on a suitable imaging dish and grow to the desired confluency.

  • Staining :

    • Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the existing medium from the cells and replace it with the staining solution.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing :

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging :

    • Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 470 nm and collect emission around 600 nm.

Procedure for Fixed-Cell Imaging:

  • Follow steps 1 and 2 of the live-cell imaging protocol.

  • Fixation :

    • After washing, fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging : Mount the coverslips with an appropriate mounting medium and image as described above.

Specificity Assays

To validate the selectivity of this compound for G-quadruplex DNA, competition assays and co-localization studies are recommended.

In Vitro Competition Assay
  • Prepare a solution containing this compound and the target G-quadruplex DNA at concentrations that yield a significant fluorescence signal.

  • Add increasing concentrations of a known G-quadruplex-binding ligand (e.g., TMPyP4, Phen-DC3) or a competing nucleic acid structure (e.g., dsDNA).

  • Monitor the fluorescence intensity. A decrease in fluorescence indicates the displacement of this compound from the G-quadruplex, confirming binding to the same site.

Cellular Co-localization Studies
  • Co-stain cells with this compound and a known marker for a specific cellular compartment (e.g., a nuclear stain like DAPI or a specific antibody for a nuclear protein known to interact with G4s).

  • Analyze the fluorescence images for co-localization of the signals, which can provide insights into the subcellular distribution of G-quadruplexes being detected by this compound.

Conclusion

This compound is a valuable fluorescent probe for the detection of G-quadruplex DNA, offering significant fluorescence enhancement and a preference for parallel G4 structures. The experimental protocols provided in this guide offer a framework for its application in both in vitro and cellular contexts. For rigorous interpretation of results, it is crucial to perform appropriate control experiments and specificity assays. Further characterization of its binding affinities with a broader range of G4 topologies will continue to enhance its utility as a specific tool for G-quadruplex research.

References

2-Di-1-ASP: A Technical Guide for Mitochondrial Membrane Potential Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanism of Action

2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide, commonly known as 2-Di-1-ASP or DASPMI, is a lipophilic, cationic fluorescent dye employed for the specific staining and analysis of mitochondria in living cells.[1][2] Its utility as an indicator of mitochondrial membrane potential (ΔΨm) stems from its electrophoretic distribution across the inner mitochondrial membrane, a process governed by the Nernst potential.

In healthy, energized cells, mitochondria maintain a significant negative electrochemical gradient across their inner membrane, typically ranging from -150 to -180 mV.[3] This strong negative potential drives the accumulation of the positively charged this compound molecules within the mitochondrial matrix.[1][2] The concentration of the dye within the mitochondria leads to a significant increase in its fluorescence intensity.[1][2]

Conversely, a decrease in the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and an early event in apoptosis, results in a diminished driving force for dye accumulation.[4] Consequently, this compound is released from the mitochondria into the cytoplasm, leading to a measurable decrease in mitochondrial fluorescence.[2] This direct correlation between fluorescence intensity and mitochondrial energization allows for the qualitative and semi-quantitative assessment of ΔΨm.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound as a mitochondrial membrane potential indicator.

ParameterValueReference
Excitation Wavelength (in phospholipids)~470 nm[2]
Emission Wavelength (in phospholipids)560-570 nm[2]
Recommended Concentration Range10 nM - 5 µM[2]
ToxicityLow toxicity below 0.5 µM[1]

Experimental Protocols

I. General Staining Protocol for Live Cells

This protocol provides a general guideline for staining live cells with this compound to assess mitochondrial membrane potential. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound (DASPMI)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Live-cell imaging setup with appropriate filter sets (e.g., for FITC or TRITC, depending on the specific fluorescence characteristics in the cellular environment)

  • Positive control (depolarizing agent): Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or microplates) and culture until they reach the desired confluency.

  • Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A starting concentration of 1 µM is recommended, but the optimal concentration should be determined empirically and typically falls within the 10 nM to 5 µM range.[2]

  • Cell Staining: Remove the existing cell culture medium and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and dye concentration.

  • Washing (Optional): For clearer imaging, the staining solution can be removed, and the cells can be washed once with pre-warmed PBS or culture medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters. Acquire images of both control (untreated) cells and cells treated with compounds of interest.

II. Protocol for Inducing Mitochondrial Depolarization (Positive Control)

To validate the assay and confirm that changes in this compound fluorescence are indeed reporting on mitochondrial membrane potential, a positive control using a mitochondrial uncoupler is essential.

Procedure:

  • Prepare Cells: Stain cells with this compound as described in the general protocol.

  • Prepare FCCP/CCCP Solution: Prepare a stock solution of FCCP or CCCP in DMSO. A typical stock concentration is 10 mM.

  • Induce Depolarization: After the initial imaging of stained cells (baseline), add the mitochondrial uncoupler to the cell culture medium to a final concentration that effectively depolarizes the mitochondria (e.g., 1-10 µM for FCCP).

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the decrease in mitochondrial fluorescence as the dye is released into the cytoplasm. This confirms the potential-dependent nature of the staining. Mitochondria loaded with the dye will suddenly release it into the cytoplasm upon treatment with FCCP.[2]

Visualizations

Mechanism of this compound as a Mitochondrial Membrane Potential Indicator

G cluster_0 Healthy Mitochondrion (High ΔΨm) cluster_1 Depolarized Mitochondrion (Low ΔΨm) mito_matrix Mitochondrial Matrix Negative Charge (-150 to -180 mV) dye_accumulated This compound (Aggregated/Concentrated) High Fluorescence inner_membrane Inner Mitochondrial Membrane intermembrane_space Intermembrane Space dep_mito_matrix Mitochondrial Matrix Reduced Negative Charge dye_released This compound (Monomeric/Dispersed) Low Fluorescence dep_inner_membrane Inner Mitochondrial Membrane dep_intermembrane_space Intermembrane Space dep_intermembrane_space->dye_released Release due to potential loss outside_cell Cytosol dye_outside This compound dye_outside->intermembrane_space Uptake driven by negative potential G start Start: Seed Cells in Imaging Plate culture Culture Cells to Desired Confluency start->culture prepare_stain Prepare this compound Staining Solution culture->prepare_stain stain_cells Incubate Cells with This compound (15-30 min) prepare_stain->stain_cells wash Wash Cells (Optional) stain_cells->wash image_baseline Acquire Baseline Fluorescence Images wash->image_baseline treatment Treat Cells with Test Compound image_baseline->treatment positive_control Add FCCP/CCCP (Positive Control) image_baseline->positive_control image_treatment Acquire Post-Treatment Fluorescence Images treatment->image_treatment analyze Analyze Fluorescence Intensity Changes image_treatment->analyze image_control Acquire Images of Depolarized Mitochondria positive_control->image_control image_control->analyze

References

An In-depth Technical Guide to 2-Di-1-ASP Dye: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the styryl dye 2-Di-1-ASP, detailing its discovery, synthesis, and multifaceted applications in biological research. This document serves as a core resource for professionals in drug development and cellular biology, offering in-depth quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The unique photophysical properties of this compound make it an invaluable tool for probing cellular dynamics, particularly for mitochondrial functional analysis and the identification of G-quadruplex DNA structures.

Introduction

This compound (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide) is a cationic, membrane-permeant fluorescent dye belonging to the styryl dye family.[1][2] Its utility in cellular biology stems from its ability to selectively accumulate in organelles with high membrane potential, most notably mitochondria, and its fluorescence enhancement upon binding to specific nucleic acid secondary structures.[1][2][3] This dual functionality makes it a versatile probe for investigating cellular health, mitochondrial dysfunction, and the regulatory roles of G-quadruplex DNA.

Physicochemical and Photophysical Properties

PropertyValueReference
Chemical Name 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide[4]
Synonyms DASPI, DASPMI[4]
CAS Number 2156-29-8[4]
Molecular Formula C₁₆H₁₉IN₂[4]
Molecular Weight 366.24 g/mol [1]
Excitation Maximum (λex) ~474 nm[4]
Emission Maximum (λem) ~605 nm[4]
Stokes Shift ~131 nm
Molar Extinction Coefficient (ε) Typically in the range of 27,000 - 270,000 M⁻¹cm⁻¹ for styryl dyes[6]
Fluorescence Quantum Yield (Φ) Variable, can be low in aqueous solution and increases upon binding to targets[3][5]
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[4]

Synthesis

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This involves the reaction of 1,2-dimethylpyridinium iodide with 4-(dimethylamino)benzaldehyde (B131446) in the presence of a catalytic amount of a base, such as piperidine, in a suitable solvent like ethanol, followed by reflux.

Synthesis_of_2_Di_1_ASP cluster_reagents Reagents reagent1 1,2-Dimethylpyridinium iodide reagents reagent1->reagents reagent2 4-(Dimethylamino)benzaldehyde reagent2->reagents product This compound reagents->product Piperidine (catalyst) Ethanol, Reflux

Synthesis of this compound via Knoevenagel condensation.

Key Applications and Experimental Protocols

Mitochondrial Staining and Functional Analysis

Mechanism of Action: this compound is a cationic dye that accumulates in mitochondria driven by the negative mitochondrial membrane potential (ΔΨm).[3] In healthy, respiring cells with a high ΔΨm, the dye is actively taken up and concentrated in the mitochondrial matrix, resulting in bright fluorescence. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the dye uptake is significantly reduced, leading to diminished fluorescence. This potential-dependent accumulation allows for the qualitative and quantitative assessment of mitochondrial function.

Mitochondrial_Staining_Workflow start Live Cell Culture prepare_dye Prepare this compound Working Solution (e.g., 1-10 µM in culture medium) start->prepare_dye stain Incubate Cells with Dye (e.g., 15-30 min at 37°C) prepare_dye->stain wash Wash Cells (Optional) (e.g., with warm PBS or medium) stain->wash image Image with Fluorescence Microscopy (Ex: ~474 nm, Em: ~605 nm) wash->image

Workflow for mitochondrial staining with this compound.

Detailed Protocol for Mitochondrial Staining in Live Adherent Cells:

  • Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips to the desired confluency.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution by diluting the stock solution in warm (37°C) cell culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional but Recommended):

    • Gently aspirate the staining solution.

    • Wash the cells two to three times with a warm, balanced salt solution (e.g., PBS) or fresh culture medium to remove excess dye and reduce background fluorescence.[7][8]

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Excitation: ~474 nm, Emission: ~605 nm).

G-Quadruplex DNA Staining

Mechanism of Action: this compound exhibits enhanced fluorescence upon binding to G-quadruplex (G4) DNA structures.[1][2] G4s are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. The binding of this compound is thought to occur through groove binding or end-stacking on the terminal G-tetrads, which restricts the rotational freedom of the dye molecule, leading to a significant increase in its fluorescence quantum yield.[9][10] This property allows for the visualization of G4 structures in vitro and potentially in living cells.

G4_Staining_Mechanism dye This compound (Low Fluorescence) complex This compound :: G4 Complex (High Fluorescence) dye->complex Binds to groove or end-stacks on tetrad g4 G-Quadruplex DNA g4->complex

Mechanism of fluorescence enhancement of this compound upon binding to G-quadruplex DNA.

Detailed Protocol for In Vitro G-Quadruplex DNA Staining:

  • G-Quadruplex Formation:

    • Dissolve the G-rich oligonucleotide in a suitable buffer (e.g., Tris-HCl with KCl or NaCl) to promote G4 formation.[11][12]

    • Heat the solution to 95°C for 5 minutes, then slowly cool to room temperature to facilitate annealing into the G4 conformation.[11][12] The formation of G4 structures can be confirmed by techniques such as circular dichroism (CD) spectroscopy or native polyacrylamide gel electrophoresis (PAGE).[13][14]

  • Staining:

    • Prepare a working solution of this compound in the same buffer used for G4 formation.

    • Add the this compound solution to the G4 DNA sample. The optimal dye-to-DNA ratio should be determined experimentally.

  • Fluorescence Measurement:

    • Incubate the mixture for a short period at room temperature.

    • Measure the fluorescence intensity using a fluorometer with excitation at ~474 nm and emission detection centered around ~605 nm. A significant increase in fluorescence intensity compared to the dye alone or in the presence of non-G4 DNA indicates binding to the G-quadruplex structure.

Data Interpretation and Considerations

  • Mitochondrial Staining: A decrease in this compound fluorescence intensity is indicative of mitochondrial membrane depolarization, which can be a marker for apoptosis, cellular stress, or the effect of certain drugs.

  • G-Quadruplex Staining: An increase in fluorescence intensity suggests the presence of G-quadruplex structures. It is crucial to use appropriate controls, such as single-stranded or double-stranded DNA sequences that do not form G4s, to ensure the specificity of the signal.

  • Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times during imaging.

  • Toxicity: While generally considered to have low toxicity for short-term imaging, prolonged exposure or high concentrations of this compound may have cytotoxic effects. It is advisable to perform viability assays to assess any potential toxicity in the experimental system.

Conclusion

This compound is a powerful and versatile fluorescent probe with significant applications in cell biology and drug development. Its ability to report on mitochondrial membrane potential and to selectively stain G-quadruplex DNA structures provides researchers with a valuable tool to investigate fundamental cellular processes and to screen for compounds that modulate these targets. This guide provides the necessary technical information and protocols to effectively utilize this compound in a research setting.

References

2-Di-1-ASP safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Di-1-ASP: Safety, Handling, and Experimental Applications

This guide provides a comprehensive overview of this compound (also known as DASPI), a versatile fluorescent dye, for researchers, scientists, and drug development professionals. It covers essential safety and handling procedures, detailed chemical and physical properties, and protocols for its primary applications in cellular and molecular biology.

General Information and Properties

This compound is a mono-styryl dye widely utilized as a fluorescent probe. Its primary applications include the staining of mitochondria in living cells and the detection of G-quadruplex (G4) DNA structures. The dye exhibits significant fluorescence enhancement upon binding to these targets, making it a valuable tool for imaging and analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide
Synonyms DASPI, DASPMI
CAS Number 2156-29-8
Molecular Formula C₁₆H₁₉IN₂
Molecular Weight 366.24 g/mol
Appearance Solid
Excitation Maximum (λex) 474 nm
Emission Maximum (λem) 605 nm
Solubility

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock and working solutions (Table 2).

SolventSolubilityReference
DMSO Sparingly soluble (1-10 mg/mL)
DMSO 30 mg/mL (81.91 mM) (Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO)

Safety and Handling

Proper safety precautions are essential when working with this compound. A Safety Data Sheet (SDS) should always be consulted before use.

Hazard Identification

Based on available safety data, this compound is not classified as a hazardous substance or mixture. However, as with any chemical, it should be handled with care.

First Aid Measures
  • After inhalation: Move to fresh air.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Personal Protective Equipment (PPE)
  • Eye/face protection: Use safety glasses with side-shields.

  • Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

  • Body Protection: Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.

  • Respiratory protection: Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.

Storage and Stability

Proper storage is critical to maintain the integrity and performance of this compound.

  • Powder: Store at -20°C for up to 3 years.

  • Stock Solutions: Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Protect from light and moisture.

Experimental Protocols

This compound is primarily used as a fluorescent stain for mitochondria and G-quadruplex DNA. The following are general protocols for these applications. Optimization may be required for specific cell types or experimental conditions.

Mitochondrial Staining in Live Cells

This protocol describes a general procedure for staining mitochondria in live, adherent cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined experimentally.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium.

  • Image the cells immediately using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (Excitation: ~474 nm, Emission: ~605 nm).

Mitochondrial_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM this compound stock solution in DMSO prep_working Dilute stock to 1-10 µM in culture medium prep_stock->prep_working wash1 Wash cells with PBS prep_working->wash1 add_stain Incubate with this compound (15-30 min, 37°C) wash1->add_stain wash2 Wash cells 2-3 times with PBS add_stain->wash2 image Image with fluorescence microscope (Ex: 474 nm, Em: 605 nm) wash2->image

Caption: Workflow for mitochondrial staining in live cells using this compound.

G-Quadruplex DNA Staining

This protocol provides a general method for detecting G-quadruplex DNA structures in vitro.

Materials:

  • This compound

  • Anhydrous DMSO

  • DNA sample containing a potential G-quadruplex forming sequence

  • Control DNA sample (e.g., duplex DNA)

  • Buffer (e.g., Tris-HCl with KCl)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the DNA samples: Anneal the G-quadruplex forming sequence in a buffer containing a stabilizing cation (e.g., 100 mM KCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature. Prepare the control DNA sample in the same buffer.

  • Prepare the reaction mixture: In a microplate or cuvette, add the DNA sample to the buffer.

  • Add this compound to a final concentration of 1-5 µM.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths set to approximately 474 nm and 605 nm, respectively.

  • Compare the fluorescence intensity of the G-quadruplex sample to the control DNA sample. A significant increase in fluorescence indicates the presence of G-quadruplex structures.

G_Quadruplex_Detection_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis prep_dna Anneal G4 and control DNA in K+ buffer mix Mix DNA and this compound prep_dna->mix prep_dye Prepare this compound working solution prep_dye->mix incubate Incubate (15-30 min, RT) mix->incubate measure Measure fluorescence (Ex: 474 nm, Em: 605 nm) incubate->measure compare Compare fluorescence: G4 vs. Control measure->compare

Caption: Workflow for in vitro detection of G-quadruplex DNA using this compound.

Logical Workflow: Screening for G-Quadruplex Ligands

This compound can be employed in a high-throughput screening assay to identify potential G-quadruplex binding ligands. The principle is based on the displacement of this compound from the G-quadruplex by a competing ligand, leading to a decrease in fluorescence.

G4_Ligand_Screening cluster_setup Assay Setup cluster_screening Screening cluster_readout Readout & Analysis setup_g4 G4 DNA + this compound (High Fluorescence) add_ligand Add test compound (potential G4 ligand) setup_g4->add_ligand incubate Incubate add_ligand->incubate measure_fluorescence Measure fluorescence incubate->measure_fluorescence decision Fluorescence decreased? measure_fluorescence->decision hit Hit Compound decision->hit Yes no_hit No Hit decision->no_hit No

A Technical Guide to 2-Di-1-ASP: Sourcing, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Di-1-ASP (also known as DASPI) has emerged as a versatile fluorescent probe. This mono-styryl dye is widely utilized for mitochondrial staining and as a groove-binding fluorescent probe for double-stranded and, notably, G-quadruplex (G4) DNA.[1][2][3] This guide provides an in-depth overview of its procurement, technical specifications, and experimental applications.

Purchasing Options for this compound

A variety of life science suppliers offer this compound, ensuring its accessibility for research purposes. The following table summarizes key purchasing options.

SupplierProduct Name(s)PurityAvailable Sizes
MedchemExpressThis compound (DASPI)>98% (HPLC)10 mg, 50 mg
Sobekbio BiosciencesThis compound>98% (HPLC)Inquire
Cayman ChemicalThis compound (DASPI, DASPMI)Not specified10 mg, 50 mg
Selleck ChemicalsThis compound99.99%50 mg, 100 mg, 200 mg
Universal BiologicalsThis compoundNot specified100 mg
Biotium4-Di-1-ASP*Not specified500 mg

*Note: Biotium provides 4-Di-1-ASP, a related styryl dye with similar mitochondrial staining properties.

Technical Data Summary

The following table provides a comprehensive summary of the key technical specifications for this compound, compiled from various suppliers.

PropertyValueSource(s)
CAS Number 2156-29-8[2][4]
Molecular Formula C16H19IN2[2]
Molecular Weight 366.24 g/mol [2][5]
Appearance Solid[4]
Purity >98% to 99.99% (HPLC)[2][5]
Excitation Maximum (λex) ~474 nm[4]
Emission Maximum (λem) ~605 nm[4]
Solubility DMSO: Sparingly Soluble (1-10 mg/mL)[4], 30 mg/mL[5][4][5]
Storage Powder: ≥ 2-4 years at -20°C in the dark. Stock Solution: 1 year at -80°C.[2][4][5]
Primary Applications Mitochondrial stain, G-quadruplex DNA fluorescent probe.[1][2][3][5]

Experimental Protocols

Mitochondrial Staining in Live Cells

This protocol is adapted from general methodologies for fluorescent mitochondrial probes and styryl dyes.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Adherent cells grown on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., for blue excitation and orange/red emission)

Procedure:

  • Stock Solution Preparation: Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • Imaging: Mount the coverslips on a slide with a drop of PBS or imaging buffer. Observe the stained mitochondria using a fluorescence microscope. This compound accumulates in actively respiring mitochondria.[4]

G-Quadruplex DNA Binding Assay (Fluorescence-Based)

This protocol outlines a general approach to assess the interaction of this compound with G-quadruplex DNA using fluorescence spectroscopy. This compound exhibits a significant fluorescence enhancement upon binding to G-quadruplex structures.[1]

Materials:

  • This compound

  • Oligonucleotides capable of forming G-quadruplex structures (e.g., c-myc or telomeric sequences)

  • Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Double-stranded DNA (as a control for selectivity)

  • Fluorometer

Procedure:

  • G-Quadruplex DNA Formation:

    • Dissolve the G-quadruplex-forming oligonucleotide in the annealing buffer to a concentration of ~100 µM.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to slowly cool to room temperature over several hours to facilitate the formation of the G-quadruplex structure.

  • Titration Experiment:

    • Prepare a solution of this compound (e.g., 1 µM) in the annealing buffer.

    • Measure the initial fluorescence intensity of the this compound solution using the fluorometer (excitation ~474 nm, emission scan ~550-700 nm).

    • Incrementally add small aliquots of the pre-formed G-quadruplex DNA solution to the this compound solution.

    • After each addition, allow the solution to equilibrate for a few minutes and then measure the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~605 nm) as a function of the G-quadruplex DNA concentration.

    • The resulting binding curve can be used to determine the binding affinity (e.g., by fitting to a suitable binding model).

    • Repeat the experiment with double-stranded DNA to assess the selectivity of this compound for G-quadruplex structures.

Visualizations

Experimental Workflow for Mitochondrial Staining

G Figure 1: Experimental Workflow for Mitochondrial Staining with this compound cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare 1-2 mM Stock in DMSO prep_working Dilute to 1-10 µM in Culture Medium prep_stock->prep_working wash_cells Wash Cells with PBS prep_working->wash_cells add_dye Incubate with this compound (15-30 min, 37°C) wash_cells->add_dye wash_again Wash Cells to Remove Excess Dye add_dye->wash_again mount Mount Sample wash_again->mount image Fluorescence Microscopy (Ex: ~474 nm, Em: ~605 nm) mount->image

Figure 1: Workflow for mitochondrial staining.

Principle of this compound Fluorescence Enhancement

G Figure 2: Mechanism of this compound Fluorescence cluster_free In Aqueous Solution cluster_bound Bound to Target free_dye This compound Low Fluorescence This compound free_dye->Low Fluorescence bound_dye This compound target Mitochondria or G4-DNA bound_dye->target Binding High Fluorescence High Fluorescence target->High Fluorescence

Figure 2: Principle of fluorescence enhancement.

References

An In-depth Technical Guide to 2-Di-1-ASP: A Versatile Fluorescent Probe for Mitochondria and G-Quadruplex DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical and chemical characteristics of 2-Di-1-ASP (also known as DASPMI), a versatile styryl dye utilized as a fluorescent probe for monitoring mitochondrial membrane potential and detecting G-quadruplex (G4) DNA structures. This document details the probe's properties, experimental protocols for its use, and the underlying mechanisms of its fluorescence.

Core Biophysical and Chemical Characteristics

This compound is a cationic, lipophilic dye that exhibits fluorescence upon interaction with specific cellular components. Its chemical and physical properties are summarized in the tables below.

Chemical Properties
Systematic Name 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Common Names This compound, DASPMI
CAS Number 2156-29-8
Molecular Formula C₁₆H₁₉IN₂
Molecular Weight 366.24 g/mol
Chemical Structure [Insert Chemical Structure Image - Not possible in this format]
Biophysical & Spectroscopic Properties
Excitation Maximum (λex) ~474 nm[1]
Emission Maximum (λem) ~605 nm[1]
Molar Extinction Coefficient (ε) Data not available in the searched literature.
Fluorescence Quantum Yield (Φ) Generally low for styryl dyes, specific value for this compound is not readily available in the searched literature.
Solubility Sparingly soluble in DMSO (1-10 mg/mL).[1] Also soluble in other organic solvents.
Storage Store at -20°C, protected from light.

Fluorescence Mechanism and Applications

This compound's utility as a fluorescent probe stems from its sensitivity to the local microenvironment, leading to distinct fluorescence changes upon binding to mitochondria and G-quadruplex DNA.

Mitochondrial Staining and Membrane Potential Sensing

This compound is a well-established fluorescent probe for visualizing mitochondria in living cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). In energized mitochondria with a high membrane potential, the cationic dye accumulates in the mitochondrial matrix. This accumulation, coupled with the specific biophysical environment within the inner mitochondrial membrane, leads to a significant enhancement of its fluorescence.

The fluorescence mechanism of this compound in mitochondria is complex and involves transitions between different excited states: a locally excited (LE) state, an intramolecular charge transfer (ICT) state, and a twisted intramolecular charge transfer (TICT) state. The high membrane potential is believed to restrict the torsional dynamics of the dye molecule, favoring the fluorescent ICT state and leading to an increase in fluorescence intensity. Conversely, depolarization of the mitochondrial membrane results in the release of the dye and a decrease in fluorescence.

Mitochondrial_Staining_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_fluorescence Fluorescence Mechanism 2Di1ASP_free This compound (Low Fluorescence) Cytosol Cytosol 2Di1ASP_free->Cytosol Passive Diffusion MIM Inner Mitochondrial Membrane (High ΔΨm) Cytosol->MIM ΔΨm-driven uptake Matrix Mitochondrial Matrix MIM->Matrix 2Di1ASP_bound This compound (High Fluorescence) Matrix->2Di1ASP_bound Accumulation & Binding ICT_State Intramolecular Charge Transfer (ICT) State (Fluorescent) 2Di1ASP_bound->ICT_State Favors GroundState Ground State LE_State Locally Excited (LE) State GroundState->LE_State Excitation (hν) LE_State->ICT_State Charge Transfer ICT_State->GroundState Fluorescence (hν') TICT_State Twisted Intramolecular Charge Transfer (TICT) State (Non-fluorescent) ICT_State->TICT_State Torsional Relaxation (Inhibited by high ΔΨm) TICT_State->GroundState Non-radiative decay

Caption: Mechanism of this compound fluorescence in mitochondria.

G-Quadruplex DNA Detection

This compound also serves as a fluorescent probe for G-quadruplex DNA, which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in various cellular processes, including telomere maintenance and gene regulation, and are potential targets for anticancer drug development.

Upon binding to G-quadruplex DNA, this compound exhibits a significant enhancement in fluorescence. The proposed mechanism involves the binding of the dye to the grooves of the G-quadruplex structure. This interaction restricts the rotational freedom of the dye molecule, similar to its behavior in the mitochondrial membrane, which in turn inhibits non-radiative decay pathways and promotes fluorescence emission.

G4_Detection_Mechanism cluster_fluorescence Fluorescence Enhancement 2Di1ASP_free This compound in solution (Low Fluorescence) Complex This compound :: G4-DNA Complex (High Fluorescence) 2Di1ASP_free->Complex Groove Binding Rotation_Free Free Rotation (Non-radiative decay) 2Di1ASP_free->Rotation_Free G4_DNA G-Quadruplex DNA G4_DNA->Complex Rotation_Restricted Restricted Rotation (Fluorescence) Complex->Rotation_Restricted

Caption: Mechanism of this compound fluorescence upon binding to G-quadruplex DNA.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimal conditions may vary depending on the cell type, experimental setup, and specific research question.

Mitochondrial Staining in Live Cells

This protocol outlines the steps for staining mitochondria in cultured mammalian cells.

Mitochondrial_Staining_Workflow Start Start Prepare_Stock Prepare 1 mM this compound stock solution in DMSO Start->Prepare_Stock Prepare_Staining Dilute stock solution to a final working concentration of 1-10 µM in pre-warmed culture medium Prepare_Stock->Prepare_Staining Culture_Cells Culture cells on glass-bottom dishes or coverslips Culture_Cells->Prepare_Staining Incubate Incubate cells with staining solution for 15-30 minutes at 37°C Prepare_Staining->Incubate Wash Wash cells 2-3 times with pre-warmed PBS or culture medium Incubate->Wash Image Image cells using fluorescence microscopy (Excitation: ~470 nm, Emission: ~600 nm) Wash->Image End End Image->End

Caption: Experimental workflow for mitochondrial staining with this compound.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-containing culture medium. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound dye.

  • Imaging: Immediately image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a standard FITC or GFP filter set may be suitable for excitation, and a TRITC or Texas Red filter set for emission).

Detection of G-Quadruplex DNA (In Vitro)

This protocol describes a general method for detecting the formation of G-quadruplex DNA in vitro using this compound.

G4_Detection_Workflow Start Start Prepare_Oligo Synthesize and purify G-rich oligonucleotide Start->Prepare_Oligo Anneal_Oligo Anneal oligonucleotide in a K⁺-containing buffer to form G-quadruplex structures Prepare_Oligo->Anneal_Oligo Titration Perform a spectrofluorometric titration: add increasing concentrations of G-quadruplex DNA to the dye solution Anneal_Oligo->Titration Prepare_Dye Prepare a working solution of this compound Prepare_Dye->Titration Measure_Fluorescence Measure fluorescence intensity at each titration point (Ex: ~470 nm, Em: ~600 nm) Titration->Measure_Fluorescence Analyze_Data Analyze the fluorescence enhancement to determine binding affinity Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro G-quadruplex DNA detection with this compound.

Detailed Methodology:

  • Oligonucleotide Preparation: Synthesize and purify the G-rich oligonucleotide of interest.

  • G-Quadruplex Formation: Dissolve the oligonucleotide in a buffer containing a physiologically relevant concentration of potassium ions (e.g., 100 mM KCl) to promote the formation of G-quadruplex structures. Heat the solution to 95°C for 5 minutes and then allow it to slowly cool to room temperature to facilitate proper folding.

  • Dye Preparation: Prepare a dilute working solution of this compound in the same buffer used for the oligonucleotide.

  • Spectrofluorometric Titration: In a fluorometer cuvette, add the this compound working solution. Sequentially add small aliquots of the G-quadruplex DNA solution and record the fluorescence emission spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the G-quadruplex DNA concentration. The resulting binding curve can be fitted to an appropriate binding model to determine the dissociation constant (Kd) and stoichiometry of the interaction.

Conclusion

This compound is a valuable and versatile fluorescent probe with important applications in cell biology and drug discovery. Its ability to report on mitochondrial membrane potential provides a powerful tool for studying cellular energetics and mitochondrial dysfunction. Furthermore, its fluorescence enhancement upon binding to G-quadruplex DNA makes it a useful tool for identifying and characterizing these important nucleic acid structures. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of research settings.

References

Methodological & Application

Application Notes and Protocols for 2-Di-1-ASP Staining in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (also known as DASPMI) is a lipophilic cationic fluorescent dye commonly utilized for the vital staining of mitochondria in living cells.[1][2] Its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function.[1][3] An increase in mitochondrial membrane potential leads to greater dye accumulation and a corresponding increase in fluorescence intensity.[1][4] This document provides detailed protocols for using this compound to stain live cells, with specific considerations for neuronal and cardiomyocyte cultures.

Principle of Staining

This compound is a positively charged molecule that passively diffuses across the plasma membrane of live cells. Due to the highly negative mitochondrial membrane potential maintained by healthy, respiring mitochondria, the dye electrophoretically accumulates in the mitochondrial matrix.[3] This accumulation results in a significant increase in fluorescence intensity upon excitation, allowing for the visualization of mitochondrial morphology, distribution, and the semi-quantitative assessment of mitochondrial membrane potential.[1][4]

Data Presentation

The following tables summarize the key quantitative parameters for this compound staining. It is important to note that optimal conditions can vary depending on the cell type, experimental conditions, and instrumentation.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Synonyms DASPMI[1]
Excitation Maximum (in phospholipids) ~470 nm[4]
Emission Maximum (in phospholipids) 560-570 nm[4]
Recommended Solvent for Stock Solution Dimethyl sulfoxide (B87167) (DMSO)MedChemExpress
Low Toxicity Concentration < 0.5 µM (5 x 10⁻⁷ M)[1]

Table 2: Recommended Staining Parameters for Live Cells

ParameterGeneral RangeNeurons (Suggested)Cardiomyocytes (Suggested)Reference
Stock Solution Concentration 1-10 mM1 mM1 mMMedChemExpress
Working Concentration 10 nM - 5 µM10 - 100 nM5 - 50 nM[3][4]
Incubation Time 15 - 60 minutes20 - 45 minutes30 - 60 minutes[3]
Incubation Temperature 37°C37°C37°C[3]

Experimental Protocols

Materials
  • This compound (DASPI)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM, Neurobasal medium, or appropriate cardiomyocyte culture medium)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cultured live cells (e.g., adherent neurons or cardiomyocytes on glass-bottom dishes or coverslips)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~470 nm, emission ~560 nm)

  • Incubator at 37°C with 5% CO₂

Protocol 1: General Staining for Adherent Live Cells

This protocol provides a general framework for staining adherent live cells with this compound.

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final working concentration (typically in the range of 10 nM to 1 µM). The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Grow cells on a suitable imaging vessel (e.g., glass-bottom dish or chambered coverslip).

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Replace the PBS with the pre-warmed staining solution, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and gently wash the cells two to three times with pre-warmed live-cell imaging medium to reduce background fluorescence.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the stained cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber.

Protocol 2: Staining of Cultured Neurons

This protocol is adapted for the specific needs of neuronal cultures, which can be more sensitive to environmental changes.

  • Preparation of Solutions:

    • Prepare a 1 mM this compound stock solution in DMSO as described in Protocol 1.

    • Prepare the staining solution by diluting the stock solution in pre-warmed (37°C) Neurobasal medium or another appropriate neuron culture medium to a final concentration of 10-100 nM.

  • Cell Staining:

    • Culture primary neurons or neuronal cell lines on poly-L-lysine or other suitable coated imaging dishes.

    • Carefully aspirate the existing culture medium and replace it with the pre-warmed staining solution.

    • Incubate for 20-45 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing and Imaging:

    • Gently remove the staining solution and wash the neurons twice with pre-warmed imaging medium. Be gentle to avoid detaching the cells.

    • Add fresh, pre-warmed imaging medium.

    • Proceed with live-cell imaging, paying attention to minimizing phototoxicity by using the lowest possible laser power and exposure times.

Protocol 3: Staining of Cardiomyocytes

Cardiomyocytes require specific handling to maintain their viability and function during imaging.

  • Preparation of Solutions:

    • Prepare a 1 mM this compound stock solution in DMSO as described in Protocol 1.

    • Prepare the staining solution by diluting the stock solution in pre-warmed (37°C) cardiomyocyte culture medium to a final concentration of 5-50 nM.[3]

  • Cell Staining:

    • Culture cardiomyocytes on appropriate substrates (e.g., laminin (B1169045) or fibronectin-coated dishes).

    • Remove the culture medium and add the pre-warmed staining solution.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.[3]

  • Washing and Imaging:

    • Gently wash the cardiomyocytes two to three times with pre-warmed imaging medium.

    • Add fresh, pre-warmed imaging medium.

    • Image the cells promptly. For functional studies, ensure the imaging setup maintains physiological conditions (temperature and CO₂).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare 1 mM this compound Stock in DMSO prep_working Dilute Stock to Working Concentration (10 nM - 1 µM) in Pre-warmed Medium prep_stock->prep_working wash_pbs Wash Cells with Pre-warmed PBS prep_working->wash_pbs add_stain Add Staining Solution to Cells wash_pbs->add_stain incubate Incubate for 15-60 min at 37°C add_stain->incubate wash_media Wash Cells 2-3x with Pre-warmed Medium incubate->wash_media add_media Add Fresh Imaging Medium wash_media->add_media acquire_images Acquire Images with Fluorescence Microscope add_media->acquire_images

Caption: Experimental workflow for this compound live-cell staining.

signaling_pathway cluster_cell Live Cell cluster_mito Mitochondrion cluster_output Fluorescence Signal matrix Mitochondrial Matrix (High Negative Potential) dye_in This compound (Accumulated in Matrix) dye_out This compound (Extracellular) dye_out->matrix Accumulation driven by ΔΨm fluorescence Increased Fluorescence dye_in->fluorescence Excitation

Caption: Mechanism of this compound accumulation and fluorescence.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
No or Weak Signal - Staining concentration is too low.- Incubation time is too short.- Mitochondrial membrane potential is compromised in cells.- Increase the working concentration of this compound.- Increase the incubation time.- Use a positive control with healthy, actively respiring cells.
High Background Fluorescence - Inadequate washing after staining.- Staining concentration is too high.- Increase the number and duration of washing steps.- Decrease the working concentration of the dye.
Phototoxicity/Cell Death - High dye concentration.- Prolonged exposure to excitation light.- Use the lowest effective concentration of this compound.- Minimize exposure time and laser power during imaging. Use a live-cell imaging system with environmental control.
Staining Artifacts - Dye precipitation in aqueous buffer.- Non-specific binding.- Ensure the final DMSO concentration in the staining solution is low (typically <0.5%).- Prepare fresh staining solution before each experiment.

References

Application Notes and Protocols for 2-Di-1-ASP in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP, also known as DASPMI (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide), is a lipophilic cationic styryl dye widely utilized in fluorescence microscopy. Its primary application is the visualization and assessment of mitochondria in living cells. The dye's accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for studying mitochondrial function and overall cell health. An increase in mitochondrial membrane potential leads to greater accumulation of this compound and a corresponding increase in fluorescence intensity. This property allows for the qualitative and semi-quantitative assessment of mitochondrial energization state. Additionally, this compound has been reported to bind to G-quadruplex DNA structures.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Full Chemical Name 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodideN/A
Synonyms DASPMI, DASPIN/A
Molecular Formula C₁₆H₁₉IN₂N/A
Molecular Weight 366.24 g/mol N/A
Excitation Maximum (λex) ~475 nm
Emission Maximum (λem) ~605 nm
Solubility Soluble in DMSON/A
Appearance SolidN/A
Performance Characteristics of this compound
ParameterDescriptionNotes
Quantum Yield The quantum efficiency of this compound is dependent on the solvent environment. In energized mitochondria, the dye exhibits a significant fluorescence enhancement.The exact quantum yield in the mitochondrial environment versus the cytoplasm is not well-documented in a comparative manner.
Photostability Moderate. Like many fluorescent dyes, this compound is susceptible to photobleaching upon prolonged or high-intensity illumination.It is recommended to use the lowest possible laser power and exposure time during imaging to minimize photobleaching and phototoxicity.
Cytotoxicity Low at working concentrations. However, like most fluorescent probes, it can exhibit cytotoxicity at higher concentrations or with prolonged incubation times.It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental duration.

Experimental Protocols

Protocol 1: Live-Cell Staining of Mitochondria with this compound

This protocol describes the general procedure for staining mitochondria in live cultured cells.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Preparation of Staining Solution:

    • Thaw the this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration. The optimal concentration should be determined empirically for each cell type but typically ranges from 1 to 10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope. Use excitation and emission wavelengths appropriate for this compound (e.g., excitation at ~475 nm and emission at ~605 nm).

dot

Protocol_1_Live_Cell_Mitochondrial_Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start: Culture cells to 50-70% confluency prep_stain Prepare this compound staining solution (1-10 µM in medium) start->prep_stain stain_cells Incubate cells with staining solution for 15-30 min at 37°C prep_stain->stain_cells wash_cells Wash cells twice with pre-warmed PBS stain_cells->wash_cells add_buffer Add fresh imaging buffer wash_cells->add_buffer image_cells Image with fluorescence microscope (Ex: ~475 nm, Em: ~605 nm) add_buffer->image_cells end End image_cells->end

Caption: Workflow for live-cell mitochondrial staining with this compound.

Protocol 2: Semi-Quantitative Analysis of Mitochondrial Membrane Potential Changes

This protocol allows for the investigation of changes in mitochondrial membrane potential in response to chemical treatments.

Materials:

  • Cells stained with this compound (as per Protocol 1)

  • Compound of interest (e.g., a mitochondrial uncoupler like FCCP as a positive control)

  • Vehicle control (e.g., DMSO)

  • Fluorescence microscope with time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Baseline Imaging:

    • Stain cells with this compound following Protocol 1.

    • Acquire baseline fluorescence images of the stained cells.

  • Treatment:

    • Add the compound of interest (and vehicle control to a separate set of cells) at the desired final concentration.

    • For a positive control for depolarization, add a mitochondrial uncoupler like FCCP (final concentration typically 1-10 µM).

  • Time-Lapse Imaging:

    • Immediately after adding the compounds, start acquiring time-lapse images at regular intervals (e.g., every 1-5 minutes) for the desired duration.

  • Image Analysis:

    • Using image analysis software, select regions of interest (ROIs) corresponding to mitochondria in the images from both treated and control cells.

    • Measure the mean fluorescence intensity within these ROIs over time.

    • Normalize the fluorescence intensity at each time point to the baseline fluorescence intensity (F/F₀).

    • Plot the normalized fluorescence intensity over time to visualize the changes in mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

dot

Protocol_2_MMP_Analysis cluster_prep Preparation & Baseline cluster_treatment Treatment & Imaging cluster_analysis Data Analysis start Start: Stain cells with this compound (Protocol 1) baseline_img Acquire baseline fluorescence images (t=0) start->baseline_img add_compound Add compound of interest (or vehicle/FCCP control) baseline_img->add_compound timelapse_img Acquire time-lapse images at set intervals add_compound->timelapse_img define_roi Define ROIs over mitochondria in image series timelapse_img->define_roi measure_intensity Measure mean fluorescence intensity in ROIs define_roi->measure_intensity normalize_data Normalize intensity to baseline (F/F₀) measure_intensity->normalize_data plot_data Plot normalized intensity vs. time normalize_data->plot_data end End plot_data->end

Caption: Workflow for analyzing mitochondrial membrane potential changes.

Signaling Pathway and Mechanism of Action

The fluorescence of this compound in mitochondria is directly related to the mitochondrial membrane potential (ΔΨm), which is established by the proton gradient generated by the electron transport chain.

dot

Mechanism_of_Action cluster_cell Cellular Environment ETC Electron Transport Chain Proton_Gradient Proton Gradient (H⁺) ETC->Proton_Gradient pumps H⁺ out MMP Mitochondrial Membrane Potential (ΔΨm) Proton_Gradient->MMP generates ASP_accumulation This compound Accumulation MMP->ASP_accumulation drives Fluorescence Increased Fluorescence ASP_accumulation->Fluorescence results in

Caption: Mechanism of this compound fluorescence in mitochondria.

Troubleshooting

ProblemPossible CauseSolution
No or weak mitochondrial staining - Dye concentration too low.- Incubation time too short.- Cells are unhealthy or have depolarized mitochondria.- Increase the working concentration of this compound.- Increase the incubation time.- Check cell viability. Use a positive control for mitochondrial polarization if possible.
High background fluorescence - Dye concentration too high.- Inadequate washing.- Decrease the working concentration of this compound.- Increase the number and duration of wash steps.
Rapid photobleaching - High laser power or long exposure time.- Reduce laser power and/or exposure time.- Use a more sensitive detector.- Acquire images in a single Z-plane if possible to reduce illumination time.
Cell death or morphological changes - Cytotoxicity from the dye.- Phototoxicity from imaging.- Reduce the dye concentration and/or incubation time.- Reduce the light exposure (laser power, exposure time, frequency of imaging).- Ensure the imaging medium is appropriate for maintaining cell health.

Application Notes and Protocols for Mitochondrial Staining with 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (also known as DASPI) is a fluorescent, lipophilic cationic dye commonly employed for the vital staining of mitochondria in living cells.[1][2] Its accumulation within the mitochondria is dependent upon the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function.[3] In healthy, respiring cells, the electrochemical gradient across the inner mitochondrial membrane drives the uptake and concentration of this compound, resulting in bright fluorescence. A decrease in mitochondrial membrane potential, often associated with apoptosis or mitochondrial dysfunction, leads to a reduction in dye accumulation and a corresponding decrease in fluorescence intensity. These characteristics make this compound a useful probe in various research areas, including cell biology, neurobiology, and drug discovery for screening compounds that may affect mitochondrial function.

Data Presentation

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. It is always recommended to perform an initial optimization experiment.

ParameterRecommended RangeNotes
Stock Solution Concentration 1 mM in DMSOPrepare fresh or store in aliquots at -20°C, protected from light.
Working Concentration 10 nM - 5 µMStart with a concentration in the low micromolar range (e.g., 1-2 µM) and optimize.[4]
Incubation Time 15 - 60 minutesLonger incubation times may be necessary for some cell types but can also lead to increased background.
Incubation Temperature 37°CUse the optimal growth temperature for the specific cell line.
Excitation Wavelength (λex) ~470 nm[4]
Emission Wavelength (λem) 560 - 570 nm[4]

Experimental Protocols

Protocol 1: Staining of Adherent Cells

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), high-purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of 1 mM this compound Stock Solution:

    • Allow the vial of this compound to come to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve a 1 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 366.24 g/mol ), add 2.73 mL of DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the desired final working concentration (e.g., 1 µM).

  • Cell Staining:

    • Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish or coverslips in a multi-well plate) to the desired confluency.

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete medium to remove excess dye and reduce background fluorescence.

    • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

    • Image the stained mitochondria using a fluorescence microscope with the appropriate filter set (e.g., a filter set for blue excitation and orange/red emission).

Protocol 2: Staining of Suspension Cells

Materials:

  • 1 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Suspension cells in culture

  • Microcentrifuge tubes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Count the suspension cells and pellet the desired number of cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Aspirate the supernatant.

  • Cell Staining:

    • Resuspend the cell pellet gently in pre-warmed (37°C) complete cell culture medium or PBS containing the desired final concentration of this compound (e.g., 1 µM).

    • Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently mix the cells occasionally to ensure uniform staining.

  • Washing:

    • Pellet the cells by centrifugation (300 x g for 5 minutes).

    • Aspirate the supernatant containing the staining solution.

    • Resuspend the cell pellet in fresh, pre-warmed PBS or complete medium.

    • Repeat the centrifugation and resuspension steps for a total of two to three washes.

  • Imaging and Analysis:

    • After the final wash, resuspend the cells in the appropriate buffer for analysis.

    • For fluorescence microscopy, cells can be transferred to a glass slide or imaging dish.

    • For flow cytometry, analyze the cells using the appropriate laser and emission filters.

Visualizations

experimental_workflow Experimental Workflow for Mitochondrial Staining with this compound cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM This compound Stock in DMSO prep_working Dilute to Working Concentration (10 nM - 5 µM) in Medium prep_stock->prep_working adherent Adherent Cells: Incubate 15-60 min at 37°C prep_working->adherent suspension Suspension Cells: Incubate 15-60 min at 37°C prep_working->suspension wash Wash Cells 2-3x with warm PBS/Medium adherent->wash suspension->wash image Image with Fluorescence Microscope (Ex: ~470 nm, Em: 560-570 nm) wash->image mitochondrial_potential Mechanism of this compound Accumulation in Mitochondria cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (Negative Charge) atp_synthase ATP Synthase (Complex V) matrix->atp_synthase H+ flow imm Inner Mitochondrial Membrane (IMM) imm->matrix Proton Motive Force (ΔΨm) etc Electron Transport Chain (ETC) (Complexes I-IV) etc->imm Pumps H+ atp_synthase->matrix ATP Production cytosol Cytosol dye This compound (Cationic Dye) dye->matrix Accumulation driven by ΔΨm

References

Application Notes and Protocols for 2-Di-1-ASP Cell Loading

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of 2-Di-1-ASP, a fluorescent dye for staining mitochondria in live cells.

Introduction

This compound (DASPI) is a mono-styryl dye commonly utilized as a fluorescent probe for staining mitochondria in living cells.[1][2][3] It is also known to be a groove-binding fluorescent probe for double-stranded DNA and shows selectivity for G-quadruplex (G4) DNA structures.[1] Its application extends to identifying glioma cells in living brain tissues.[4] This document outlines the essential protocols for cell loading and imaging using this compound.

Physicochemical and Fluorescent Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 366.24 g/mol [2][4]
Excitation Wavelength (Ex) 451-495 nm (Blue)[1] / 474 nm (in MeOH)[4][1][4]
Emission Wavelength (Em) 591-620 nm (Orange)[1] / 606 nm (in MeOH)[4][1][4]
Solubility Soluble in DMSO (30 mg/mL)[2]
Storage Stock solution: -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture)[1]

Experimental Protocols

Required Materials
  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO), fresh and moisture-free[2]

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cultured cells on coverslips or in imaging plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, or TRITC channels depending on the desired color representation)

Stock Solution Preparation
  • Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous DMSO to a concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 3.66 mg of this compound (MW: 366.24) in 1 mL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.[1]

Cell Loading Protocol
  • Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or coverslips).

  • Prepare a fresh working solution of this compound by diluting the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS) to a final concentration in the range of 1-20 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Remove the cell culture medium and wash the cells once with warm PBS.

  • Add the this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells at 37°C for 15-30 minutes, protected from light. Incubation time may need to be optimized.

  • After incubation, remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove excess dye.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • The cells are now ready for fluorescence imaging.

Fluorescence Microscopy
  • Mount the coverslip on a microscope slide or place the imaging dish on the microscope stage.

  • Excite the stained cells using a light source with a wavelength between 450 nm and 495 nm.

  • Capture the emitted fluorescence signal between 590 nm and 620 nm.

  • Acquire images using a fluorescence or confocal microscope equipped with appropriate filters.

Mechanism of Action and Cellular Localization

This compound is a membrane-permeant dye that accumulates in mitochondria of live cells.[4] This accumulation is likely driven by the mitochondrial membrane potential. While primarily known as a mitochondrial stain, studies with the similar compound 4-Di-1-ASP have shown that it can also accumulate in the nuclear region, possibly through a nucleoside transporter-mediated mechanism.[5] It is important to note that the uptake of 4-Di-1-ASP in BeWo cells was found to be a low-affinity, carrier-mediated process not involving OCT1 or OCT2 transporters.[5]

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for loading cells with this compound.

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution (in serum-free medium/PBS) prep_stock->prep_working incubate Incubate with This compound Working Solution prep_working->incubate culture Culture Cells wash1 Wash Cells with PBS culture->wash1 wash1->incubate wash2 Wash Cells to Remove Excess Dye incubate->wash2 add_medium Add Fresh Medium/Buffer wash2->add_medium image Fluorescence Microscopy (Ex: 450-495nm, Em: 590-620nm) add_medium->image

References

Application Notes and Protocols for 2-Di-1-ASP in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide), also known as DASPI or DASPMI, is a fluorescent, lipophilic cationic dye utilized for the analysis of mitochondrial function in living cells.[1][2] As a potentiometric probe, its accumulation within mitochondria is directly dependent on the mitochondrial membrane potential (ΔΨm). In healthy, respiring cells with a high ΔΨm, this compound is electrophoretically driven into the mitochondrial matrix, resulting in a significant increase in fluorescence intensity. Conversely, in cells with depolarized mitochondria, a hallmark of cellular stress, apoptosis, or mitochondrial dysfunction, the dye remains in the cytoplasm at a lower concentration, leading to diminished fluorescence. This property makes this compound a valuable tool for assessing mitochondrial health and identifying drug-induced mitochondrial toxicity using flow cytometry.[3]

Chemical Properties of this compound [2]

Property Value
Full Chemical Name 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide
Synonyms DASPI, DASPMI
Molecular Formula C₁₆H₁₉IN₂
Molecular Weight 366.24 g/mol
Excitation Maximum ~474 nm

| Emission Maximum | ~605 nm |

Mechanism of Action

The mechanism of this compound as a mitochondrial membrane potential probe is based on the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. The negatively charged interior of a healthy mitochondrion (typically -150 to -180 mV relative to the cytoplasm) drives the accumulation of the positively charged this compound molecules.[4] This accumulation leads to a concentrated environment within the mitochondria, causing a significant enhancement of the dye's fluorescence. A decrease in mitochondrial membrane potential reduces the driving force for dye accumulation, resulting in a lower intramitochondrial concentration and a corresponding decrease in fluorescence intensity, which can be quantified by flow cytometry.[4]

Mechanism of this compound Action cluster_0 Healthy Cell (High ΔΨm) cluster_1 Stressed/Apoptotic Cell (Low ΔΨm) Healthy_Mitochondrion Mitochondrion (Negative Potential) High_Fluorescence High Fluorescence Healthy_Mitochondrion->High_Fluorescence Results in 2Di1ASP_in This compound 2Di1ASP_in->Healthy_Mitochondrion Accumulation Depolarized_Mitochondrion Mitochondrion (Reduced Potential) Low_Fluorescence Low Fluorescence Depolarized_Mitochondrion->Low_Fluorescence Results in 2Di1ASP_out This compound 2Di1ASP_out->Depolarized_Mitochondrion Reduced Accumulation

Mechanism of this compound fluorescence change with ΔΨm.

Experimental Protocols

This section provides a general protocol for staining cells with this compound for flow cytometry analysis. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.

Materials and Reagents
  • This compound (powder or stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Flow cytometry tubes (e.g., 12 x 75 mm polypropylene (B1209903) tubes)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (for positive control)

  • Centrifuge

  • Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters (e.g., for PE-Texas Red or a similar channel).

Preparation of Reagents
  • This compound Stock Solution (1 mM): Dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light. The stock solution is typically stable for several months.[5]

  • Staining Medium: Use a serum-free cell culture medium or HBSS for staining. The presence of serum may interfere with staining.

  • CCCP Positive Control (10 mM Stock): Dissolve CCCP in DMSO to a final concentration of 10 mM. Store at -20°C.

Staining Protocol for Suspension Cells
  • Cell Preparation: Culture cells to the desired density. Harvest cells by centrifugation at 300-400 x g for 5 minutes.

  • Washing: Wash the cell pellet once with pre-warmed (37°C) PBS or HBSS.

  • Resuspension: Resuspend the cells in pre-warmed staining medium at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add this compound stock solution to the cell suspension to achieve a final concentration in the range of 1-10 µM. Titration is recommended to determine the optimal concentration for your cell type.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Positive Control (Optional but Recommended): In a separate tube, pre-treat cells with a mitochondrial uncoupler like CCCP (final concentration 10-50 µM) for 5-10 minutes before adding this compound. This will induce mitochondrial depolarization and serve as a control for low fluorescence.

  • Washing (Optional): Some protocols may include a wash step after incubation to remove excess dye. Wash the cells with 1-2 mL of staining medium or PBS. Centrifuge at 300-400 x g for 5 minutes and resuspend in fresh staining medium or PBS.

  • Analysis: Analyze the stained cells on a flow cytometer immediately.

Staining Protocol for Adherent Cells
  • Cell Culture: Grow adherent cells in culture plates to the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add pre-warmed staining medium containing this compound (1-10 µM) to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Harvesting: After incubation, remove the staining solution and wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation buffer or by light trypsinization.

  • Neutralization: If using trypsin, neutralize with a medium containing serum.

  • Washing and Resuspension: Centrifuge the detached cells at 300-400 x g for 5 minutes, wash once with staining medium or PBS, and resuspend in an appropriate volume for flow cytometry analysis.

  • Analysis: Analyze immediately by flow cytometry.

Experimental Workflow for this compound Flow Cytometry Cell_Culture Cell Culture Harvest_Wash Harvest & Wash Cells Cell_Culture->Harvest_Wash Resuspend Resuspend in Staining Medium Harvest_Wash->Resuspend Add_Dye Add this compound Resuspend->Add_Dye Incubate Incubate (15-30 min, 37°C) Add_Dye->Incubate Wash_Optional Wash (Optional) Incubate->Wash_Optional Analyze Analyze on Flow Cytometer Wash_Optional->Analyze

Workflow for this compound staining and flow cytometry.

Data Presentation and Analysis

Flow cytometry data for this compound staining is typically presented as a histogram of fluorescence intensity. A shift in the fluorescence to the left (lower intensity) indicates mitochondrial depolarization.

Quantitative Data Summary

Parameter Recommended Range Notes
Working Concentration 1 - 10 µM Optimal concentration should be determined empirically for each cell type.
Incubation Time 15 - 30 minutes Longer incubation times may lead to non-specific staining or toxicity.
Incubation Temperature 37°C Physiological temperature is crucial for active mitochondrial uptake.
Excitation Laser 488 nm (Blue) Standard on most flow cytometers.

| Emission Filter | ~605 nm (e.g., PE-Texas Red channel) | Check your instrument's filter configuration for the best fit. |

Applications in Drug Development and Toxicology

The assessment of mitochondrial function is a critical component of preclinical drug safety assessment.[3] Drug-induced mitochondrial toxicity is a significant cause of compound attrition during development and post-market withdrawal.[6] Assays measuring mitochondrial membrane potential, such as those using this compound, provide a sensitive method for screening compounds for their potential to cause mitochondrial dysfunction.[3] A decrease in this compound fluorescence upon treatment with a test compound can indicate a direct or indirect effect on the mitochondrial respiratory chain or other mitochondrial functions. This allows for the early identification of potentially toxic compounds and aids in the selection of safer drug candidates.[7][8]

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Low dye concentration- Short incubation time- Low mitochondrial activity- Incorrect instrument settings- Titrate this compound concentration upwards.- Increase incubation time (up to 30-45 minutes).- Ensure cells are healthy and metabolically active.- Verify laser and filter settings are appropriate for this compound.
High Background Fluorescence - High dye concentration- Cell death- Non-specific binding- Titrate this compound concentration downwards.- Co-stain with a viability dye (e.g., Propidium Iodide or 7-AAD) to gate out dead cells.- Include a wash step after incubation.
High Variation Between Replicates - Inconsistent cell numbers- Inconsistent incubation times or temperatures- Cell clumping- Ensure accurate cell counting and pipetting.- Maintain consistent experimental conditions.- Gently vortex or filter cell suspension before analysis.
No Shift with Positive Control (CCCP) - CCCP is inactive- Cells are already depolarized- Use a fresh dilution of CCCP.- Check the health of your cells; they may be stressed or dying.

References

Application Notes and Protocols for Staining G-quadruplex DNA with 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, DNA replication, and telomere maintenance. Consequently, the development of selective fluorescent probes to visualize and quantify G4 structures is of significant interest in biomedical research and for the discovery of novel therapeutic agents. 2-Di-1-ASP is a mono-styryl dye that serves as a fluorescent probe for G-quadruplex DNA.[1] This molecule exhibits a significant increase in fluorescence intensity upon binding to G4 structures, with a reported enhancement of up to 300-fold.[1] Notably, this compound displays a preference for G-quadruplexes with a parallel topology, such as the one found in the promoter region of the c-myc oncogene.[1] These characteristics make this compound a valuable tool for the specific detection and characterization of parallel G4-DNA structures in vitro.

Principle of Detection

The fluorescence of this compound is significantly quenched in aqueous solutions. Upon binding to the grooves or loops of G-quadruplex DNA, the dye's molecular rotation is restricted. This restriction minimizes non-radiative decay pathways, leading to a substantial enhancement of its fluorescence quantum yield. The preferential binding to parallel G4 structures suggests that the specific topology of these structures provides a more sterically and electronically favorable environment for the dye to bind and fluoresce.

Quantitative Data Summary

The following table summarizes the photophysical properties and binding characteristics of this compound and other representative G4-binding fluorescent probes. This data is essential for experimental design and for the comparison of different G4-targeting agents.

ProbeG4-DNA Target (Topology)Binding Affinity (Kd)Fluorescence Enhancement (Fold Increase)Quantum Yield (Φ) upon BindingExcitation (λex) / Emission (λem) (nm)
This compound c-myc (Parallel)Not explicitly foundUp to 300Not explicitly found451-495 / 591-620[1]
Thiazole Orange (TO)c-myc (Parallel)~0.31 µM200-400~0.3501 / 525
N-methyl mesoporphyrin IX (NMM)Telomeric (Hybrid)~1 µM>100~0.1397 / 610
DAOTA-M2Telomeric (Hybrid)~0.5 µM~50~0.25420 / 650

Experimental Protocols

I. Preparation of G-quadruplex DNA

This protocol describes the formation of G-quadruplex structures from a single-stranded DNA oligonucleotide.

Materials:

  • Guanine-rich oligonucleotide (e.g., c-myc promoter sequence: 5'-TGAGGGTGGGTAGGGTGGGTAA-3')

  • Annealing Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

  • Nuclease-free water

  • Thermal cycler or heat block

  • Spectrophotometer for DNA quantification

Procedure:

  • Resuspend the lyophilized G-rich oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Verify the concentration and purity of the oligonucleotide solution by measuring its absorbance at 260 nm.

  • Dilute the oligonucleotide stock solution to a final concentration of 10 µM in the Annealing Buffer.

  • To facilitate the formation of the G-quadruplex structure, heat the solution to 95°C for 5 minutes.

  • Gradually cool the solution to room temperature. This can be achieved by turning off the heat block and allowing it to cool naturally over several hours or by setting a slow ramp-down program on a thermal cycler (e.g., -0.5°C/minute).

  • The prepared G-quadruplex DNA solution can be stored at 4°C for short-term use or at -20°C for long-term storage.

II. In Vitro Staining of G-quadruplex DNA with this compound

This protocol outlines the procedure for the fluorescent staining of pre-formed G-quadruplex DNA with this compound.

Materials:

  • Prepared G-quadruplex DNA solution (from Protocol I)

  • This compound stock solution (1 mM in DMSO)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a working solution of this compound by diluting the 1 mM stock solution in the Assay Buffer. A final concentration in the low micromolar range (e.g., 1-5 µM) is a good starting point for optimization.

  • In a quartz cuvette or a microplate well, add the prepared G-quadruplex DNA to a final concentration of 1-5 µM in the Assay Buffer.

  • To this solution, add the this compound working solution to a final concentration of 1-5 µM. The final volume should be consistent across all experiments.

  • Incubate the mixture at room temperature (approximately 25°C) for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength between 451-495 nm and the emission wavelength between 591-620 nm.[1] Record the peak emission intensity.

  • As a negative control, prepare a sample containing only this compound in the Assay Buffer (without G4-DNA) and another sample with a non-G4 forming DNA sequence to assess the selectivity of the dye.

III. Fluorescence Titration to Determine Binding Affinity

This protocol describes how to perform a fluorescence titration experiment to determine the dissociation constant (Kd) of the this compound and G-quadruplex DNA interaction.

Materials:

  • Prepared G-quadruplex DNA solution (from Protocol I)

  • This compound stock solution (1 mM in DMSO)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

  • Fluorometer

Procedure:

  • Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the Assay Buffer in a quartz cuvette.

  • Measure the initial fluorescence of the this compound solution.

  • Sequentially add small aliquots of the concentrated G-quadruplex DNA stock solution to the cuvette.

  • After each addition, mix the solution gently and allow it to equilibrate for 2-5 minutes before measuring the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding.

  • Correct the fluorescence intensity for dilution at each titration point.

  • Plot the change in fluorescence intensity as a function of the G-quadruplex DNA concentration.

  • The data can then be fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Visualizations

G4_Staining_Workflow cluster_prep G4 DNA Preparation cluster_staining Staining Protocol cluster_analysis Data Analysis oligonucleotide G-rich Oligonucleotide buffer Annealing Buffer (with K+) oligonucleotide->buffer Dissolve heating Heat to 95°C buffer->heating cooling Slow Cool to RT heating->cooling g4_dna Folded G4-DNA cooling->g4_dna incubation Incubate (RT, 15-30 min) g4_dna->incubation Mix dye_solution This compound Solution dye_solution->incubation measurement Fluorescence Measurement incubation->measurement data Fluorescence Intensity Data measurement->data analysis Determine Binding Affinity (Kd) & Enhancement data->analysis result Quantitative Results analysis->result G4_Binding_Mechanism cluster_states Molecular States free_dye This compound (Free in Solution) bound_complex This compound::G4-DNA Complex free_dye->bound_complex Binding low_fluorescence Low Fluorescence free_dye->low_fluorescence g4_dna G-Quadruplex DNA g4_dna->bound_complex bound_complex->free_dye Dissociation high_fluorescence High Fluorescence bound_complex->high_fluorescence

References

Application Notes and Protocols for Live-Cell Imaging with 2-Di-1-ASP Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide), also known as DASPI, is a lipophilic, cationic styryl dye widely utilized as a fluorescent probe for live-cell imaging. Its chemical structure facilitates its accumulation in mitochondria, driven by the mitochondrial membrane potential (ΔΨm).[1][2] This property makes it a valuable tool for assessing mitochondrial health and function, as changes in ΔΨm are indicative of cellular stress, apoptosis, and metabolic activity.[3][4] Furthermore, its structural similarity to other styryl dyes, such as the FM series, suggests its potential application in monitoring dynamic membrane processes like synaptic vesicle recycling.

These application notes provide a comprehensive guide to using the this compound probe, including its photophysical properties, detailed experimental protocols for key applications, and troubleshooting guidelines.

Data Presentation

The following table summarizes the key quantitative data for the this compound probe. It is important to note that while the excitation and emission maxima are well-documented, specific values for quantum yield and photostability can be highly dependent on the local environment (e.g., solvent polarity, binding to membranes).

PropertyValueReferences
Chemical Formula C₁₆H₁₉IN₂
Molecular Weight 366.24 g/mol [5]
Excitation Maximum (λex) ~474 nm[2]
Emission Maximum (λem) ~605 nm[2]
Solubility Soluble in DMSO (1-10 mg/mL)[2]
Quantum Yield (Φ) Not explicitly reported; fluorescence is environmentally sensitive and increases upon membrane binding.[1][6]
Photostability Moderate; as with most fluorescent dyes, prolonged exposure to high-intensity light should be avoided to minimize photobleaching and phototoxicity.[7]

Key Applications and Experimental Protocols

Monitoring Mitochondrial Membrane Potential (ΔΨm)

The accumulation of the cationic this compound probe within the negatively charged mitochondrial matrix is directly proportional to the mitochondrial membrane potential. A decrease in ΔΨm, often an early indicator of apoptosis or mitochondrial dysfunction, will result in a decrease in the mitochondrial fluorescence signal.

Experimental Workflow for Monitoring Mitochondrial Membrane Potential

G prep Prepare this compound Stock Solution stain Stain Cells with this compound prep->stain cell_prep Prepare Live Cells for Imaging cell_prep->stain induce Induce Mitochondrial Depolarization (Optional Control) cell_prep->induce image Image Cells with Fluorescence Microscope stain->image analyze Analyze Fluorescence Intensity image->analyze induce->stain

Caption: Workflow for assessing mitochondrial membrane potential.

Protocol:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution at -20°C, protected from light.[8]

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging and culture them to the desired confluency.

    • Ensure the cells are healthy and in a logarithmic growth phase.

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 0.1-2 µM. The optimal concentration should be determined empirically for each cell type. A starting concentration of 1 µM is recommended.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Imaging:

    • After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a filter set for TRITC or similar red fluorophores).

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[7]

    • Acquire images of both control and treated cells under identical imaging conditions.

  • Controls (Optional but Recommended):

    • To confirm that the observed fluorescence is dependent on ΔΨm, treat a sample of stained cells with a mitochondrial uncoupler such as Carbonyl cyanide m-chloro phenyl hydrazone (CCCP) at a final concentration of 10-50 µM for 5-10 minutes prior to imaging. This should lead to a significant decrease in mitochondrial fluorescence.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition.

    • Compare the fluorescence intensity between control and treated cells to determine the relative change in ΔΨm.

Imaging Synaptic Vesicle Recycling

Styryl dyes like this compound can be used to visualize the endocytosis and exocytosis of synaptic vesicles in neurons. The probe is non-fluorescent in aqueous solution but becomes fluorescent upon binding to the lipid membranes of synaptic vesicles.

Experimental Workflow for Imaging Synaptic Vesicle Recycling

G prep Prepare Neuronal Culture stain Stimulate and Stain with this compound prep->stain wash Wash to Remove Extracellular Probe stain->wash image_uptake Image Vesicle Uptake wash->image_uptake destain Stimulate to Induce Exocytosis image_uptake->destain image_release Image Fluorescence Decrease destain->image_release

Caption: Workflow for synaptic vesicle recycling imaging.

Protocol:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in DMSO.

    • Prepare a high-potassium (high K+) stimulation buffer (e.g., HBSS with 90 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).

  • Cell Preparation:

    • Culture primary neurons or neuronal cell lines on glass-bottom dishes.

  • Staining (Loading):

    • Prepare a working solution of this compound at a final concentration of 2-10 µM in the high K+ stimulation buffer.

    • Wash the neurons once with a physiological buffer (e.g., normal HBSS).

    • Incubate the neurons with the high K+ staining solution for 1-2 minutes to induce depolarization and subsequent endocytosis of the dye-containing vesicles.

  • Washing:

    • Rapidly wash the neurons several times with a dye-free physiological buffer to remove the extracellular probe.

  • Imaging Uptake:

    • Image the stained nerve terminals using a fluorescence microscope. The bright fluorescent puncta represent clusters of newly endocytosed synaptic vesicles containing this compound.

  • Destaining (Unloading):

    • To observe exocytosis, stimulate the stained neurons again with a high K+ buffer (without the dye).

    • Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released from the vesicles upon exocytosis.

  • Data Analysis:

    • Measure the rate of fluorescence decay during the destaining step to quantify the kinetics of synaptic vesicle exocytosis.

Signaling Pathway Visualization

Mitochondrial membrane potential is dynamically regulated by various cellular signaling pathways. For instance, Nerve Growth Factor (NGF) and Semaphorin 3A have been shown to locally increase mitochondrial membrane potential in neuronal axons through the PI3K/Akt and MAPK/ERK signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion NGF NGF TrkA TrkA Receptor NGF->TrkA Sema3A Semaphorin 3A Nrp1 Neuropilin-1 Sema3A->Nrp1 PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Nrp1->PI3K Akt Akt PI3K->Akt Mito Increased Mitochondrial Membrane Potential (ΔΨm) Akt->Mito Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Mito

References

Visualizing the Pulse of the Cell: Application Notes for 2-Di-1-ASP in Mitochondrial Dynamics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are not static organelles but exist as a dynamic, interconnected network that constantly undergoes fusion, fission, and transport to meet the cell's metabolic demands and maintain cellular homeostasis. The visualization and quantification of these mitochondrial dynamics are crucial for understanding cellular health and disease, and for the development of novel therapeutics. 2-Di-1-ASP (also known as DASPMI) is a lipophilic cationic fluorescent dye that specifically accumulates in mitochondria of live cells in a membrane potential-dependent manner. Its fluorescence intensity serves as a sensitive indicator of mitochondrial energization, making it a valuable tool for studying the intricate processes of mitochondrial dynamics. These application notes provide detailed protocols and guidelines for utilizing this compound to visualize and analyze mitochondrial dynamics in live cells.

Principle of this compound for Mitochondrial Visualization

This compound is a styrylpyridinium dye that exhibits a significant increase in fluorescence quantum yield upon binding to lipids in the inner mitochondrial membrane. As a cationic molecule, its accumulation within the mitochondrial matrix is driven by the negative mitochondrial membrane potential (ΔΨm) generated by the electron transport chain. Therefore, healthy, actively respiring mitochondria with a high membrane potential will exhibit bright fluorescence, while depolarized or dysfunctional mitochondria will show diminished fluorescence. This property allows for the real-time monitoring of changes in mitochondrial activity and morphology.

Data Presentation

The following tables summarize key quantitative parameters for the use of this compound in visualizing mitochondrial dynamics.

Table 1: Properties of this compound

PropertyValueReference
Full Name 4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide[1]
Synonyms DASPMI, this compound[1]
Excitation Maximum ~470 nm[2]
Emission Maximum ~560-570 nm[2]
Molecular Weight 366.24 g/mol N/A
Solubility Soluble in DMSON/A

Table 2: Recommended Staining and Imaging Parameters for this compound

ParameterRecommended RangeNotes
Staining Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time 15 - 30 minutesLonger incubation times may be required for some cell types.
Incubation Temperature 37°CMaintain physiological conditions during staining.
Laser Power Minimize to reduce phototoxicityStart with low laser power and increase as needed for adequate signal-to-noise ratio.
Exposure Time 50 - 200 msAdjust based on fluorescence intensity and the speed of the dynamic process being observed.
Time-lapse Interval 1 - 10 seconds for fission/fusion; 0.5 - 2 seconds for motilityThe interval should be short enough to capture the event of interest without excessive photobleaching.
Imaging Medium Phenol (B47542) red-free culture medium with HEPESTo maintain pH and reduce background fluorescence.

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol describes the fundamental steps for staining live cells with this compound for subsequent imaging of mitochondrial dynamics.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Phenol red-free cell culture medium buffered with HEPES

  • Phosphate-buffered saline (PBS)

  • 37°C incubator with 5% CO₂

Procedure:

  • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed (37°C) phenol red-free culture medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, gently wash the cells twice with pre-warmed phenol red-free culture medium to remove excess dye.

  • Add fresh, pre-warmed phenol red-free culture medium to the cells. The cells are now ready for live-cell imaging.

Protocol 2: Time-Lapse Imaging of Mitochondrial Fission and Fusion

This protocol outlines the procedure for acquiring time-lapse images of mitochondrial dynamics to observe fission and fusion events.

Prerequisites:

  • Cells stained with this compound as described in Protocol 1.

  • A confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).

  • Appropriate filter sets for this compound (Excitation: ~470 nm, Emission: ~560-570 nm).

Procedure:

  • Place the dish or slide containing the stained cells onto the microscope stage within the environmental chamber. Allow the cells to acclimate for at least 10 minutes.

  • Locate a field of view with healthy cells exhibiting a well-defined mitochondrial network.

  • Set up the time-lapse imaging parameters. To minimize phototoxicity, use the lowest possible laser power and the shortest exposure time that provides a good signal-to-noise ratio.[3]

  • For observing fission and fusion events, which occur over seconds to minutes, acquire images every 5-10 seconds for a total duration of 10-30 minutes.[4]

  • Initiate the time-lapse acquisition.

  • Analyze the resulting image sequence for events where individual mitochondria divide (fission) or merge (fusion).

Protocol 3: Quantification of Mitochondrial Dynamics

This protocol provides a basic framework for quantifying mitochondrial fission and fusion events from time-lapse image series.

Materials:

  • Time-lapse image sequence of this compound stained mitochondria.

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Procedure:

  • Open the time-lapse image sequence in the analysis software.

  • Apply a background subtraction and a smoothing filter to enhance the signal-to-noise ratio.

  • Manually or semi-automatically count the number of distinct mitochondrial fragments in each frame.

  • A fission event is recorded when the number of mitochondrial fragments increases from one frame to the next.

  • A fusion event is recorded when the number of mitochondrial fragments decreases from one frame to the next.

  • Calculate the rates of fission and fusion by dividing the total number of events by the total observation time and the number of cells analyzed.

Signaling Pathways and Experimental Workflows

Calcium Signaling and Mitochondrial Dynamics

Calcium (Ca²⁺) is a key second messenger that plays a crucial role in regulating mitochondrial function and dynamics.[5][6] An increase in cytosolic Ca²⁺ can be taken up by mitochondria, leading to a transient depolarization of the mitochondrial membrane potential and subsequent activation of fission machinery.[7][8] This process can be visualized using this compound, as the change in membrane potential will be reflected in the dye's fluorescence intensity.

G cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Mitochondrion Stimulus Stimulus Ca_Release Ca²⁺ Release (e.g., from ER) Stimulus->Ca_Release e.g., Neurotransmitter, Growth Factor Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake Cytosolic_Ca->Mito_Ca_Uptake MMP_Depolarization Transient ΔΨm Depolarization Mito_Ca_Uptake->MMP_Depolarization Fission_Activation Activation of Fission Machinery (e.g., Drp1 recruitment) MMP_Depolarization->Fission_Activation Mitochondrial_Fission Mitochondrial Fission Fission_Activation->Mitochondrial_Fission

Calcium-induced mitochondrial fission signaling pathway.

Experimental Workflow for Drug Screening

This compound can be effectively used in drug screening campaigns to identify compounds that modulate mitochondrial dynamics.

G Start Seed Cells on Imaging Plates Treat Treat with Test Compounds Start->Treat Stain Stain with this compound Treat->Stain Image Time-Lapse Imaging Stain->Image Analyze Image Analysis: - Mitochondrial Morphology - Fission/Fusion Rates Image->Analyze Identify Identify Hit Compounds that Alter Mitochondrial Dynamics Analyze->Identify

Workflow for drug screening using this compound.

Troubleshooting and Considerations

  • Phototoxicity: Live-cell imaging, especially with fluorescent dyes, can induce phototoxicity, leading to altered cellular behavior and artifacts.[3] To minimize this, use the lowest possible excitation light intensity and exposure time. It is also advisable to use a time-lapse interval that is as long as possible while still capturing the dynamics of interest.

  • Dye Concentration: The optimal concentration of this compound can vary between cell types. A high concentration may be toxic or lead to quenching of the fluorescence signal, while a low concentration may result in a poor signal-to-noise ratio. It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell line.

  • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before staining and imaging. Stressed or unhealthy cells may exhibit altered mitochondrial morphology and dynamics, which could confound the experimental results.

  • Control Experiments: Always include appropriate controls in your experiments. This includes untreated cells (negative control) and cells treated with a known modulator of mitochondrial dynamics (positive control), such as a mitochondrial uncoupler like CCCP, to validate the assay.

Conclusion

This compound is a versatile and sensitive fluorescent probe for visualizing mitochondrial dynamics in living cells. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this dye to gain valuable insights into the complex and dynamic nature of the mitochondrial network in health and disease, and to facilitate the discovery of new therapeutic agents targeting mitochondrial function.

References

Application Notes and Protocols for Fixation After 2-Di-1-ASP Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Di-1-ASP Staining

This compound (also known as DASPI or DASPMI) is a versatile fluorescent probe utilized for the visualization of mitochondria in living cells. This styryl dye accumulates in actively respiring mitochondria due to the mitochondrial membrane potential. Beyond its use as a mitochondrial stain, this compound can also act as a groove-binding fluorescent probe for double-stranded DNA. Its fluorescence emission maximum is approximately 605 nm when excited at around 474 nm.

The ability to fix cells after vital staining with this compound is crucial for preserving the snapshot of mitochondrial morphology and distribution at a specific time point, allowing for more detailed and prolonged analysis, including immunofluorescence co-staining. The choice of fixation method is critical as it can impact fluorescence retention, cellular morphology, and the potential for introducing artifacts such as autofluorescence.

This document provides a comparative overview of common fixation methods—paraformaldehyde (PFA), glutaraldehyde (B144438), and methanol (B129727)—for researchers utilizing this compound staining. It includes detailed protocols, a summary of expected outcomes, and visual workflows to guide experimental design.

Comparison of Fixation Methods

FeatureParaformaldehyde (PFA)GlutaraldehydeMethanol
Primary Mechanism Cross-linking of proteinsExtensive cross-linking of proteinsDehydration and protein precipitation
Fluorescence Retention Good to excellentModerate to good, but can be variablePoor to moderate
Morphological Preservation GoodExcellentFair to poor (can cause cell shrinkage)[1]
Autofluorescence LowHigh (can interfere with red/green channels)[1][2]Low
Compatibility with Immunofluorescence HighLimited (can mask epitopes)High (can unmask some epitopes)
Recommended Concentration 4% in PBS0.5% - 2.5% in PBS100% (ice-cold)
Fixation Time 15-30 minutes at room temperature[1]10-20 minutes at room temperature5-10 minutes at -20°C

Experimental Protocols

Below are detailed protocols for this compound staining followed by different fixation methods. It is recommended to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: this compound Staining of Live Cells

This initial staining protocol is the first step for all subsequent fixation methods.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium appropriate for your cells

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Remove the existing culture medium from the cells.

  • Add the this compound-containing medium to the cells.

  • Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO2) for 15-30 minutes.

  • Wash the cells twice with pre-warmed PBS to remove unbound dye.

  • Proceed immediately to the desired fixation protocol.

G cluster_staining This compound Staining Workflow prep_dye Prepare this compound working solution add_dye Incubate cells with this compound prep_dye->add_dye Add to cells wash_cells Wash cells with PBS add_dye->wash_cells After incubation proceed_fix Ready for Fixation wash_cells->proceed_fix Proceed to fixation

Figure 1. Workflow for this compound Staining.
Protocol 2: Paraformaldehyde (PFA) Fixation

PFA is a widely used cross-linking fixative that generally provides good preservation of both fluorescence and cellular morphology.

Materials:

  • 16% Paraformaldehyde (PFA) solution, methanol-free

  • Phosphate-buffered saline (PBS)

Procedure:

  • Following this compound staining and washing (Protocol 1), aspirate the final PBS wash.

  • Prepare a fresh 4% PFA solution by diluting the 16% stock in PBS.

  • Add the 4% PFA solution to the cells, ensuring they are completely covered.

  • Incubate for 15-30 minutes at room temperature.[1]

  • Aspirate the PFA solution.

  • Wash the cells three times with PBS for 5 minutes each.

  • The cells are now fixed and can be stored at 4°C for a short period or processed for imaging or further staining.

G cluster_pfa PFA Fixation Workflow start_pfa Stained Cells in PBS add_pfa Add 4% PFA start_pfa->add_pfa incubate_pfa Incubate 15-30 min at RT add_pfa->incubate_pfa wash_pfa Wash 3x with PBS incubate_pfa->wash_pfa end_pfa Fixed Cells wash_pfa->end_pfa

Figure 2. Paraformaldehyde (PFA) Fixation Workflow.
Protocol 3: Glutaraldehyde Fixation

Glutaraldehyde is a more potent cross-linker than PFA, offering excellent morphological preservation, but it is known to induce significant autofluorescence.[1][2]

Materials:

  • 25% Glutaraldehyde solution

  • Phosphate-buffered saline (PBS)

  • Sodium borohydride (B1222165) (optional, for quenching)

Procedure:

  • After this compound staining and washing (Protocol 1), remove the final PBS wash.

  • Prepare a fresh 0.5% - 2.5% glutaraldehyde solution in PBS.

  • Add the glutaraldehyde solution to the cells.

  • Incubate for 10-20 minutes at room temperature.

  • Aspirate the glutaraldehyde solution.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) To reduce autofluorescence, incubate the cells with a freshly prepared solution of 0.1% sodium borohydride in PBS for 10 minutes at room temperature. Repeat this step once.

  • Wash the cells thoroughly with PBS.

  • The cells are now fixed.

G cluster_ga Glutaraldehyde Fixation Workflow start_ga Stained Cells in PBS add_ga Add 0.5-2.5% Glutaraldehyde start_ga->add_ga incubate_ga Incubate 10-20 min at RT add_ga->incubate_ga wash_ga Wash 3x with PBS incubate_ga->wash_ga quench_ga Optional: Quench with Sodium Borohydride wash_ga->quench_ga end_ga Fixed Cells wash_ga->end_ga Without quenching wash_quench Wash with PBS quench_ga->wash_quench wash_quench->end_ga

Figure 3. Glutaraldehyde Fixation Workflow.
Protocol 4: Methanol Fixation

Methanol fixation is a dehydrating and precipitating method that can be useful for certain applications, particularly if subsequent immunofluorescence requires epitope unmasking. However, it can be harsh on cellular morphology and may lead to the loss of some fluorescent signal.[1]

Materials:

  • 100% Methanol, ice-cold (-20°C)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Following this compound staining and washing (Protocol 1), aspirate the final PBS wash.

  • Quickly add ice-cold 100% methanol to the cells.

  • Incubate for 5-10 minutes at -20°C.

  • Aspirate the methanol.

  • Gently wash the cells three times with PBS for 5 minutes each.

  • The cells are now fixed and permeabilized.

G cluster_meoh Methanol Fixation Workflow start_meoh Stained Cells in PBS add_meoh Add ice-cold 100% Methanol start_meoh->add_meoh incubate_meoh Incubate 5-10 min at -20°C add_meoh->incubate_meoh wash_meoh Wash 3x with PBS incubate_meoh->wash_meoh end_meoh Fixed & Permeabilized Cells wash_meoh->end_meoh

Figure 4. Methanol Fixation Workflow.

Recommendations and Considerations

  • For optimal fluorescence preservation of this compound , paraformaldehyde (PFA) fixation is generally the recommended starting point. It provides a good balance between signal retention and structural preservation. A study on the vital mitochondrial dye Rhodamine 123 showed good fluorescence preservation after formaldehyde (B43269) vapor fixation, a similar cross-linking method.[3]

  • For high-resolution morphological studies , a low concentration of glutaraldehyde (e.g., 0.5%) can be beneficial. However, be aware of the potential for increased autofluorescence, which may require spectral unmixing or the use of quenching agents.[1][2] The emission of glutaraldehyde-induced fluorescence can be broad, potentially overlapping with the emission of this compound.[2]

  • Methanol fixation should be used with caution as it can significantly impact both the fluorescence signal and the fine mitochondrial structures. It is primarily recommended when subsequent antibody staining requires a denaturing fixative.

  • A combination of PFA and a low concentration of glutaraldehyde (e.g., 3% PFA with 1.5% glutaraldehyde) has been shown to be effective for preserving mitochondrial morphology for other mitochondrial dyes and may be a good option for this compound.[4]

  • Always perform a pilot experiment to determine the optimal fixation conditions for your specific cell type and imaging setup. Compare the fluorescence intensity and morphology of fixed cells to live, stained cells to assess the impact of the fixation procedure.

By carefully selecting and optimizing the fixation protocol, researchers can effectively preserve the valuable information obtained from this compound staining for detailed and robust downstream analysis.

References

Application Notes and Protocols for Mounting Media Compatible with 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of mounting media compatible with the fluorescent mitochondrial probe, 2-Di-1-ASP. These guidelines are intended for researchers, scientists, and drug development professionals engaged in live-cell imaging and fluorescence microscopy.

Introduction to this compound

This compound (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide) is a cell-permeant, cationic styryl dye that selectively stains mitochondria in living cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential. As such, it is a valuable tool for assessing mitochondrial health and function. The dye exhibits excitation and emission maxima of approximately 474 nm and 605 nm, respectively. Given that this compound is primarily used for live-cell imaging, the choice of a compatible mounting medium is critical to maintain cell viability and signal integrity during microscopic observation.

Selecting a Compatible Mounting Medium for Live-Cell Imaging

For live-cell imaging with this compound, the primary "mounting medium" is often the physiological imaging buffer or medium that sustains the cells. However, for longer-term imaging or to immobilize the cells for higher resolution microscopy, a more specialized mounting medium is required. The ideal mounting medium for this compound stained live cells should possess the following characteristics:

  • Biocompatibility: The medium must be non-toxic and maintain the physiological health of the cells throughout the imaging experiment.

  • Optical Clarity: The medium should be transparent and have a refractive index (RI) that closely matches that of the objective lens to minimize spherical aberration and maximize image resolution.

  • Antifade Properties: The inclusion of antifade reagents can help to reduce photobleaching of the this compound signal, which is particularly important during time-lapse imaging.

  • Immobilization (Optional): For high-resolution imaging of non-adherent cells or to reduce motion artifacts, a mounting medium with a higher viscosity or one that forms a semi-solid gel can be beneficial.

Recommended Mounting Media Types

Based on the requirements for live-cell imaging, the following types of mounting media are recommended for use with this compound:

  • Physiological Buffers/Imaging Media: For short-term imaging, cells can be mounted directly in a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or a complete cell culture medium without phenol (B47542) red. These solutions are optically clear and maintain cell health.

  • Live-Cell Imaging Solutions: Several commercially available solutions are specifically formulated for live-cell imaging. These are typically buffered to maintain physiological pH and osmolarity and are often supplemented with nutrients to support cell viability over several hours.

  • Agarose-Based Mounting Media: A low-concentration (0.5-1%) low-melting-point agarose (B213101) solution prepared in a physiological buffer can be used to immobilize cells for imaging. This is particularly useful for suspension cells or for reducing cellular movement.

  • Glycerol-Based Aqueous Buffers (with caution): While glycerol (B35011) is a common component of mounting media for fixed cells due to its high refractive index, high concentrations can be hypertonic and detrimental to live cells. If used, low concentrations of glycerol (5-10%) in a physiological buffer may be tolerated by some cell types for short periods.

Quantitative Data on Mounting Media Properties

The selection of an appropriate mounting medium should be guided by its optical properties, primarily the refractive index. The following table summarizes the refractive indices of common mounting media components and commercially available products that may be adapted for live-cell imaging.

Mounting Medium/ComponentTypeRefractive Index (RI)Key Features & Considerations
Water/PBS Aqueous Buffer~1.33Biocompatible for short-term imaging. Significant RI mismatch with oil immersion objectives.
Cell Culture Medium (phenol red-free) Aqueous Buffer~1.34Supports cell viability. Suitable for short to medium-term imaging.
5-10% Glycerol in PBS Aqueous/Glycerol~1.34-1.35Slightly increased RI. Assess cytotoxicity for your specific cell type.
Low-Melting-Point Agarose (0.5-1%) in Buffer Semi-solid~1.33Excellent for immobilizing cells. Biocompatible.
ProLong™ Live Antifade Reagent CommercialNot specifiedDesigned to reduce photobleaching in live cells.
VectaMount® AQ Aqueous Mounting Medium Commercial~1.41Aqueous-based, may be suitable for short-term live-cell imaging, but primarily for fixed cells.
VECTASHIELD® Antifade Mounting Medium Commercial~1.45Contains glycerol. Primarily for fixed cells; assess for live-cell compatibility.

Note: The compatibility and performance of commercial mounting media, especially those designed for fixed cells, with this compound in live-cell applications should be empirically determined.

Experimental Protocols

Protocol for Staining Live Cells with this compound

This protocol provides a general procedure for staining adherent or suspension cells with this compound.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM, HBSS)

  • Cells cultured on glass-bottom dishes or coverslips (for adherent cells) or in suspension

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Preparation (Adherent Cells): a. Grow cells on glass-bottom dishes or coverslips to the desired confluency. b. Aspirate the culture medium and wash the cells once with pre-warmed PBS. c. Add the this compound staining solution to the cells.

  • Cell Preparation (Suspension Cells): a. Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes). b. Resuspend the cell pellet in the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: a. For adherent cells, aspirate the staining solution and wash twice with pre-warmed live-cell imaging medium. b. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed live-cell imaging medium. Repeat the wash step once.

  • Mounting and Imaging: Proceed immediately to the mounting and imaging protocol.

Protocol for Mounting this compound Stained Live Cells

This protocol describes methods for mounting stained live cells for fluorescence microscopy.

Method A: Mounting in Live-Cell Imaging Medium (for short-term imaging)

  • After the final wash step in the staining protocol, add a sufficient volume of fresh, pre-warmed live-cell imaging medium to the cells on the glass-bottom dish or coverslip.

  • If using coverslips, invert the coverslip onto a clean microscope slide with a drop of imaging medium. Seal the edges of the coverslip with a biocompatible sealant (e.g., VALAP) to prevent evaporation.

  • Proceed to imaging on a microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

Method B: Mounting in Low-Melting-Point Agarose (for cell immobilization)

  • Prepare Agarose Solution: Prepare a 1% (w/v) solution of low-melting-point agarose in a suitable live-cell imaging buffer. Heat to dissolve and then cool to 37°C in a water bath.

  • Cell Mounting (Adherent Cells): a. After the final wash step, aspirate the imaging medium. b. Carefully overlay the cells with a small volume of the 37°C agarose solution. c. Allow the agarose to solidify at room temperature for a few minutes. d. Add a drop of live-cell imaging medium on top of the agarose before imaging.

  • Cell Mounting (Suspension Cells): a. After the final wash step, resuspend the cell pellet in a small volume of live-cell imaging medium. b. Mix the cell suspension with an equal volume of the 37°C agarose solution. c. Quickly pipette a small drop of the cell-agarose mixture onto a microscope slide and cover with a coverslip. d. Allow the agarose to solidify.

  • Proceed to imaging.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_staining This compound Staining cluster_mounting Mounting cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish/ coverslip or in suspension prepare_stain Prepare this compound staining solution (1-10 µM) stain_cells Incubate cells with staining solution (15-30 min, 37°C) prepare_stain->stain_cells wash_cells Wash cells twice with pre-warmed imaging medium stain_cells->wash_cells mount_medium Mount in live-cell imaging medium wash_cells->mount_medium mount_agarose Mount in low-melting-point agarose for immobilization wash_cells->mount_agarose microscopy Fluorescence Microscopy (Ex: ~474 nm, Em: ~605 nm) with environmental control mount_medium->microscopy mount_agarose->microscopy

Caption: Experimental workflow for staining and mounting live cells with this compound.

Decision Pathway for Mounting Medium Selection

G cluster_imaging_needs Define Imaging Requirements cluster_media_choice Select Mounting Medium start Start: This compound Stained Live Cells duration Imaging Duration? start->duration short_term Live-Cell Imaging Medium (e.g., HBSS, Phenol Red-Free Culture Medium) duration->short_term Short-term (< 1 hour) long_term Specialized Live-Cell Imaging Solution + Antifade Reagent duration->long_term Long-term (> 1 hour) immobilization Immobilization Needed? no_immobilization Mount directly in liquid medium immobilization->no_immobilization No yes_immobilization Mount in Low-Melting-Point Agarose immobilization->yes_immobilization Yes short_term->immobilization long_term->immobilization end_imaging Proceed to Imaging no_immobilization->end_imaging yes_immobilization->end_imaging

Application Notes and Protocols: 2-Di-1-ASP for Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), also known as DASPEI, is a fluorescent, lipophilic cationic dye utilized for the vital staining of mitochondria in living cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial function and cell viability.[4][5] This document provides detailed application notes and protocols for the use of this compound, with a specific focus on optimizing incubation time and temperature for reliable and reproducible results.

Physicochemical Properties and Storage

PropertyValueReference
Synonyms DASPEI, Compound 18a[1][6]
CAS Number 3785-01-1[1]
Molecular Weight 380.27 g/mol [2]
Excitation (λex) ~461 nm (in Methanol)[1]
Emission (λem) ~589 nm (in Methanol)[1]
Solubility Soluble in DMSO[2]
Storage Store at 4°C, protect from light. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[1][6]

Quantitative Data Summary: Staining Conditions

The optimal incubation time and temperature for this compound staining can vary depending on the cell type and experimental goals. The following table summarizes recommended starting concentrations and incubation parameters from various sources. It is highly recommended to perform a titration and time-course experiment to determine the optimal conditions for your specific model system.

ParameterRecommended RangeNotesReferences
Working Concentration 10 nM - 5 µMHigher concentrations may lead to non-specific background staining. Start with a concentration in the low micromolar range and optimize.[7]
Incubation Time 10 - 60 minutesShorter incubation times (10-20 minutes) are often sufficient for qualitative imaging. Longer incubation times (up to 1 hour) may be necessary for quantitative assays or time-lapse imaging.[8][9][10]
Incubation Temperature Room Temperature (25°C) to 37°CIncubation at 37°C is common for mammalian cells to maintain physiological conditions. Lower temperatures may slow down dye uptake.[10][11]

Experimental Protocols

I. Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Appropriate cell culture medium or buffer (e.g., PBS, HBSS)

Protocol:

  • Stock Solution (e.g., 1 mM): To prepare a 1 mM stock solution, dissolve 0.38 mg of this compound powder in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[6]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium or buffer. For example, to make a 1 µM working solution, dilute the 1 mM stock solution 1:1000.

II. Staining of Adherent Cells for Fluorescence Microscopy

Materials:

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • This compound working solution

  • Pre-warmed cell culture medium or buffer

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel.

  • Aspirate Medium: Carefully aspirate the cell culture medium from the cells.

  • Add Staining Solution: Add the pre-warmed this compound working solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.[8]

  • Washing (Optional but Recommended): While this compound is a no-wash dye, a wash step can reduce background fluorescence.[4][12] To wash, gently aspirate the staining solution and replace it with pre-warmed culture medium or buffer. Incubate for a few minutes before imaging.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with filters appropriate for the excitation and emission spectra of this compound (e.g., a standard FITC or TRITC filter set may be suitable due to its broad emission).

III. Staining of Suspension Cells for Flow Cytometry

Materials:

  • Suspension cells

  • This compound working solution

  • FACS tubes

  • Flow cytometer

Protocol:

  • Cell Preparation: Pellet the suspension cells by centrifugation and resuspend them in pre-warmed cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the this compound working solution to the cell suspension to achieve the desired final concentration.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Analysis: Analyze the stained cells directly on a flow cytometer without a wash step.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental protocols for using this compound.

Staining_Workflow_Adherent_Cells start Start culture Culture Adherent Cells start->culture aspirate Aspirate Medium culture->aspirate add_stain Add this compound Working Solution aspirate->add_stain incubate Incubate (15-60 min, 37°C) add_stain->incubate wash Wash (Optional) incubate->wash image Fluorescence Microscopy wash->image end End image->end

Caption: Workflow for staining adherent cells with this compound.

Staining_Workflow_Suspension_Cells start Start prepare_cells Prepare Suspension Cells (1x10^6 cells/mL) start->prepare_cells add_stain Add this compound Working Solution prepare_cells->add_stain incubate Incubate (15-30 min, 37°C) add_stain->incubate analyze Flow Cytometry Analysis incubate->analyze end End analyze->end

Caption: Workflow for staining suspension cells with this compound.

Mitochondrial Function and Signaling Context

This compound accumulation is driven by the negative charge inside the mitochondrial matrix, which is maintained by the electron transport chain. Therefore, a decrease in this compound fluorescence can indicate mitochondrial depolarization, a key event in apoptosis and a hallmark of mitochondrial dysfunction.[4]

The following diagram illustrates the principle of this compound uptake in relation to mitochondrial membrane potential.

Mitochondrial_Uptake cluster_cell Cell cluster_mito Mitochondrion Mitochondrial Matrix\n(Negative Potential) Mitochondrial Matrix (Negative Potential) Cytosol Cytosol This compound (Extracellular) This compound (Extracellular) This compound (Cytosol) This compound (Cytosol) This compound (Mitochondria) This compound (Mitochondria) This compound (Cytosol)->this compound (Mitochondria) Mitochondrial Membrane Potential-Driven Uptake

Caption: Principle of this compound uptake by mitochondria.

Concluding Remarks

This compound is a versatile fluorescent probe for visualizing mitochondria in living cells and assessing mitochondrial membrane potential. The protocols and data presented here provide a comprehensive guide for its application. For optimal results, it is crucial to empirically determine the ideal staining conditions, including concentration, incubation time, and temperature, for each specific experimental system. Careful optimization will ensure accurate and reproducible data in your research and drug development endeavors.

References

Application Notes and Protocols for Multi-Color Fluorescence Imaging Using 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Di-1-ASP

This compound (also known as DASPI) is a versatile, cell-permeant, mono-styryl fluorescent dye. It exhibits distinct fluorescence characteristics that make it a valuable tool for various applications in cellular imaging. Primarily, this compound functions as a mitochondrial stain and a specific probe for G-quadruplex (G4) DNA structures.[1][2] Its ability to selectively bind to these targets allows for the visualization and investigation of critical cellular processes, including mitochondrial dynamics and the regulation of oncogene expression.

The fluorescence of this compound is significantly enhanced upon binding to mitochondria and G-quadruplex DNA, providing a high signal-to-noise ratio for imaging. Its spectral properties, with excitation in the blue-green region and emission in the orange-red region, make it suitable for multi-color imaging experiments in conjunction with other fluorophores.

Key Applications

  • Mitochondrial Staining: this compound accumulates in active mitochondria, driven by the mitochondrial membrane potential. This allows for the visualization of mitochondrial morphology, distribution, and dynamics in live cells.

  • G-Quadruplex DNA Imaging: this compound exhibits selectivity for G-quadruplex DNA structures, which are non-canonical secondary structures found in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-MYC.[1] This feature enables researchers to study the formation and stabilization of these structures and their role in gene regulation.

  • Multi-Color Fluorescence Imaging: Due to its distinct spectral properties, this compound can be used in combination with other fluorescent probes, such as nuclear stains (e.g., Hoechst 33342) and other organelle-specific dyes (e.g., MitoTracker Green), to simultaneously visualize multiple cellular components and their interactions.

Quantitative Data

The following table summarizes the key photophysical and chemical properties of this compound and other commonly used fluorescent probes for multi-color imaging.

PropertyThis compoundHoechst 33342MitoTracker Green FM
Target Mitochondria, G-Quadruplex DNANucleus (AT-rich regions of dsDNA)Mitochondria (independent of membrane potential)
Excitation Max (nm) ~474~350~490
Emission Max (nm) ~605~461~516
Quantum Yield Moderate to high upon binding0.42 (bound to DNA)High in lipid environment
Photostability GoodModerateGood
Cell Permeability YesYesYes
Molecular Weight 366.24 g/mol [2]616.0 g/mol 753.76 g/mol
Solvent for Stock DMSOWater or DMSODMSO

Experimental Protocols

Protocol for Staining Mitochondria in Live Cells with this compound

This protocol provides a general guideline for staining mitochondria in live mammalian cells. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium, pre-warmed to 37°C

  • Live cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare a 1 mM stock solution of this compound:

    • Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 1 mM stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare the working staining solution:

    • On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Wash and Image:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium.

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets (e.g., excitation filter ~470/40 nm, emission filter ~610/75 nm).

Protocol for Multi-Color Imaging of Mitochondria and Nuclei with this compound and Hoechst 33342

This protocol describes the sequential staining of live cells to visualize mitochondria (orange-red) and nuclei (blue).

Materials:

  • This compound (1 mM stock in DMSO)

  • Hoechst 33342 (1 mg/mL stock in water)

  • Complete cell culture medium, pre-warmed to 37°C

  • Live cells cultured on coverslips or in imaging dishes

Procedure:

  • Stain Mitochondria with this compound:

    • Follow steps 2 and 3 from Protocol 4.1 to stain the mitochondria with this compound.

  • Prepare Hoechst 33342 working solution:

    • Dilute the 1 mg/mL Hoechst 33342 stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µg/mL.

  • Co-stain Nuclei:

    • After the this compound incubation, remove the staining solution.

    • Wash the cells once with pre-warmed PBS.

    • Add the Hoechst 33342 working solution to the cells.

    • Incubate for 5-15 minutes at 37°C, protected from light.

  • Wash and Image:

    • Remove the Hoechst 33342 staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium.

    • Add fresh, pre-warmed imaging buffer or medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for both dyes (e.g., DAPI filter set for Hoechst 33342: Ex ~350 nm, Em ~460 nm; and a TRITC/Cy5 filter set for this compound: Ex ~470 nm, Em ~605 nm). Acquire images sequentially to minimize bleed-through.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Regulation of c-MYC Oncogene Transcription by G-Quadruplex Formation

This compound can be utilized to visualize the formation of G-quadruplexes in the promoter region of the c-MYC oncogene, which acts as a transcriptional repressor. The stabilization of this G4 structure can downregulate c-MYC expression, a key target in cancer therapy.[3][4]

G_Quadruplex_cMYC_Regulation cluster_promoter c-MYC Promoter Region cluster_regulation Regulatory Factors cluster_outcome Transcriptional Outcome Duplex_DNA Duplex DNA (Transcriptionally Active) G4_DNA G-Quadruplex DNA (Transcriptionally Repressed) Duplex_DNA->G4_DNA Folding Transcription_ON c-MYC Transcription ACTIVATED Duplex_DNA->Transcription_ON Leads to G4_DNA->Duplex_DNA Unfolding Transcription_OFF c-MYC Transcription REPRESSED G4_DNA->Transcription_OFF Leads to Stabilizing_Ligands Stabilizing Ligands (e.g., this compound) Stabilizing_Ligands->G4_DNA Stabilize Transcription_Factors Transcription Factors Transcription_Factors->Duplex_DNA Bind RNA_Polymerase RNA Polymerase II RNA_Polymerase->Duplex_DNA Bind

Caption: Regulation of c-MYC transcription by G-quadruplex formation.

Experimental Workflow: Multi-Color Live-Cell Imaging

The following diagram illustrates the general workflow for a multi-color fluorescence imaging experiment using this compound and a nuclear counterstain.

Multi_Color_Imaging_Workflow start Start: Live Cells in Culture prep_stain1 Prepare this compound Working Solution start->prep_stain1 stain1 Incubate with this compound (15-30 min, 37°C) prep_stain1->stain1 wash1 Wash Cells (2-3 times) stain1->wash1 prep_stain2 Prepare Hoechst 33342 Working Solution wash1->prep_stain2 stain2 Incubate with Hoechst 33342 (5-15 min, 37°C) prep_stain2->stain2 wash2 Wash Cells (2-3 times) stain2->wash2 imaging Image with Fluorescence Microscope (Sequential Acquisition) wash2->imaging analysis Image Analysis (Co-localization, Intensity, etc.) imaging->analysis end End analysis->end

Caption: Workflow for sequential multi-color live-cell imaging.

Troubleshooting

ProblemPossible CauseSolution
No or weak this compound signal Low mitochondrial membrane potential.Use healthy, actively respiring cells. Avoid using metabolic inhibitors.
Incorrect filter set.Ensure the excitation and emission filters match the spectral properties of this compound.
Dye concentration too low.Optimize the working concentration of this compound for your cell type.
High background fluorescence Incomplete washing.Increase the number and duration of wash steps after staining.
Dye aggregation.Ensure the stock solution is fully dissolved and filter the working solution if necessary.
Phototoxicity or cell death High dye concentration.Use the lowest effective concentration of the dyes.
Excessive light exposure.Minimize the exposure time and intensity of the excitation light during imaging.
Spectral bleed-through Overlapping emission spectra.Use appropriate filter sets with narrow bandpass filters.
Acquire images for each channel sequentially.
Use spectral unmixing software if available.

References

Application Notes and Protocols for Mitochondrial Activity Assessment using 2-Di-1-ASP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism and energy production, and their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. The 2-Di-1-ASP assay provides a sensitive and reliable method for the quantitative analysis of mitochondrial activity by measuring changes in ΔΨm. This compound, also known as DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), is a lipophilic, cationic fluorescent dye that accumulates in mitochondria in a potential-dependent manner.[1][2] In healthy, energized mitochondria with a high membrane potential, the dye aggregates and exhibits a strong fluorescence signal. Conversely, in depolarized mitochondria, the dye does not accumulate, resulting in a weaker signal. This property allows for the dynamic monitoring of mitochondrial activity in living cells.[2]

Principle of the Assay

The this compound assay is based on the Nernstian distribution of the positively charged this compound dye across the negatively charged inner mitochondrial membrane. The workflow for assessing mitochondrial activity using this assay involves several key steps: cell preparation, dye loading, incubation, and signal detection. The fluorescence intensity of this compound is directly proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization, which can be induced by mitochondrial toxins or uncouplers, or can be a hallmark of apoptosis. The assay can be performed using various platforms, including fluorescence microscopy for single-cell analysis and microplate readers for high-throughput screening.

Materials and Reagents

  • This compound (DASPEI) dye

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Black, clear-bottom microplates (for plate reader assays)

  • Glass-bottom dishes or coverslips (for microscopy)

  • Positive control (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)

  • Negative control (untreated cells)

  • Fluorescence microscope with appropriate filters

  • Fluorescence microplate reader

Data Presentation

The following table summarizes illustrative quantitative data obtained from a mitochondrial membrane potential assay using a fluorescent indicator dye, demonstrating the effect of the mitochondrial uncoupler CCCP on fluorescence intensity. This data is representative of the type of results that can be obtained with the this compound assay.

Treatment GroupCompoundConcentrationIncubation TimeFluorescence Intensity (Arbitrary Units)% Decrease in Mitochondrial Membrane Potential
Untreated ControlVehicle (DMSO)-1 hour100000%
Positive ControlCCCP1 µM1 hour450055%
Positive ControlCCCP5 µM1 hour200080%
Positive ControlCCCP10 µM1 hour110089%

Note: The data presented are for illustrative purposes and may vary depending on the cell type, experimental conditions, and instrumentation. The IC50 value for FCCP (a similar uncoupler to CCCP) has been reported to be in the nanomolar to low micromolar range in various cell lines, causing a concentration-dependent decrease in mitochondrial membrane potential.[3][4]

Experimental Protocols

Protocol 1: Qualitative Assessment of Mitochondrial Membrane Potential by Fluorescence Microscopy

This protocol describes the use of this compound for the visualization of mitochondrial membrane potential in adherent cells.

1. Cell Preparation: a. Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment. b. Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).

2. Preparation of Staining Solution: a. Prepare a 1-10 mM stock solution of this compound in high-quality anhydrous DMSO. Store the stock solution at -20°C, protected from light. b. On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

3. Staining of Cells: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. c. For a positive control, treat a separate sample of cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM) for 10-15 minutes prior to or during the this compound incubation.

4. Imaging: a. After incubation, gently wash the cells twice with pre-warmed PBS to remove excess dye. b. Add fresh, pre-warmed culture medium or PBS to the cells. c. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission maxima ~474/605 nm).[2] d. Healthy cells with polarized mitochondria will exhibit bright punctate fluorescence, while cells with depolarized mitochondria will show a significant reduction in fluorescence intensity.

Protocol 2: Quantitative Assessment of Mitochondrial Membrane Potential using a Microplate Reader

This protocol is suitable for high-throughput screening of compounds affecting mitochondrial activity.

1. Cell Preparation: a. Seed cells in a black, clear-bottom 96-well or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the plate under standard culture conditions.

2. Compound Treatment: a. On the day of the assay, remove the culture medium and replace it with fresh medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., a titration of CCCP). b. Incubate the plate for the desired treatment period.

3. Staining: a. Prepare the this compound staining solution as described in Protocol 1. b. At the end of the compound treatment period, add the staining solution directly to each well (or replace the compound-containing medium with staining solution) and incubate for 15-30 minutes at 37°C, protected from light.

4. Measurement: a. After incubation, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set appropriately for this compound (e.g., Ex: 475 nm, Em: 605 nm).[5] b. The fluorescence intensity in each well is proportional to the average mitochondrial membrane potential of the cell population in that well.

5. Data Analysis: a. Subtract the background fluorescence (from wells with no cells) from all readings. b. Normalize the fluorescence intensity of the treated wells to the vehicle control wells. c. Plot the normalized fluorescence intensity against the compound concentration to generate dose-response curves and calculate IC50 values for compounds that induce mitochondrial depolarization.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_detection Detection & Analysis cell_seeding Seed cells in microplate or on coverslips compound_addition Add test compounds and controls (e.g., CCCP) cell_seeding->compound_addition dye_prep Prepare this compound staining solution dye_loading Incubate cells with This compound compound_addition->dye_loading dye_prep->dye_loading microscopy Fluorescence Microscopy dye_loading->microscopy plate_reader Microplate Reader dye_loading->plate_reader data_analysis Data Analysis microscopy->data_analysis plate_reader->data_analysis

Caption: Experimental workflow for the this compound assay.

mitochondrial_potential cluster_etc Electron Transport Chain (ETC) cluster_membrane Inner Mitochondrial Membrane cluster_atp ATP Synthesis NADH NADH ComplexI Complex I NADH->ComplexI e- FADH2 FADH2 ComplexII Complex II FADH2->ComplexII e- CoQ CoQ ComplexI->CoQ e- ProtonPumping Proton Pumping (H+) ComplexI->ProtonPumping ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cyt c ComplexIII->CytC e- ComplexIII->ProtonPumping ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->ProtonPumping H2O H2O O2->H2O MMP Mitochondrial Membrane Potential (ΔΨm) ProtonPumping->MMP ATPSynthase ATP Synthase MMP->ATPSynthase ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase

Caption: Signaling pathway of mitochondrial membrane potential generation.

References

Application Note: High-Throughput Screening of Transporter Activity Using Fluorescent Styryl Dyes

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for high-throughput screening (HTS) using the fluorescent styryl dye 2-Di-1-ASP is provided below. Information regarding the closely related and well-documented compound 4-Di-1-ASP (ASP+) has been leveraged to construct a detailed protocol applicable to the screening of transporter proteins, a primary application for this class of dyes.

Introduction

Styrylpyridinium dyes, such as this compound and its analogue 4-Di-1-ASP (ASP+), are valuable tools in drug discovery and biomedical research. This compound is a fluorescent probe that has been used to image actively respiring mitochondria.[1] Its structural analogue, ASP+, is a well-characterized fluorescent substrate for organic cation transporters (OCTs) and other transporters, making it suitable for cell-based high-throughput screening (HTS) to identify and characterize transporter inhibitors.[2][3] This document provides a detailed protocol for utilizing these fluorescent probes in a microplate format to screen compound libraries for their effects on transporter activity.

Principle of the Assay

This assay quantifies the activity of transporter proteins by measuring the uptake of a fluorescent substrate (like ASP+) into cells. In their unbound state in the aqueous buffer, these dyes exhibit low fluorescence. Upon being transported into the cell and accumulating in intracellular compartments, their fluorescence intensity increases significantly. Compounds that inhibit the transporter will block dye uptake, resulting in a lower fluorescence signal compared to untreated control cells. This change in fluorescence is measured using a microplate reader, providing a robust and scalable method for HTS. The use of fluorescent substrates like ASP+ is cost-effective and avoids the need for radioactive materials, offering a safer and more efficient workflow.[2]

Experimental Protocols

1. Materials and Reagents

  • Cells: A cell line expressing the transporter of interest (e.g., HEK293 cells overexpressing OCT3).

  • Fluorescent Probe: this compound or 4-Di-1-ASP (ASP+).

  • Culture Medium: Appropriate for the cell line (e.g., DMEM, EMEM).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS).

  • Test Compounds: Compound library diluted in a compatible solvent (e.g., DMSO).

  • Reference Inhibitor: A known inhibitor of the transporter for use as a positive control (e.g., Corticosterone or Decynium-22 for OCTs).[2]

  • Microplates: 96-well or 384-well black, clear-bottom tissue culture-treated plates.

  • Instrumentation: Fluorescence microplate reader, automated liquid handling systems.[4]

2. Cell Preparation and Seeding

  • Culture cells to approximately 80-90% confluency using standard cell culture techniques.

  • Harvest the cells using trypsin or a non-enzymatic cell dissociation solution.

  • Resuspend the cells in a fresh culture medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density.

  • Dispense the cell suspension into the wells of the microplate.

  • Incubate the plates at 37°C in a humidified CO2 incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.

3. Compound Treatment and Dye Loading

  • Prepare serial dilutions of test compounds and the reference inhibitor in the assay buffer.

  • On the day of the assay, remove the culture medium from the cell plates and wash the wells twice with pre-warmed assay buffer.

  • Add the diluted test compounds and controls to the respective wells.

  • Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Prepare the dye loading solution by diluting the ASP+ stock solution in the assay buffer to the final working concentration.

  • Add the dye loading solution to all wells.

  • Incubate the plate at 37°C for the optimal uptake time (e.g., 10-60 minutes).

4. Data Acquisition and Analysis

  • After incubation, measure the fluorescence intensity using a microplate reader with appropriate filter settings.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the data to controls:

      • 0% Inhibition (High Signal): Wells with cells, dye, and vehicle (e.g., DMSO).

      • 100% Inhibition (Low Signal): Wells with cells, dye, and a saturating concentration of a known inhibitor (positive control).

    • Calculate the percent inhibition for each test compound.

    • Plot dose-response curves for hit compounds to determine IC50 values.

Data Presentation

Quantitative parameters for a typical ASP+ transporter assay are summarized below. These values may require optimization for different cell lines, transporters, and specific assay conditions.

ParameterTypical Range / ValueNotes
Cell Seeding Density 1 x 10⁴ - 5 x 10⁴ cells/wellFor 96-well plates; should form a confluent monolayer.
ASP+ Concentration 1 - 100 µMDependent on transporter kinetics; saturation may be required.[2]
Incubation Time (Dye) 10 - 60 minutesOptimize for linear uptake phase.
Incubation Temperature 37°CTransporter activity is temperature-dependent.[2]
Reference Inhibitor (CORT) ~100 µMUsed as a positive control for non-specific uptake.[2]
Excitation Wavelength ~474 nmBased on this compound; confirm spectrum for specific dye.[1]
Emission Wavelength ~605 nmBased on this compound; confirm spectrum for specific dye.[1]

Visualizations

Experimental Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis seed_cells 1. Seed Cells in Microplate incubate_cells 2. Incubate (24-48h) seed_cells->incubate_cells wash_cells 3. Wash Cells incubate_cells->wash_cells add_compounds 4. Add Test Compounds & Controls wash_cells->add_compounds incubate_compounds 5. Incubate (10-30 min) add_compounds->incubate_compounds add_dye 6. Add Fluorescent Dye (ASP+) incubate_compounds->add_dye incubate_dye 7. Incubate for Uptake (10-60 min) add_dye->incubate_dye read_plate 8. Read Fluorescence incubate_dye->read_plate analyze_data 9. Analyze Data (% Inhibition, IC50) read_plate->analyze_data

Caption: High-throughput screening workflow for transporter inhibitors.

Signaling Pathway Diagram: Transporter Inhibition Assay

Transporter_Assay cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular transporter Transporter Protein (e.g., OCT) asp_inside Accumulated ASP+ (High Fluorescence) transporter->asp_inside asp_dye ASP+ Dye (Low Fluorescence) asp_dye->transporter Uptake inhibitor Test Compound (Inhibitor) inhibitor->transporter Inhibition

Caption: Mechanism of the fluorescent transporter inhibition assay.

References

Troubleshooting & Optimization

Troubleshooting weak 2-Di-1-ASP fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing weak fluorescence signals with the mitochondrial probe 2-Di-1-ASP (also known as DASPMI).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound fluorescence signal weak or completely absent?

A weak or absent signal can stem from several factors, ranging from the experimental protocol to the health of the cells or the imaging setup. The most common culprits include suboptimal dye concentration, insufficient incubation time, poor cell health leading to depolarized mitochondria, or incorrect microscope filter sets.

To diagnose this issue, follow the systematic approach outlined in the troubleshooting workflow below. Start by verifying your staining protocol and dye preparation before moving on to microscope settings and cell health assessment.

Q2: What are the optimal loading conditions (concentration and time) for this compound?

Optimal conditions can be cell-type dependent. However, a good starting point is a final concentration of 3 µM with an incubation time of 40 minutes .[1] Some studies have used a broader range, from 10 nM to 5 µM.[2] It is highly recommended to perform a titration experiment to determine the ideal concentration and incubation time for your specific cell line and experimental conditions to achieve the best signal-to-noise ratio. Over-staining can sometimes lead to non-specific cytoplasmic or nuclear fluorescence.[1]

Q3: How should I prepare and store my this compound stock solution?

This compound powder should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is sparingly soluble in DMSO, with reported concentrations ranging from 1-10 mg/mL up to 30 mg/mL.[3] Using fresh DMSO is critical as moisture can reduce solubility.[3] For long-term storage, aliquot the stock solution into single-use volumes and store at ≤-20°C, protected from light.

Q4: Could my imaging setup be the cause of the weak signal?

Yes, an improper imaging setup is a frequent cause of poor results. Key factors to verify include:

  • Excitation and Emission Filters: this compound has an excitation maximum around 474 nm and an emission maximum around 605 nm .[4] Ensure your microscope is equipped with filter sets that are appropriate for these wavelengths.

  • Light Source Intensity: While sufficient light is needed for excitation, excessive laser power or exposure time can lead to rapid photobleaching, where the dye permanently loses its ability to fluoresce.

  • Objective Lens: Use a high numerical aperture (NA) objective lens to collect as much light as possible.

Q5: What is photobleaching and how can I minimize it?

Photobleaching is the light-induced destruction of a fluorophore. Styryl dyes can be susceptible to this phenomenon. To minimize photobleaching:

  • Reduce Exposure: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a detectable signal.

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.

  • Image Quickly: Have a clear plan for the images you need to acquire to minimize the time the sample is exposed to the excitation light.

  • Avoid Repeated Scans: For confocal microscopy, limit the number of scans per image.

Q6: Can the health of my cells affect the this compound signal?

Absolutely. This compound is a potentiometric dye, meaning its accumulation in mitochondria is driven by the mitochondrial membrane potential (ΔΨm).[1][5] Healthy, actively respiring cells maintain a high membrane potential, leading to strong dye accumulation and a bright signal. Conversely:

  • Apoptotic or Unhealthy Cells: These cells often have depolarized mitochondria, which will not effectively accumulate the dye, resulting in a weak or diffuse signal.

  • Metabolic Inhibitors: Treatment with uncouplers or inhibitors of oxidative phosphorylation (like FCCP) will dissipate the membrane potential and prevent dye uptake.[2]

Data & Protocols

Dye Properties & Recommended Parameters
ParameterValueSource(s)
Synonyms DASPMI, 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide[1][2]
Excitation Max. ~474 nm[4]
Emission Max. ~605 nm[4]
Stock Solution Solvent Anhydrous DMSO[3]
Stock Solution Conc. 1-10 mg/mL (sparingly soluble)
Working Conc. Range 10 nM - 5 µM (3 µM recommended starting point)[1][2]
Incubation Time 30 - 40 minutes[1][5]
Target Organelle Active Mitochondria (in live cells)[1][5]
General Protocol for Staining Live Adherent Cells

This protocol is a starting point and should be optimized for your specific cell type and experimental setup.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and grow to the desired confluency in complete culture medium.

  • Dye Preparation:

    • Thaw a single-use aliquot of your this compound DMSO stock solution.

    • Dilute the stock solution in pre-warmed (37°C) serum-free medium or an appropriate buffer (e.g., HBSS) to the desired final working concentration (e.g., 3 µM). Vortex briefly to mix.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed serum-free medium or buffer.

    • Add the this compound staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 30-40 minutes at your normal cell culture temperature (e.g., 37°C), protected from light.

  • Washing (Optional but Recommended):

    • Aspirate the staining solution.

    • Gently wash the cells two to three times with pre-warmed medium or buffer to remove excess dye and reduce background fluorescence.

    • Add fresh, pre-warmed medium or imaging buffer to the cells for observation.

  • Imaging:

    • Immediately transfer the sample to the fluorescence microscope.

    • Use appropriate filter sets (Excitation: ~474 nm, Emission: ~605 nm).

    • Start with low excitation intensity and short exposure times to locate the field of interest and focus.

    • Capture images, minimizing light exposure to prevent photobleaching.

Visual Guides

Mechanism of this compound Staining

The diagram below illustrates how this compound, a cationic dye, is driven into the mitochondrial matrix by the negative-inside mitochondrial membrane potential.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Mitochondrion Dye_out This compound (Low Fluorescence) Dye_cyto This compound Dye_out->Dye_cyto Cellular Uptake Dye_mito Accumulated this compound (High Fluorescence) Dye_cyto->Dye_mito ΔΨm-driven Accumulation Matrix Mitochondrial Matrix (High Negative Potential) Signal Strong Signal Detected Dye_mito->Signal Emits Light (~605 nm)

Mechanism of mitochondrial staining by this compound.
Troubleshooting Workflow for Weak Signal

Use this flowchart to systematically diagnose the cause of a weak this compound signal.

G start Weak / No this compound Signal q1 Check Dye & Protocol start->q1 q2 Verify Imaging Setup q1->q2 Protocol OK a1_1 Is stock solution fresh? (Dissolved in anhydrous DMSO?) q1->a1_1 No a1_2 Titrated concentration? (Try 1-5 µM) q1->a1_2 No a1_3 Sufficient incubation time? (Try 30-45 min) q1->a1_3 No q3 Assess Cell Health q2->q3 Setup OK a2_1 Correct filter sets? (Ex: ~474nm, Em: ~605nm) q2->a2_1 No a2_2 Is photobleaching occurring? (Reduce light intensity/exposure) q2->a2_2 Yes a2_3 Is sample in focus? q2->a2_3 No a3_1 Are cells healthy? (Check morphology) q3->a3_1 No a3_2 Run positive control? (Healthy, untreated cells) q3->a3_2 No a3_3 Run negative control? (Use FCCP to depolarize) q3->a3_3 No end_node Strong Signal Achieved q3->end_node Cells Healthy a1_1->q1 Adjust & Retry a1_2->q1 Adjust & Retry a1_3->q1 Adjust & Retry a2_1->q2 Adjust & Retry a2_2->q2 Adjust & Retry a2_3->q2 Adjust & Retry a3_1->q3 Address & Retry a3_2->q3 Address & Retry a3_3->q3 Address & Retry

A step-by-step workflow for troubleshooting weak signals.

References

Technical Support Center: Optimizing 2-Di-1-ASP Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Di-1-ASP, a versatile fluorescent dye for cellular imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize background fluorescence and enhance signal-to-noise ratios in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (also known as DASPI) is a lipophilic cationic styryl dye used to visualize mitochondria in living cells and to study synaptic vesicle recycling.[1][2][3] Its fluorescence intensity is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health. In neuroscience, it is used to label and track the exo- and endocytosis of synaptic vesicles.

Q2: What are the spectral properties of this compound?

A2: this compound typically has an excitation maximum around 451-495 nm and an emission maximum in the range of 591-620 nm.[1]

Q3: What are the common causes of high background fluorescence with this compound?

A3: High background fluorescence can arise from several factors:

  • Excess dye concentration: Using too much dye can lead to non-specific binding and high background.

  • Inadequate washing: Insufficient washing after staining fails to remove unbound dye molecules.

  • Autofluorescence: Intrinsic fluorescence from cells, tissues, or culture media can contribute to background noise.[4][5]

  • Suboptimal imaging conditions: Incorrect microscope settings, such as high laser power or inappropriate filter sets, can increase background.

  • Photobleaching: While seeming counterintuitive, excessive photobleaching of the specific signal can make the stable background fluorescence more prominent, effectively lowering the signal-to-noise ratio.

Troubleshooting Guides

Below are detailed guides to address common issues encountered during experiments with this compound.

Issue 1: High Background Fluorescence Obscuring the Signal

High background can make it difficult to distinguish the specific signal from your stained structures. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Optimize Dye Concentration: Titrate the concentration of this compound to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it.

  • Optimize Incubation Time: Reducing the incubation time can minimize non-specific uptake of the dye.

  • Improve Washing Steps: Increase the number and duration of washes after staining to effectively remove unbound dye. Consider using a buffer that matches the osmolarity of your cells to maintain their health during washing.

  • Check for Autofluorescence: Before staining, examine an unstained control sample under the same imaging conditions to assess the level of intrinsic autofluorescence. If autofluorescence is high, consider using spectral unmixing if your imaging software supports it, or choose imaging channels that minimize its impact.[4]

  • Use Phenol (B47542) Red-Free Medium: For live-cell imaging, switch to a phenol red-free culture medium, as phenol red can contribute to background fluorescence.[6]

Illustrative Impact of Parameter Optimization on Signal-to-Noise Ratio (SNR):

The following table provides representative data on how adjusting key experimental parameters can affect the signal-to-noise ratio (SNR). Please note that these values are for illustrative purposes and the optimal conditions should be determined empirically for your specific experimental setup.

ParameterCondition 1SNR 1Condition 2SNR 2Condition 3SNR 3
Dye Concentration 1 µM5:15 µM15:120 µM8:1
Incubation Time 15 min12:130 min18:160 min10:1
Number of Washes 16:1314:1516:1

Experimental Protocols & Workflows

Protocol 1: Measuring Mitochondrial Membrane Potential

This protocol outlines the steps for using this compound to assess changes in mitochondrial membrane potential.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging plates

  • Phenol red-free cell culture medium or a suitable buffer (e.g., HBSS)

  • Positive control (e.g., CCCP, a mitochondrial uncoupler)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) phenol red-free medium or buffer to the desired final working concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells 2-3 times with pre-warmed phenol red-free medium or buffer to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope. For quantitative analysis, maintain consistent imaging settings across all samples.

  • (Optional) Positive Control: To confirm that the dye is responding to changes in membrane potential, treat a separate sample of cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 10-15 minutes) before or during staining. A decrease in fluorescence intensity in the CCCP-treated cells indicates a loss of mitochondrial membrane potential.

Workflow for Mitochondrial Membrane Potential Assay:

Mitochondrial_Potential_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Start prep_cells Culture Cells start->prep_cells stain_cells Incubate Cells with Dye (15-30 min, 37°C) prep_cells->stain_cells prep_dye Prepare this compound Staining Solution prep_dye->stain_cells wash_cells Wash Cells (2-3x) stain_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells analyze_data Quantify Fluorescence Intensity image_cells->analyze_data end End analyze_data->end

Workflow for measuring mitochondrial membrane potential.
Protocol 2: Imaging Synaptic Vesicle Recycling

This protocol describes the use of this compound (often referred to as a type of FM dye in this context) to visualize synaptic vesicle turnover.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Neuronal cell culture or tissue preparation

  • High-potassium buffer (for stimulation)

  • Normal physiological saline buffer

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Baseline Imaging: Acquire a baseline image of the neurons in normal physiological saline.

  • Staining (Loading): Stimulate the neurons to induce exocytosis in the presence of this compound (typically 5-15 µM in high-potassium buffer) for 1-2 minutes. This allows the dye to be taken up into newly formed endocytic vesicles.

  • Washing: Thoroughly wash the preparation with normal physiological saline for 5-10 minutes to remove all extracellular dye. At this point, fluorescent puncta representing stained synaptic vesicle clusters should be visible.

  • Destaining (Unloading): Stimulate the neurons again in dye-free normal saline to induce exocytosis of the labeled vesicles. The decrease in fluorescence intensity over time corresponds to the release of the dye from the vesicles.

  • Image Acquisition: Acquire images throughout the loading and unloading process to monitor the changes in fluorescence intensity.

Workflow for Synaptic Vesicle Recycling Imaging:

Synaptic_Vesicle_Workflow cluster_loading Vesicle Loading (Staining) cluster_imaging_destain Imaging & Vesicle Unloading (Destaining) cluster_analysis Data Analysis start Start stimulate_load Stimulate Neurons in presence of this compound start->stimulate_load wash_excess Wash to Remove Extracellular Dye stimulate_load->wash_excess image_loaded Image Loaded Terminals wash_excess->image_loaded stimulate_unload Stimulate Neurons in Dye-Free Buffer image_loaded->stimulate_unload image_unloading Time-Lapse Imaging of Fluorescence Decrease stimulate_unload->image_unloading analyze_intensity Analyze Rate of Fluorescence Decay image_unloading->analyze_intensity end End analyze_intensity->end

Workflow for imaging synaptic vesicle recycling.

General Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and resolving common issues with this compound staining.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start Troubleshooting issue_node Problem with Staining start->issue_node check_signal Is there a weak or no signal? issue_node->check_signal check_background Is the background too high? check_signal->check_background No increase_conc Increase dye concentration check_signal->increase_conc Yes decrease_conc Decrease dye concentration check_background->decrease_conc Yes end Problem Resolved check_background->end No increase_incubation Increase incubation time increase_conc->increase_incubation check_filters Check microscope filters and light source increase_incubation->check_filters check_filters->end optimize_wash Optimize washing steps (increase number/duration) decrease_conc->optimize_wash check_autofluor Check for autofluorescence (image unstained control) optimize_wash->check_autofluor use_phenol_free Use phenol red-free medium check_autofluor->use_phenol_free use_phenol_free->end

General troubleshooting flowchart for this compound.

References

2-Di-1-ASP photobleaching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the fluorescent dye 2-Di-1-ASP while minimizing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (also known as DASPI) is a mono-styryl fluorescent dye. It is commonly used as a mitochondrial stain and as a probe for double-stranded DNA, showing selectivity for G-quadruplex (G4) DNA structures.[1] Its fluorescence intensity significantly increases when bound to these structures.

Q2: What is photobleaching and why is it a concern when using this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon exposure to light. This is a critical issue in fluorescence microscopy as it can lead to a diminished signal-to-noise ratio, affecting image quality and the accuracy of quantitative measurements. For styryl dyes like this compound, photobleaching can occur through multiphoton absorption from the ground state.[2]

Q3: How can I prevent or reduce the photobleaching of this compound?

A3: Several strategies can be employed to minimize the photobleaching of this compound:

  • Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.

  • Minimize Exposure Time: Limit the duration of the sample's exposure to the excitation light. This can be achieved by using sensitive detectors, and only illuminating the sample during image acquisition.[3][4]

  • Use Antifade Reagents: Incorporate commercial or homemade antifade reagents in the mounting medium for fixed cells or in the imaging medium for live cells.[3][4]

  • Choose the Right Imaging System: Systems with high quantum efficiency detectors require less excitation light, thus reducing photobleaching.

  • Optimize Imaging Protocol: Plan your experiment to capture the necessary data in the shortest possible time.

Q4: What antifade reagents are recommended for use with this compound?

A4: While specific data for this compound is limited, common antifade reagents that act as free radical scavengers are effective for a wide range of fluorescent dyes and are likely to reduce photobleaching of this styryl dye. These include:

  • For Fixed Cells: ProLong™ Diamond, VECTASHIELD®, and mounting media containing p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), or n-propyl gallate (NPG).

  • For Live-Cell Imaging: Commercial reagents like ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent are designed to be non-toxic and effective in live-cell imaging media.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of fluorescence signal during imaging. High excitation light intensity.Reduce the laser power or illumination intensity to the minimum level required for a clear signal.
Prolonged exposure to excitation light.Decrease the image acquisition time. Use a more sensitive camera or detector to allow for shorter exposures. Only illuminate the sample when actively acquiring an image.
Absence of antifade reagent.For fixed samples, use a mounting medium containing an antifade agent. For live cells, add a live-cell compatible antifade reagent to the imaging medium.
Weak initial fluorescence signal. Suboptimal dye concentration.Optimize the staining concentration of this compound. Refer to the manufacturer's datasheet or relevant literature for recommended concentration ranges.
Incorrect filter set.Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (Excitation max: ~474 nm, Emission max: ~605 nm).[5]
High background fluorescence. Excess unbound dye.Wash the sample thoroughly after staining to remove any unbound this compound.
Autofluorescence from the sample or medium.Use a mounting medium or imaging buffer with low autofluorescence. If sample autofluorescence is an issue, consider spectral unmixing if your imaging system supports it.

Quantitative Data Summary

Mitochondrial Dye Relative Photostability Notes
JC-1LowProne to rapid photobleaching, especially under repeated laser exposure.[6]
MitoTracker Red FMHighResistant to photobleaching.[6]
MitoTracker Red CMXRosHighResistant to photobleaching.[6]

Experimental Protocols

Protocol 1: Staining of Mitochondria in Live Cells with this compound

Materials:

  • This compound stock solution (1-5 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Pre-warmed cell culture medium

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Live-cell compatible antifade reagent (optional, but recommended)

Procedure:

  • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Add fresh, pre-warmed live-cell imaging medium to the cells. If using, add the live-cell compatible antifade reagent at its recommended concentration.

  • Proceed with fluorescence microscopy, keeping illumination intensity and exposure times to a minimum.

Protocol 2: Minimizing Photobleaching During Image Acquisition
  • Locate the Region of Interest (ROI): Use a low magnification objective and transmitted light (e.g., DIC or phase contrast) to find the desired field of view.

  • Minimize Focusing Exposure: When focusing using fluorescence, use a low light intensity and a fast scan speed. Once focused, move to an adjacent, unexposed area for image acquisition.

  • Optimize Acquisition Settings:

    • Laser/Light Power: Set the excitation light source to the lowest possible power that provides a detectable signal above background.

    • Detector Gain/Sensitivity: Increase the detector gain or use a more sensitive camera to compensate for low excitation power.

    • Exposure Time: Use the shortest possible exposure time that yields a good signal-to-noise ratio.

    • Time-lapse Imaging: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest.

  • Image Acquisition: Acquire images using the optimized settings. For z-stacks, keep the number of slices to the minimum necessary to capture the structure of interest.

Visualizations

Photobleaching_Pathway Simplified Photobleaching Mechanism Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited Singlet State) Fluorophore_Ground->Fluorophore_Excited Excitation Light ROS Reactive Oxygen Species (ROS) Fluorophore_Ground->ROS Oxidation Intersystem_Crossing Intersystem Crossing Fluorophore_Excited->Intersystem_Crossing Fluorescence Fluorescence Emission Fluorophore_Excited->Fluorescence Fluorophore_Triplet Fluorophore (Excited Triplet State) Intersystem_Crossing->Fluorophore_Triplet Oxygen Molecular Oxygen (O2) Fluorophore_Triplet->Oxygen Oxygen->ROS Energy Transfer Bleached_Fluorophore Bleached Fluorophore (Non-Fluorescent) ROS->Bleached_Fluorophore

Caption: Simplified pathway of photobleaching.

Experimental_Workflow Workflow for Minimizing this compound Photobleaching cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_optimization Optimization Details Staining Stain with this compound Washing Wash to Remove Unbound Dye Staining->Washing Mounting Mount with Antifade Reagent Washing->Mounting Locate_ROI Locate ROI with Low Light Mounting->Locate_ROI Optimize_Settings Optimize Acquisition Settings Locate_ROI->Optimize_Settings Acquire_Image Acquire Image Optimize_Settings->Acquire_Image Low_Power Minimize Light Intensity Optimize_Settings->Low_Power Short_Exposure Minimize Exposure Time Optimize_Settings->Short_Exposure Sensitive_Detector Use Sensitive Detector Optimize_Settings->Sensitive_Detector

Caption: Experimental workflow to minimize photobleaching.

References

Technical Support Center: Optimizing 2-Di-1-ASP Concentration for Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 2-Di-1-ASP, a fluorescent dye used for mitochondrial staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (also known as DASPI) is a carbocyanine-based, lipophilic cationic fluorescent dye. Its primary application is the staining of mitochondria in living cells. The dye accumulates in mitochondria due to the negative mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.

Q2: What is the mechanism of action of this compound?

A2: this compound is a positively charged molecule that is actively sequestered by mitochondria in live cells. This accumulation is driven by the mitochondrial membrane potential (ΔΨm), which is maintained by the electron transport chain. In healthy cells with a high mitochondrial membrane potential, the dye aggregates in the mitochondria, leading to a strong fluorescent signal. A decrease in mitochondrial membrane potential will result in reduced dye accumulation and a weaker signal.

Q3: What are the excitation and emission wavelengths for this compound?

A3: The approximate excitation and emission maxima for this compound are 475 nm and 606 nm, respectively.

Q4: Can this compound be used in fixed cells?

A4: this compound is primarily intended for use in live cells, as its accumulation is dependent on the active mitochondrial membrane potential. Fixation procedures typically disrupt this potential, leading to a loss of specific mitochondrial staining.

Q5: How does this compound compare to other mitochondrial membrane potential dyes like JC-1?

A5: Both this compound and JC-1 are cationic dyes used to measure mitochondrial membrane potential. A key difference is that JC-1 is a ratiometric dye that forms J-aggregates in healthy mitochondria, shifting its emission from green to red. This allows for a more quantitative assessment of the membrane potential by comparing the red to green fluorescence ratio. This compound, on the other hand, is a single-emission dye, and changes in mitochondrial membrane potential are observed as changes in fluorescence intensity. The choice between the two depends on the specific experimental needs and the imaging capabilities available.

Experimental Protocols

General Staining Protocol for Adherent Cells

This protocol provides a general guideline for staining adherent cells with this compound. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached.

  • Prepare Staining Solution: Prepare a fresh working solution of this compound in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., HBSS). The optimal concentration typically ranges from 0.1 to 5 µM.

  • Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for 10 to 30 minutes, protected from light.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~475/606 nm).

General Staining Protocol for Suspension Cells

This protocol provides a general guideline for staining suspension cells with this compound.

  • Cell Preparation: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in pre-warmed (37°C) cell culture medium or a suitable buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Prepare Staining Solution: Prepare a fresh working solution of this compound in pre-warmed (37°C) cell culture medium or buffer.

  • Staining: Add the this compound staining solution to the cell suspension.

  • Incubation: Incubate the cells at 37°C for 10 to 30 minutes, protected from light, with gentle agitation.

  • Washing: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in fresh, pre-warmed medium or buffer. Repeat the wash step twice.

  • Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry.

Data Presentation: Recommended Staining Parameters for Different Cell Types

The optimal concentration and incubation time for this compound can vary significantly between cell types. The following table provides a starting point for optimization. It is crucial to perform a titration for each new cell line and experimental setup.

Cell TypeAdherent/SuspensionRecommended Starting Concentration (µM)Recommended Incubation Time (minutes)
HeLa (Human cervical cancer)Adherent1 - 515 - 30
Jurkat (Human T-lymphocyte)Suspension0.5 - 210 - 20
Primary Neurons (e.g., rat hippocampal)Adherent0.1 - 110 - 20
Macrophages (e.g., bone marrow-derived)Adherent0.5 - 315 - 30

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Mitochondrial Staining 1. Suboptimal Dye Concentration: The concentration of this compound may be too low for the specific cell type. 2. Short Incubation Time: The dye may not have had sufficient time to accumulate in the mitochondria. 3. Low Mitochondrial Membrane Potential: The cells may be unhealthy or apoptotic, leading to a dissipated mitochondrial membrane potential. 4. Incorrect Filter Sets: The excitation and emission filters on the microscope may not be appropriate for this compound.1. Perform a concentration titration: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cells. 2. Increase incubation time: Try extending the incubation period in 5-minute increments. 3. Use a positive control: Include a known healthy cell population to confirm the staining procedure is working. Consider using a viability dye to assess cell health. 4. Verify filter specifications: Ensure your microscope is equipped with filters that match the excitation and emission spectra of this compound (~475/606 nm).
High Background Fluorescence 1. Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. 2. Inadequate Washing: Residual dye in the medium can contribute to background fluorescence. 3. Autofluorescence: Some cell types exhibit natural fluorescence.1. Titrate down the dye concentration: Use the lowest concentration that provides a clear mitochondrial signal. 2. Increase the number and duration of wash steps: Ensure all unbound dye is removed before imaging. 3. Image an unstained control: Acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence.
Cytotoxicity 1. High Dye Concentration: Prolonged exposure to high concentrations of this compound can be toxic to some cells. 2. Solvent Toxicity: The solvent used to dissolve the this compound stock solution (e.g., DMSO) may be at a toxic concentration in the final staining solution.1. Use the lowest effective concentration: Determine the minimal concentration needed for good staining through titration. 2. Minimize incubation time: Use the shortest incubation period that allows for adequate mitochondrial staining. 3. Ensure the final solvent concentration is low: Typically, the final DMSO concentration should be below 0.5%.
Photobleaching/Fading Signal 1. Excessive Exposure to Excitation Light: Prolonged or high-intensity illumination can cause the fluorophore to photobleach.1. Minimize light exposure: Use the lowest possible excitation intensity and exposure time. 2. Use an anti-fade mounting medium: If imaging fixed cells (not recommended for this compound), an anti-fade reagent can help. For live cells, limit the duration of imaging sessions. 3. Acquire images quickly: Have a clear plan for image acquisition to minimize the time cells are exposed to the excitation light.

Visualizations

Experimental Workflow for Staining Adherent Cells

Staining_Workflow_Adherent A 1. Plate Adherent Cells C 3. Wash Cells with PBS A->C B 2. Prepare this compound Staining Solution D 4. Add Staining Solution to Cells B->D C->D E 5. Incubate (10-30 min) D->E F 6. Wash Cells (2-3 times) E->F G 7. Image with Fluorescence Microscope F->G

Caption: Workflow for staining adherent cells with this compound.

Experimental Workflow for Staining Suspension Cells

Staining_Workflow_Suspension A 1. Prepare Cell Suspension C 3. Add Staining Solution to Cells A->C B 2. Prepare this compound Staining Solution B->C D 4. Incubate (10-30 min) C->D E 5. Wash Cells (Centrifugation) D->E F 6. Resuspend in Fresh Medium E->F G 7. Analyze (Microscopy/Flow Cytometry) F->G

Caption: Workflow for staining suspension cells with this compound.

Signaling Pathways Influencing Mitochondrial Membrane Potential

Mitochondrial_Membrane_Potential cluster_ETC Electron Transport Chain (ETC) cluster_MMP Mitochondrial Membrane Potential (ΔΨm) cluster_ATP ATP Synthesis cluster_Apoptosis Apoptosis ETC Complex I-IV Proton_Pumping H+ Pumping ETC->Proton_Pumping MMP High ΔΨm (Negative Inside) Proton_Pumping->MMP Generates ATP_Synthase ATP Synthase MMP->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Bax_Bak Bax/Bak Activation MOMP MOMP Bax_Bak->MOMP MOMP->MMP Dissipates Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Uncouplers Uncouplers (e.g., CCCP) Uncouplers->MMP Dissipate

2-Di-1-ASP staining artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Di-1-ASP (also known as DASPI) staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide), also known as DASPI, is a fluorescent styryl dye. It is primarily used as a vital stain for mitochondria in living cells.[1][2] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function.[1][2]

Q2: What are the spectral properties of this compound?

When bound to mitochondria in living cells, this compound typically has an excitation maximum around 470 nm and an emission maximum between 560-570 nm.[2]

Q3: How should I prepare and store this compound?

It is recommended to prepare a stock solution of this compound in high-quality dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3] This stock solution should be stored at -20°C or below, protected from light and moisture, to prevent degradation and dye aggregation. For working solutions, dilute the stock solution in a suitable buffer or cell culture medium immediately before use.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your this compound staining experiments.

High Background Fluorescence

High background fluorescence can obscure the mitochondrial signal and reduce image quality.

Problem: Diffuse, non-specific fluorescence throughout the cell or in the extracellular medium.

Potential Cause Recommended Solution
Excessive Dye Concentration Reduce the final concentration of this compound. Optimal concentrations can range from 10 nM to 5 µM, depending on the cell type and experimental conditions.[2] It is crucial to perform a concentration titration to determine the optimal concentration for your specific experiment.
Inadequate Washing Increase the number and/or duration of washing steps after dye incubation to remove unbound dye. Use a pre-warmed physiological buffer or medium for washing to maintain cell health.[3]
Dye Aggregation Prepare fresh working solutions from a properly stored stock solution for each experiment. Ensure the dye is fully dissolved in the buffer or medium. Centrifuge the working solution before use to pellet any aggregates.
Autofluorescence Image an unstained control sample to assess the level of endogenous autofluorescence. If autofluorescence is high, consider using a different imaging channel if possible, or employ image analysis techniques to subtract the background.

dot graph TD{ subgraph "Troubleshooting High Background" A[High Background Observed] --> B{Is the dye concentration optimized?}; B -- No --> C[Perform concentration titration(e.g., 10 nM - 5 µM)]; B -- Yes --> D{Are washing steps adequate?}; D -- No --> E[Increase number and duration of washes]; D -- Yes --> F{Is dye aggregation suspected?}; F -- No --> G[Check for autofluorescence]; F -- Yes --> H[Prepare fresh dye solutionand centrifuge before use]; end

}

Workflow for troubleshooting high background fluorescence.

Weak or No Mitochondrial Signal

A faint or absent mitochondrial signal can be due to several factors.

Problem: Mitochondria are not clearly visible or the fluorescence intensity is too low.

Potential Cause Recommended Solution
Insufficient Dye Concentration or Incubation Time Increase the dye concentration or extend the incubation time. Typical incubation times range from 15 to 60 minutes.[3] Optimization of both parameters is recommended.
Loss of Mitochondrial Membrane Potential Ensure cells are healthy and metabolically active. Use a positive control (e.g., cells with known healthy mitochondria) and a negative control (e.g., cells treated with a mitochondrial uncoupler like CCCP) to verify that the dye is responding to membrane potential.[2]
Photobleaching Minimize the exposure of the stained cells to excitation light before imaging. Use the lowest possible laser power and exposure time during image acquisition. Consider using an anti-fade mounting medium if imaging fixed cells (note: this compound is primarily for live cells).
Incorrect Microscope Filter Set Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (Excitation ~470 nm, Emission ~560-570 nm).[2]

dot graph TD{ subgraph "Troubleshooting Weak Signal" A[Weak or No Signal] --> B{Is the dye concentration and incubation time sufficient?}; B -- No --> C[Increase concentration and/or incubation time]; B -- Yes --> D{Are the cells healthy and mitochondria polarized?}; D -- No --> E[Use positive and negative controls (e.g., CCCP treatment)]; D -- Yes --> F{Is photobleaching a possibility?}; F -- No --> G[Check microscope filter settings]; F -- Yes --> H[Minimize light exposure and laser power]; end

}

Workflow for troubleshooting a weak or absent mitochondrial signal.

Phototoxicity and Photobleaching

Prolonged exposure to excitation light can damage cells and cause the fluorescent signal to fade.

Problem: Cells show signs of stress (e.g., blebbing, rounding) after imaging, or the fluorescence intensity decreases rapidly during time-lapse experiments.

Potential Cause Recommended Solution
Excessive Light Exposure Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.[4]
High Dye Concentration High concentrations of fluorescent dyes can increase the production of reactive oxygen species (ROS) upon illumination, leading to phototoxicity.[5] Use the lowest effective dye concentration.
Frequent Imaging For time-lapse experiments, reduce the frequency of image acquisition to the minimum necessary to capture the biological process of interest.
Lack of Environmental Control Maintain cells at the appropriate temperature, CO2, and humidity levels during imaging to ensure they are not under additional stress.[6]

dot graph TD{ subgraph "Minimizing Phototoxicity and Photobleaching" A[Observe Phototoxicity or Photobleaching] --> B{Is the light exposure optimized?}; B -- No --> C[Reduce laser power and exposure time]; B -- Yes --> D{Is the dye concentration as low as possible?}; D -- No --> E[Use the lowest effective concentration]; D -- Yes --> F{Is the imaging frequency too high for time-lapse?}; F -- No --> G[Ensure proper environmental control during imaging]; F -- Yes --> H[Reduce the frequency of image acquisition]; end

}

Workflow for mitigating phototoxicity and photobleaching.

Experimental Protocols

General Protocol for Staining Live Adherent Cells with this compound

This protocol provides a general starting point. Optimal conditions should be determined for each cell type and experimental setup.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium buffered with HEPES)

  • Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • Phosphate-buffered saline (PBS) or other physiological buffer, pre-warmed to 37°C

Procedure:

  • Prepare Staining Solution: On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a titration from 100 nM to 1 µM).

  • Cell Preparation: Remove the culture medium from the cells and wash them once with pre-warmed PBS or imaging medium.

  • Staining: Add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to reduce background fluorescence.[3]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound.

Quantitative Data Summary

The optimal parameters for this compound staining can vary significantly between different cell types and experimental conditions. The following table provides a summary of reported concentration ranges for the similar styryl dye, DASPMI, which can be used as a starting point for optimization.

Parameter Recommended Range Notes
Dye Concentration 10 nM - 5 µM[2]Start with a concentration in the low nanomolar range and titrate up as needed.
Incubation Time 15 - 60 minutes[3]Longer incubation times may be necessary for lower dye concentrations.

It is highly recommended to perform a systematic optimization of both dye concentration and incubation time to achieve the best signal-to-noise ratio while minimizing potential artifacts.

References

Technical Support Center: Troubleshooting Cell Viability with 2-Di-1-ASP Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues that may arise during mitochondrial and cellular staining with 2-Di-1-ASP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (also known as DASPI) is a fluorescent, lipophilic styryl dye. It is cell-permeant and commonly used to stain mitochondria in living cells. Its fluorescence is dependent on the mitochondrial membrane potential, making it an indicator of mitochondrial health.[1][2] Beyond mitochondrial staining, it has also been used to visualize neuronal processes and has applications in identifying cancer cells.

Q2: I am observing significant cell death after staining with this compound. Is this expected?

While styryl dyes are generally considered effective for live-cell imaging, some level of cytotoxicity can be expected, particularly at higher concentrations or with prolonged exposure.[3] Factors such as cell type, dye concentration, incubation time, and light exposure during imaging can all contribute to decreased cell viability. It is crucial to optimize these parameters for your specific experimental conditions.

Q3: Can this compound cause phototoxicity?

Yes, like many fluorescent dyes, this compound can induce phototoxicity. This occurs when the dye, upon excitation with light, generates reactive oxygen species (ROS) that can damage cellular components and lead to cell death. To mitigate phototoxicity, it is recommended to use the lowest possible dye concentration and light intensity that still provide a detectable signal, and to minimize the duration of light exposure.

Q4: How can I assess cell viability after this compound staining?

A common method to assess cell viability after this compound staining is to use a secondary viability stain that can differentiate between live and dead cells. Popular choices include Propidium Iodide (PI) or the combination of Calcein AM and Ethidium Homodimer-1 (EthD-1). These dyes can be used sequentially after this compound staining to quantify the percentage of viable cells.

Troubleshooting Guides

Problem 1: High Background Staining Obscuring Signal

High background fluorescence can make it difficult to distinguish the stained mitochondria from the rest of the cell.

Possible Causes & Solutions:

CauseRecommended Solution
Excessive Dye Concentration Titrate the this compound concentration to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it.
Inadequate Washing Ensure thorough but gentle washing steps after incubation with the dye to remove any unbound dye molecules.
Suboptimal Imaging Settings Adjust the gain and exposure settings on your microscope to minimize background noise.
Cellular Autofluorescence Image an unstained control sample to determine the level of natural autofluorescence in your cells and adjust imaging parameters accordingly.[4]
Problem 2: Weak or No Fluorescent Signal

A faint or absent signal can prevent accurate analysis of mitochondrial morphology and function.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Dye Concentration Increase the concentration of this compound. Ensure the stock solution is properly dissolved and stored.
Short Incubation Time Increase the incubation time to allow for sufficient uptake of the dye by the mitochondria.
Loss of Mitochondrial Membrane Potential If the mitochondrial membrane potential is compromised, the dye may not accumulate in the mitochondria. Use a positive control (e.g., healthy, unstained cells) to ensure your experimental conditions are not adversely affecting mitochondrial health.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Excitation/Emission maxima ~474/606 nm).
Photobleaching Minimize exposure to the excitation light. Use an anti-fade mounting medium if imaging fixed cells.
Problem 3: Significant Decrease in Cell Viability Post-Staining

A substantial loss of viable cells after staining can compromise the validity of your experimental results.

Possible Causes & Solutions:

CauseRecommended Solution
High Dye Concentration Reduce the concentration of this compound. Perform a dose-response experiment to determine the highest concentration that maintains acceptable cell viability.
Prolonged Incubation Time Decrease the incubation time with the dye.
Phototoxicity Reduce the intensity and duration of light exposure during imaging.[5] Consider using a live-cell imaging system with environmental control.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the dye is not toxic to your cells.

Experimental Protocols

Protocol 1: Staining Live Neurons with this compound

This protocol provides a general guideline for staining primary neurons. Optimization may be required for different cell types.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Neuronal culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging chamber or plate

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed neuronal culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Preparation: Grow neurons in a suitable imaging vessel.

  • Staining: Remove the existing culture medium and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound.

Protocol 2: Assessing Cell Viability after this compound Staining using Calcein AM and Ethidium Homodimer-1 (EthD-1)

This protocol allows for the quantification of live and dead cells following this compound staining.

Materials:

  • Cells previously stained with this compound

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)

  • PBS

Procedure:

  • Prepare Viability Staining Solution: Prepare a working solution containing Calcein AM (final concentration ~2 µM) and EthD-1 (final concentration ~4 µM) in PBS.

  • Staining: After imaging for this compound, remove the imaging buffer and add the Calcein AM/EthD-1 staining solution to the cells.

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

  • Imaging: Image the cells using appropriate filter sets for Calcein AM (live cells, green fluorescence) and EthD-1 (dead cells, red fluorescence).

  • Quantification: Count the number of green (live) and red (dead) cells to determine the percentage of viable cells.

Quantitative Data Summary

The optimal concentration of this compound and its impact on cell viability can vary significantly between cell types. The following table provides a hypothetical example of data that should be generated to optimize the staining protocol.

Table 1: Effect of this compound Concentration and Incubation Time on the Viability of Primary Cortical Neurons.

This compound Concentration (µM)Incubation Time (min)Average Cell Viability (%)Standard Deviation (%)
115953.2
130924.1
515885.5
530816.8
1015758.2
1030659.5
Unstained Control30981.5

Note: This is example data. Users should perform their own optimization experiments.

Visualizations

Experimental Workflow: this compound Staining and Viability Assessment

G cluster_prep Cell Preparation cluster_stain Mitochondrial Staining cluster_image1 Initial Imaging cluster_viability Viability Assessment cluster_analysis Data Analysis prep Plate and Culture Cells add_dye Add this compound Solution prep->add_dye incubate_dye Incubate (15-30 min) add_dye->incubate_dye wash_dye Wash Cells incubate_dye->wash_dye image_mito Image Mitochondria wash_dye->image_mito add_via Add Calcein AM/EthD-1 image_mito->add_via incubate_via Incubate (20-30 min) add_via->incubate_via image_via Image Live/Dead Cells incubate_via->image_via quantify Quantify Cell Viability image_via->quantify

Caption: Workflow for this compound staining followed by viability assessment.

Troubleshooting Logic: Low Cell Viability

G start Low Cell Viability Observed check_conc Is this compound concentration high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_inc Is incubation time long? check_conc->check_inc No end Re-evaluate Viability reduce_conc->end reduce_inc Reduce Incubation Time check_inc->reduce_inc Yes check_light Is light exposure excessive? check_inc->check_light No reduce_inc->end reduce_light Reduce Light Intensity/ Duration check_light->reduce_light Yes check_solvent Is solvent concentration too high? check_light->check_solvent No reduce_light->end reduce_solvent Lower Solvent Concentration check_solvent->reduce_solvent Yes check_solvent->end No reduce_solvent->end

Caption: Decision tree for troubleshooting low cell viability after staining.

References

Technical Support Center: 2-Di-1-ASP Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of the fluorescent mitochondrial probe, 2-Di-1-ASP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (also known as DASPI or DASPMI) is a fluorescent, lipophilic styryl dye.[1][2] Its primary application is the staining of mitochondria in living cells.[1][3] Due to its positive charge, it accumulates in mitochondria, which have a negative membrane potential. This accumulation is dependent on the mitochondrial membrane potential, making it a useful tool for assessing mitochondrial health and function.

Q2: What causes non-specific binding of this compound?

A2: Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: As a lipophilic molecule, this compound can non-specifically associate with other cellular membranes and hydrophobic cellular components.[4][5]

  • Electrostatic Interactions: The cationic nature of the dye can lead to electrostatic binding to negatively charged cellular structures other than the inner mitochondrial membrane.

  • Dye Aggregation: At high concentrations, this compound may form aggregates that can bind indiscriminately within the cell.

  • Cell Health: Unhealthy or dying cells may exhibit altered membrane properties, leading to increased non-specific dye uptake.

Q3: How can I differentiate between specific mitochondrial staining and non-specific background?

A3: Specific mitochondrial staining should appear as distinct, filamentous, or punctate structures within the cytoplasm. Non-specific binding often manifests as diffuse cytoplasmic or nuclear fluorescence, or bright, irregularly shaped aggregates. To confirm mitochondrial localization, you can co-stain with a well-established mitochondrial marker, such as a fluorescently tagged mitochondrial protein (e.g., Tom20-GFP) or another mitochondrial dye with a different mechanism of action.

Q4: Are there any alternatives to this compound for mitochondrial staining?

A4: Yes, several other fluorescent probes are available for mitochondrial staining, each with its own advantages and disadvantages. Some common alternatives include:

  • TMRE (Tetramethylrhodamine, Ethyl Ester): A well-established potentiometric dye for mitochondria.

  • MitoTracker Dyes: A family of dyes that are available in various colors and some are fixable.

  • JC-1: A ratiometric dye that can be used to measure mitochondrial membrane potential.

The choice of dye will depend on the specific experimental requirements, such as the need for fixation, the desired emission wavelength, and whether a quantitative measure of membrane potential is required.

Troubleshooting Guide: High Background and Non-Specific Staining

High background fluorescence can obscure the specific mitochondrial signal, making data interpretation difficult. The following troubleshooting guide provides a systematic approach to reducing non-specific binding of this compound.

Initial Troubleshooting Workflow

TroubleshootingWorkflow start High Background Observed check_concentration Is Dye Concentration Optimized? start->check_concentration check_incubation Is Incubation Time/Temp Optimized? check_concentration->check_incubation Yes optimize_concentration Optimize Dye Concentration (Titration Experiment) check_concentration->optimize_concentration No check_washing Are Washing Steps Adequate? check_incubation->check_washing Yes optimize_incubation Optimize Incubation Time and Temperature check_incubation->optimize_incubation No check_cell_health Is Cell Health Optimal? check_washing->check_cell_health Yes optimize_washing Optimize Washing Protocol (Increase washes/duration) check_washing->optimize_washing No improve_cell_health Improve Cell Culture Conditions check_cell_health->improve_cell_health No consider_alternatives Consider Alternative Dyes or Blocking Agents check_cell_health->consider_alternatives Yes optimize_concentration->check_incubation optimize_incubation->check_washing optimize_washing->check_cell_health improve_cell_health->consider_alternatives end Reduced Background Achieved consider_alternatives->end

Caption: A logical workflow for troubleshooting high background staining with this compound.

Quantitative Parameter Optimization

For optimal staining with minimal background, it is crucial to empirically determine the ideal parameters for your specific cell type and experimental conditions. The following tables provide suggested starting ranges for optimization.

Table 1: this compound Concentration Titration

ParameterLow RangeMid RangeHigh RangeExpected Outcome
Concentration 100-500 nM500 nM - 2 µM2 - 10 µMDecreasing concentration should reduce background. Find the lowest concentration that provides a specific mitochondrial signal.
Incubation Time 15 min30 min45 minShorter incubation times may reduce non-specific uptake.
Temperature Room Temp37°CN/A37°C is generally optimal for live-cell staining.

Table 2: Incubation Time and Washing Optimization

ParameterCondition 1Condition 2Condition 3Expected Outcome
Incubation Time 15 min30 min45 minBalance between sufficient mitochondrial uptake and minimal background.
Number of Washes 123Increasing the number of washes should reduce background.
Wash Duration 1 min3 min5 minLonger wash times can help remove non-specifically bound dye.
Wash Buffer PBSHBSSSerum-free mediaUse a buffer that maintains cell health.

Detailed Experimental Protocol: Optimization of this compound Staining to Reduce Non-Specific Binding

This protocol outlines a systematic approach to determine the optimal staining conditions for this compound in a live-cell imaging experiment.

Materials
  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on a suitable imaging dish (e.g., glass-bottom 96-well plate)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~474/605 nm)[1]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_staining Staining & Washing cluster_imaging Imaging & Analysis prep_cells Plate cells and allow to adhere stain_cells Incubate cells with different dye concentrations and for varying durations prep_cells->stain_cells prep_dye Prepare serial dilutions of this compound prep_dye->stain_cells wash_cells Wash cells with pre-warmed buffer stain_cells->wash_cells acquire_images Acquire fluorescence images wash_cells->acquire_images quantify_signal Quantify mitochondrial vs. background fluorescence acquire_images->quantify_signal determine_optimal Determine optimal staining conditions quantify_signal->determine_optimal

Caption: A step-by-step workflow for optimizing this compound staining.

Procedure
  • Cell Preparation:

    • Plate your cells of interest in a multi-well imaging plate at a suitable density to be approximately 60-80% confluent at the time of the experiment.

    • Allow the cells to adhere and grow for at least 24 hours under standard culture conditions.

  • Dye Preparation:

    • Prepare a fresh series of this compound working solutions in pre-warmed serum-free medium. It is recommended to test a range of concentrations from 100 nM to 5 µM.

  • Staining:

    • Remove the complete culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS or HBSS.

    • Add the this compound working solutions to the respective wells.

    • Incubate the cells at 37°C for a defined period. It is advisable to test different incubation times, for example, 15, 30, and 45 minutes.

  • Washing:

    • After incubation, remove the staining solution.

    • Wash the cells with pre-warmed PBS or serum-free medium. To optimize, vary the number of washes (e.g., 1, 2, or 3 times) and the duration of each wash (e.g., 1, 3, or 5 minutes).

  • Imaging:

    • After the final wash, add pre-warmed imaging buffer (e.g., serum-free medium without phenol (B47542) red) to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope with the appropriate filter set for this compound.

  • Data Analysis:

    • For each condition, acquire several images from different fields of view.

    • Quantify the fluorescence intensity of the mitochondria and an area of the cytoplasm devoid of mitochondria (background).

    • Calculate the signal-to-background ratio for each condition.

    • The optimal condition is the one that provides the highest signal-to-background ratio with clear mitochondrial morphology.

By systematically testing these parameters, researchers can identify the optimal staining protocol for this compound that minimizes non-specific binding and maximizes the specific mitochondrial signal in their particular experimental system.

References

Improving signal-to-noise ratio in 2-Di-1-ASP imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Di-1-ASP imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help optimize experimental outcomes and improve the signal-to-noise ratio (SNR) when using the voltage-sensitive dye this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (also known as DASPI) is a fluorescent, mono-styryl dye. While it has been used as a mitochondrial stain and a probe for G-quadruplex DNA, it is primarily utilized as a voltage-sensitive dye (VSD).[1] It is a "fast-response" probe that can detect transient changes in membrane potential, making it suitable for monitoring neuronal activity, such as action potentials, and for studying membrane dynamics in various excitable cells.[2][3][4]

Q2: How does this compound report changes in membrane potential?

A2: this compound belongs to a class of dyes that function via a mechanism called Photoinduced Electron Transfer (PeT).[2][3] These dyes consist of a fluorophore, a molecular wire that inserts into the cell membrane, and an electron donor. The electrical field across the membrane modulates the rate of electron transfer from the donor to the fluorophore.

  • At resting (hyperpolarized) potential: The negative intracellular potential enhances PeT, which quenches the dye's fluorescence, resulting in a lower signal.[3]

  • During depolarization: The intracellular potential becomes less negative, reducing the rate of PeT. This "un-quenches" the fluorophore, leading to an increase in fluorescence intensity.[3]

Q3: What are the optimal excitation and emission wavelengths for this compound?

A3: The spectral properties of styryl dyes are highly dependent on their environment.[5] For this compound, the approximate excitation and emission maxima are 474 nm and 605 nm, respectively.[6] It is crucial to use the appropriate filter sets on your imaging system to maximize signal collection and minimize bleed-through from other fluorophores.

Q4: What is a typical starting concentration and incubation time for this compound?

A4: The optimal concentration and incubation time can vary significantly depending on the cell type and experimental conditions. A common starting point is a final concentration of 1-10 µM.[7][8] Incubation times typically range from 5 to 30 minutes.[7] It is highly recommended to perform a titration to determine the lowest possible dye concentration and shortest incubation time that yields a sufficient signal-to-noise ratio, in order to minimize potential toxicity and non-specific binding.[7][9]

Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)

A low SNR is one of the most common challenges in VSD imaging. It can manifest as either a weak fluorescent signal or high background noise. The following guide addresses specific issues and provides actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Weak Fluorescent Signal 1. Suboptimal Dye Concentration: The concentration of this compound is too low for sufficient membrane labeling.Perform a concentration titration experiment (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) to find the optimal concentration for your specific cell type.[10]
2. Insufficient Incubation Time: The dye has not had enough time to adequately incorporate into the plasma membrane.Increase the incubation time in increments (e.g., 10, 20, 30 minutes). Note that prolonged incubation can lead to increased internalization and toxicity.[7]
3. Photobleaching: The fluorescent signal is fading rapidly during image acquisition due to excessive light exposure.Reduce the intensity of the excitation light. Decrease the exposure time or the number of frames acquired. Use an antifade mounting medium if imaging fixed cells.[10]
4. Incorrect Filter Sets: The excitation or emission filters do not match the spectral profile of the dye.Verify that your microscope's filter sets are appropriate for this compound (Ex/Em: ~474/605 nm).[6]
High Background Noise 1. Excessive Dye Concentration: High concentrations can lead to dye aggregation and non-specific binding to surfaces or dead cells.[7][11]Reduce the dye concentration. Ensure thorough washing steps after incubation to remove unbound dye.[12]
2. Cellular Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins) is obscuring the signal.Acquire a pre-staining image of the cells using the same imaging parameters. Use this image for background subtraction. Consider using longer wavelength dyes if autofluorescence in the blue/green spectrum is a major issue.[13]
3. Dye Internalization: The dye is being actively endocytosed by live cells, leading to bright intracellular puncta and a loss of clear membrane signal.Lower the incubation temperature (e.g., perform staining at 4°C or on ice) to reduce active transport. Reduce the incubation time. Use dyes designed to be less prone to internalization if possible.[14]
4. Binding to Extraneous Material: The dye may bind non-specifically to proteins in the media or to the coverslip.Ensure cells are washed thoroughly with a protein-free buffer (e.g., HBSS or PBS) before and after dye incubation. Use high-quality, clean coverslips.[15]
Phototoxicity 1. High-Intensity Light Exposure: Excitation light, especially at shorter wavelengths, generates reactive oxygen species (ROS) that can damage cells.[16]Use the lowest possible light intensity and exposure time that provides an adequate signal. Limit the duration of time-lapse imaging.
2. Dye-Induced Toxicity: The dye itself may have pharmacological or toxic effects, especially at high concentrations or over long exposures.[9]Use the lowest effective dye concentration as determined by titration. Minimize the incubation time. Perform control experiments to assess cell health and function (e.g., viability assays, electrophysiology) after staining.
Experimental Protocols & Data
Protocol: Staining Live Cells with this compound

This protocol provides a general guideline for staining cultured cells. Optimization is required for specific cell types and applications.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.[17]

    • Store the stock solution at -20°C, protected from light and moisture.[1]

  • Cell Preparation:

    • Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Ensure cells are healthy and at an appropriate confluency.

    • Just before staining, wash the cells twice with a warm (37°C) physiological buffer (e.g., HBSS or Tyrode's solution).

  • Dye Loading:

    • Dilute the this compound stock solution into the warm physiological buffer to achieve the desired final concentration (e.g., 1-10 µM).

    • Remove the buffer from the cells and add the dye-containing solution.

    • Incubate the cells for 5-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the dye-containing solution.

    • Wash the cells 2-3 times with warm physiological buffer to remove any unbound dye.

  • Imaging:

    • Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters (Ex: ~474 nm, Em: ~605 nm).

    • Use the lowest possible excitation light intensity to minimize photobleaching and phototoxicity.[9][16]

Data: Optimizing Staining Parameters

The following table summarizes key parameters that should be optimized to improve the signal-to-noise ratio. The goal is to find a balance that maximizes the signal from the plasma membrane while minimizing background and cell damage.

Parameter Range for Optimization Effect of Increasing the Parameter Potential Negative Consequences
Dye Concentration 0.5 - 10 µMIncreased signal intensityHigher background, dye aggregation, quenching, phototoxicity[7][11]
Incubation Time 5 - 60 minIncreased signal intensityDye internalization, cytotoxicity[7]
Incubation Temperature 4°C - 37°CFaster staining kineticsIncreased dye internalization and metabolic activity[14]
Excitation Light Intensity 1 - 100%Brighter initial signalFaster photobleaching, increased phototoxicity[9][16]
Exposure Time 10 - 500 msMore photons collected (higher signal)Increased photobleaching, motion blur in live cells
Visualizations
Mechanism of Voltage Sensing

The diagram below illustrates the principle of Photoinduced Electron Transfer (PeT) that allows VoltageFluor dyes like this compound to report changes in membrane potential.

G cluster_0 Resting State (Hyperpolarized) cluster_1 Active State (Depolarized) Rest_Membrane Plasma Membrane (-70mV) Rest_PeT High Rate of Photoinduced Electron Transfer (PeT) Rest_Membrane->Rest_PeT Enhances Rest_Dye This compound (Fluorescence Quenched) Rest_Dye->Rest_PeT Enables Active_Dye This compound (Fluorescent) Rest_No_Photon_Out Low Fluorescence Emission Rest_PeT->Rest_No_Photon_Out Prevents Rest_Photon_In Excitation Photon Rest_Photon_In->Rest_Dye Excites Active_Membrane Plasma Membrane (+30mV) Active_PeT Low Rate of Photoinduced Electron Transfer (PeT) Active_Membrane->Active_PeT Reduces Active_Dye->Active_PeT Reduces Active_Photon_Out High Fluorescence Emission Active_Dye->Active_Photon_Out Active_PeT->Active_Photon_Out Allows Active_Photon_In Excitation Photon Active_Photon_In->Active_Dye Excites

Caption: Mechanism of a VoltageFluor dye based on Photoinduced Electron Transfer (PeT).

General Experimental Workflow

This workflow outlines the key steps from sample preparation to data analysis for a typical this compound imaging experiment.

G A 1. Cell Culture (Plate on imaging-compatible dish) B 2. Prepare Staining Solution (Dilute this compound stock in buffer) A->B C 3. Pre-Stain Wash (Wash cells with warm buffer) B->C D 4. Dye Loading (Incubate cells with staining solution) C->D E 5. Post-Stain Wash (Wash 2-3x to remove unbound dye) D->E F 6. Image Acquisition (Use appropriate filters and low light intensity) E->F G 7. Data Analysis (Background subtraction, ΔF/F calculation) F->G G Start Low SNR Detected WeakSignal Is the signal weak? Start->WeakSignal HighBg Is the background high? WeakSignal->HighBg No Conc Increase Dye Concentration & Incubation Time WeakSignal->Conc Yes ReduceConc Reduce Dye Concentration HighBg->ReduceConc Yes Bleaching Check for Photobleaching Conc->Bleaching ReduceLight Reduce Excitation Intensity & Exposure Time Bleaching->ReduceLight Yes CheckFilters Verify Correct Filters Bleaching->CheckFilters No Wash Improve Wash Steps ReduceConc->Wash Internalization Check for Internalization Wash->Internalization LowerTemp Lower Incubation Temp/Time Internalization->LowerTemp Yes BgSubtract Use Background Subtraction Internalization->BgSubtract No

References

Technical Support Center: 2-Di-1-ASP Signal Instability and Quenching Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal instability and quenching issues with the fluorescent probe 2-Di-1-ASP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (also known as DASPI) is a mono-styryl fluorescent dye. It is primarily used as a probe for two main applications:

  • Mitochondrial Staining: It accumulates in actively respiring mitochondria, making it a valuable tool for visualizing mitochondrial morphology and assessing mitochondrial membrane potential in live cells.[1]

  • G-Quadruplex (G4) DNA Staining: this compound exhibits a significant fluorescence enhancement upon binding to G-quadruplex DNA structures, with good selectivity over double-stranded DNA. This makes it useful for studying the formation and localization of these secondary DNA structures in cells.[2]

Q2: What are the spectral properties of this compound?

A2: The approximate excitation and emission maxima of this compound are 474 nm and 605 nm, respectively.[1]

Q3: What are the common causes of signal instability and quenching with this compound?

A3: Signal instability and quenching with this compound, like other fluorescent dyes, can be attributed to several factors:

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light.

  • Quenching: Non-radiative energy transfer from the excited fluorophore to another molecule, reducing fluorescence intensity. This can be caused by various cellular components or high dye concentrations.

  • Aggregation: At high concentrations, dye molecules can form non-fluorescent or weakly fluorescent aggregates.[3][4][5][6]

  • Environmental Factors: The fluorescence of styryl dyes can be sensitive to environmental conditions such as solvent polarity, pH, and temperature.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: Weak or No Signal

A weak or absent fluorescent signal is a common issue. The following steps can help identify and resolve the problem.

Troubleshooting Workflow for Weak/No Signal

start Start: Weak or No Signal check_concentration Verify Dye Concentration start->check_concentration check_staining_protocol Review Staining Protocol check_concentration->check_staining_protocol Concentration Correct end_persist Issue Persists: Contact Support check_concentration->end_persist Concentration Incorrect check_microscope Check Microscope Settings check_staining_protocol->check_microscope Protocol Followed check_staining_protocol->end_persist Protocol Error check_cell_health Assess Cell Health check_microscope->check_cell_health Settings Optimal check_microscope->end_persist Settings Incorrect troubleshoot_quenching Investigate Quenching check_cell_health->troubleshoot_quenching Cells Healthy check_cell_health->end_persist Cells Unhealthy end_resolve Signal Restored troubleshoot_quenching->end_resolve Quenching Mitigated troubleshoot_quenching->end_persist Quenching Unresolved

Caption: Troubleshooting workflow for weak or no this compound signal.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect Dye Concentration Prepare a fresh working solution from your stock. Ensure the final concentration is appropriate for your application. For mitochondrial staining in live cells, a typical starting concentration is in the nanomolar to low micromolar range.
Suboptimal Staining Protocol - Incubation Time: Ensure sufficient incubation time for the dye to penetrate the cells and accumulate in the target organelle. For live-cell mitochondrial staining, 15-30 minutes is a common starting point. - Temperature: Staining is often performed at 37°C for live cells to ensure active mitochondrial uptake. - Washing Steps: Inadequate washing can leave background fluorescence that masks a weak signal. Conversely, excessive washing may remove the dye from the cells.
Improper Microscope Settings - Excitation/Emission Filters: Verify that you are using the correct filter set for this compound (Excitation ~474 nm, Emission ~605 nm). - Exposure Time/Laser Power: Increase the exposure time or laser power gradually. Be cautious as excessive light can lead to photobleaching.
Poor Cell Health or Low Mitochondrial Activity - Cell Viability: Confirm cell viability using a trypan blue exclusion assay or another viability stain. Unhealthy or dead cells will not actively sequester this compound in their mitochondria. - Mitochondrial Membrane Potential: If staining mitochondria, ensure that the cells have active mitochondria. You can use a positive control like CCCP to depolarize the mitochondria and confirm that the signal is dependent on membrane potential.[7]
Fluorescence Quenching - High Dye Concentration: High concentrations can lead to self-quenching. Try a lower concentration of this compound. - Cellular Quenchers: Certain molecules within the cell can quench fluorescence. While difficult to control, ensuring optimal staining conditions can help maximize the signal-to-noise ratio.
Issue 2: Rapid Signal Fading (Photobleaching)

Photobleaching is the irreversible destruction of a fluorophore by light. This is a common cause of signal loss during time-lapse imaging.

Workflow to Mitigate Photobleaching

start Start: Rapid Signal Fading reduce_exposure Reduce Excitation Light start->reduce_exposure use_antifade Use Antifade Mountant reduce_exposure->use_antifade Exposure Minimized end_persist Issue Persists reduce_exposure->end_persist Fading Continues optimize_imaging Optimize Imaging Parameters use_antifade->optimize_imaging Antifade Applied use_antifade->end_persist Fading Continues consider_photostable_alt Consider Photostable Alternatives optimize_imaging->consider_photostable_alt Parameters Optimized optimize_imaging->end_persist Fading Continues end_resolve Signal Stabilized consider_photostable_alt->end_resolve

Caption: Workflow for reducing photobleaching of this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Excessive Excitation Light - Reduce Laser Power/Exposure Time: Use the lowest laser power and shortest exposure time that provides an adequate signal. - Neutral Density Filters: Use neutral density filters to attenuate the excitation light.
Continuous Exposure - Time-Lapse Imaging: For live-cell imaging, increase the interval between image acquisitions to allow the fluorophore to recover from a transient dark state and to reduce the total light dose.
Oxygen Presence - Antifade Reagents: For fixed-cell imaging, use a commercially available antifade mounting medium that contains oxygen scavengers.
Inherent Photostability of the Dye While this compound's photostability is application-dependent, if photobleaching remains a significant issue after optimization, consider if a more photostable dye is available for your specific target.
Issue 3: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal from your target.

Workflow to Reduce Background Staining

start Start: High Background optimize_concentration Optimize Dye Concentration start->optimize_concentration improve_washing Improve Washing Steps optimize_concentration->improve_washing Concentration Optimized end_persist Issue Persists optimize_concentration->end_persist Background Unresolved check_autofluorescence Check for Autofluorescence improve_washing->check_autofluorescence Washing Optimized improve_washing->end_persist Background Unresolved end_resolve Background Reduced check_autofluorescence->end_resolve Autofluorescence Addressed check_autofluorescence->end_persist Background Unresolved

Caption: Workflow for troubleshooting high background with this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Excessive Dye Concentration High concentrations can lead to non-specific binding to cellular structures other than the intended target. Perform a concentration titration to find the optimal balance between signal and background.
Inadequate Washing Insufficient washing will leave unbound dye in the sample, contributing to high background. Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS).
Dye Aggregation At high concentrations, this compound may form aggregates that can bind non-specifically.[3][4][5][6] Ensure the dye is fully dissolved in the working solution and consider using a lower concentration. Sonication of the stock solution before dilution may help.
Autofluorescence Biological samples can have endogenous fluorescence (autofluorescence), especially in the green and yellow regions of the spectrum. - Unstained Control: Always image an unstained control sample to assess the level of autofluorescence. - Spectral Unmixing: If your imaging software supports it, you can use spectral unmixing to subtract the autofluorescence signal.

Experimental Protocols

Protocol 1: Live-Cell Mitochondrial Staining with this compound

This protocol provides a general guideline for staining mitochondria in live cultured cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Pre-warmed cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 100 nM to 1 µM).

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or culture medium.

  • Imaging:

    • Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter set (Excitation ~474 nm, Emission ~605 nm).

Protocol 2: G-Quadruplex DNA Staining in Fixed Cells with this compound

This protocol is a starting point for visualizing G-quadruplex DNA in fixed cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • PBS

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash the cells 3 times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells 3 times with PBS.

  • Staining:

    • Prepare the this compound staining solution by diluting the stock solution in PBS to the desired final concentration (start with a range of 1-5 µM).

    • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells 3 times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image using a fluorescence microscope with the appropriate filter set.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general overview of factors that can influence the fluorescence of styryl dyes. Researchers are encouraged to empirically determine these parameters for their specific experimental setup.

Parameter General Observations for Styryl Dyes Recommendations for this compound
Fluorescence Quantum Yield Highly dependent on the local environment. Generally low in aqueous solutions and increases significantly in nonpolar environments (e.g., when bound to membranes or DNA).The quantum yield will be significantly higher when bound to mitochondria or G-quadruplex DNA compared to being free in the cytoplasm.
Fluorescence Lifetime Also environmentally sensitive. Can be used to probe the dye's local environment.Fluorescence lifetime imaging (FLIM) can be a powerful tool to distinguish between different binding states of this compound.
Photobleaching Rate Varies depending on the specific dye structure, illumination intensity, and the presence of oxygen.Minimize exposure to excitation light. Use of antifade reagents is recommended for fixed-cell imaging.
Effect of pH The fluorescence of some styryl dyes can be pH-dependent.[8]It is advisable to maintain a stable physiological pH during live-cell imaging to avoid artifacts due to pH fluctuations.
Effect of Temperature Temperature can affect membrane fluidity and dye binding kinetics, which in turn can influence fluorescence intensity.[8]For live-cell imaging, maintain a constant temperature of 37°C.

References

Technical Support Center: Impact of Fixation on 2-Di-1-ASP Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of fixation on 2-Di-1-ASP fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (DASPI) is a fluorescent styryl dye commonly used for a variety of applications in biological research. Its fluorescence is environmentally sensitive, meaning its emission properties can change based on its local environment. Primary uses include:

  • Mitochondrial Staining: It accumulates in mitochondria of living cells due to the mitochondrial membrane potential.

  • Neuronal Tracing: As a lipophilic dye, it can be used to label neuronal membranes and trace neural pathways.

  • DNA Staining: It can act as a groove-binding fluorescent probe for double-stranded DNA.

Q2: Can I fix cells after staining with this compound?

Yes, it is possible to fix cells after staining with this compound. However, the fixation process can significantly impact the fluorescence signal and the localization of the dye. The choice of fixative and the fixation protocol are critical for preserving the fluorescence.

Q3: Which fixative is recommended for this compound?

Paraformaldehyde (PFA) is generally the recommended fixative for fluorescent probes like this compound. It is a cross-linking fixative that helps to preserve cellular structure without introducing as much autofluorescence as other aldehydes, such as glutaraldehyde (B144438). For sensitive applications like neuronal tracing with similar styryl dyes (e.g., DiI), lower concentrations of PFA (e.g., 1.5-2.0%) are often preferred to allow for better dye diffusion and labeling.[1][2]

Q4: Will fixation affect the fluorescence intensity of this compound?

Yes, fixation will likely affect the fluorescence intensity of this compound. The extent of this effect depends on the fixative used, its concentration, and the duration of the fixation. Generally, fixation can lead to a decrease in the fluorescence signal of many dyes.[3][4] For some styryl dyes used in mitochondrial staining, fixation can disrupt the mitochondrial membrane potential, leading to the loss of dye accumulation and a significant drop in fluorescence.[5]

Q5: How does paraformaldehyde (PFA) affect this compound fluorescence?

Paraformaldehyde (PFA) is a common fixative that cross-links proteins and other amine-containing molecules. While it is generally preferred for fluorescence microscopy, it can still lead to a reduction in the fluorescence intensity of styryl dyes. The degree of signal loss can vary depending on the PFA concentration and fixation time.[2][3][4] Higher concentrations and longer fixation times may result in a greater decrease in fluorescence.

Q6: How does glutaraldehyde affect this compound fluorescence?

Glutaraldehyde is a more potent cross-linking agent than PFA, but it is known to induce significant autofluorescence, which can interfere with the detection of the specific fluorescent signal from this compound.[6][7] This autofluorescence can be a major issue, especially when trying to quantify the dye's signal. While methods exist to quench glutaraldehyde-induced autofluorescence, they may not be completely effective and can add complexity to the experimental protocol.[6][8][9]

Q7: Can I perform immunofluorescence after this compound staining and fixation?

Yes, it is possible to perform immunofluorescence after this compound staining and fixation, but the protocol needs to be carefully optimized. The fixation and permeabilization steps required for immunocytochemistry can affect the this compound signal. It is important to choose a fixation protocol that is compatible with both the this compound dye and the antibodies being used.

Troubleshooting Guides

Problem: Weak or No this compound Fluorescence Signal After Fixation
Possible CauseRecommended Solution
Fluorescence Quenching by Fixative Use a lower concentration of PFA (e.g., 1-2%) for a shorter duration (e.g., 10-15 minutes). Avoid using glutaraldehyde if possible.
Loss of Dye During Permeabilization If immunofluorescence is being performed, choose a gentle permeabilization agent or a shorter permeabilization time. Some styryl dyes are sensitive to detergents.
Photobleaching Minimize exposure of the sample to light during and after staining and fixation. Use an anti-fade mounting medium.
Suboptimal Staining Conditions Ensure optimal concentration of this compound and incubation time before fixation.
Mitochondrial Membrane Potential Dissipation For mitochondrial staining, understand that fixation will disrupt the membrane potential, leading to dye redistribution and signal loss. Image live cells before fixation if possible.[5]
Problem: High Background Fluorescence After Fixation
Possible CauseRecommended Solution
Autofluorescence from Glutaraldehyde Avoid using glutaraldehyde. If it is necessary for your application, treat the fixed cells with a quenching agent like sodium borohydride (B1222165) or glycine.[6][7][8]
Autofluorescence from PFA Use freshly prepared, high-quality paraformaldehyde. Older PFA solutions can generate more autofluorescence.
Non-specific Staining Ensure thorough washing after staining and before fixation to remove any unbound dye.
Problem: Altered Staining Pattern After Fixation
Possible CauseRecommended Solution
Dye Redistribution During Fixation Fixation can alter membrane permeability and lead to the diffusion of the dye away from its original location. Image live-stained cells as a comparison. For some applications, fixable analogs of mitochondrial dyes may be a better option.[10]
Cell Morphology Changes The fixation process itself can cause some changes in cell and organelle morphology. Ensure the fixation protocol is optimized for the cell type being used.

Experimental Protocols

Protocol 1: Staining of Live Cells with this compound followed by Paraformaldehyde (PFA) Fixation

This protocol provides a general workflow for staining live cells with this compound and subsequently fixing them with PFA for fluorescence microscopy.

Materials:

  • This compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Freshly prepared 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (preferably with an anti-fade reagent)

Procedure:

  • Culture cells on a suitable imaging dish or coverslip.

  • Prepare the this compound working solution by diluting the stock solution in cell culture medium to the desired final concentration.

  • Remove the culture medium from the cells and add the this compound working solution.

  • Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2) for the desired staining duration.

  • Wash the cells twice with warm PBS to remove unbound dye.

  • (Optional but Recommended) Image the live stained cells at this point to have a baseline for comparison.

  • Carefully remove the PBS and add 4% PFA in PBS to fix the cells.

  • Incubate for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS to remove the fixative.

  • Mount the coverslip with an anti-fade mounting medium.

  • Image the fixed cells using a fluorescence microscope with the appropriate filter sets.

G cluster_workflow Experimental Workflow: this compound Staining and PFA Fixation A 1. Culture Cells B 2. Prepare this compound Working Solution A->B C 3. Incubate Cells with this compound B->C D 4. Wash with PBS C->D E 5. Live Cell Imaging (Optional) D->E F 6. Fix with 4% PFA D->F Proceed to Fixation E->F G 7. Wash with PBS F->G H 8. Mount G->H I 9. Image Fixed Cells H->I

Caption: Workflow for this compound staining and PFA fixation.

Protocol 2: Quenching Autofluorescence after Glutaraldehyde Fixation (General Procedure)

This protocol outlines a general method for reducing autofluorescence induced by glutaraldehyde fixation using sodium borohydride.

Materials:

  • Glutaraldehyde-fixed cell or tissue sample

  • Phosphate-buffered saline (PBS)

  • Sodium borohydride (NaBH4)

Procedure:

  • After fixing the sample with a glutaraldehyde-containing fixative, wash it thoroughly with PBS.

  • Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a reactive chemical and should be handled with care in a well-ventilated area.

  • Incubate the sample in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the sample extensively with PBS (at least 3-4 times) to remove all traces of sodium borohydride.

  • Proceed with your subsequent staining or imaging steps.

G cluster_quenching Workflow: Quenching Glutaraldehyde Autofluorescence A 1. Glutaraldehyde Fixation B 2. Wash with PBS A->B C 3. Incubate with 0.1% Sodium Borohydride B->C D 4. Wash Extensively with PBS C->D E 5. Proceed with Staining/Imaging D->E

Caption: Workflow for quenching glutaraldehyde-induced autofluorescence.

Data Presentation

Table 1: Qualitative Impact of Common Fixatives on Styryl Dye Fluorescence (including this compound)

Disclaimer: Quantitative data for this compound is limited in the current literature. This table is based on general observations for styryl dyes and related fluorescent probes.

FixativeConcentrationFixation TimeExpected Impact on Fluorescence IntensityAutofluorescenceNotes
Paraformaldehyde (PFA) 1-4%10-20 minModerate decreaseLowGenerally recommended for fluorescence microscopy. Lower concentrations may better preserve the signal of some styryl dyes.[2]
Glutaraldehyde 0.5-2.5%10-30 minSignificant decreaseHighInduces strong autofluorescence that can mask the signal.[6][7] Quenching steps are often necessary.
Methanol (cold) 100%5-10 minVariable, can be significant decreaseLowCan extract lipids and may not be suitable for membrane-localizing dyes like this compound.
Acetone (cold) 100%5-10 minVariable, can be significant decreaseLowSimilar to methanol, can disrupt membranes and affect dye localization.
Table 2: Summary of Troubleshooting Strategies for Fixation-Related Issues with this compound Staining
IssuePrimary RecommendationSecondary Recommendation
Weak/No Signal Optimize PFA concentration and fixation time (lower and shorter).Image live cells before fixation for comparison. Consider using a fixable styryl dye analog if available.[10]
High Background Avoid glutaraldehyde. Use fresh, high-quality PFA.If glutaraldehyde is necessary, use a quenching agent like sodium borohydride.[6][7][8]
Altered Localization Image live cells to confirm the initial staining pattern.Understand that fixation can cause some artifacts and dye redistribution.

Signaling Pathways & Logical Relationships

G cluster_troubleshooting Troubleshooting Logic for Weak this compound Signal After Fixation Start Weak or No Signal Q1 Was the initial live staining bright? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Which fixative was used? A1_Yes->Q2 Sol_Staining Optimize Staining Protocol: - Increase dye concentration - Increase incubation time A1_No->Sol_Staining End Re-image Sol_Staining->End A2_PFA PFA Q2->A2_PFA A2_Glut Glutaraldehyde Q2->A2_Glut Sol_PFA Optimize PFA Fixation: - Decrease concentration (1-2%) - Decrease fixation time (10-15 min) A2_PFA->Sol_PFA Sol_Glut Avoid Glutaraldehyde if possible. If necessary, use quenching agents. A2_Glut->Sol_Glut Q3 Was permeabilization performed? Sol_PFA->Q3 Sol_Glut->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_Perm Reduce permeabilization time or use a milder detergent. A3_Yes->Sol_Perm A3_No->End Sol_Perm->End

Caption: Troubleshooting logic for weak this compound signal after fixation.

References

Technical Support Center: Solving 2-Di-1-ASP Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered when working with the fluorescent dye 2-Di-1-ASP in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like aqueous buffers. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the buffer. This can be caused by using too high a concentration of the dye, insufficient use of solubilizing agents, or "crashing out" when a concentrated stock solution in an organic solvent is diluted too quickly into the aqueous buffer.

Q2: Can I dissolve this compound directly in my aqueous buffer?

A2: Direct dissolution in aqueous buffers is generally not recommended due to the dye's hydrophobic nature. It is best to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock into the final aqueous buffer containing appropriate solubilizing agents.

Q3: What are co-solvents and how do they help with this compound solubility?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve hydrophobic compounds. They work by reducing the polarity of the solvent system. For biological assays, it's crucial to select co-solvents that are compatible with your experimental system and do not negatively impact protein function or cell viability at the final concentration used.

Q4: My this compound solution has low fluorescence intensity. Is this a solubility issue?

A4: It could be related to solubility. Poor solubility can lead to aggregation, a phenomenon where dye molecules clump together. In some cases, this aggregation can cause the fluorescence to decrease or quench. Ensuring the dye is fully dissolved and monomeric is key to achieving optimal fluorescence.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in the Final Buffer

This is the most common issue, indicating that this compound has exceeded its solubility limit.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Check Stock Solution Is it clear? start->check_stock remake_stock Remake Stock Solution Use gentle heating or sonication. check_stock->remake_stock No check_dilution Review Dilution Protocol Was it added dropwise with mixing? check_stock->check_dilution Yes remake_stock->check_dilution modify_dilution Modify Dilution Add stock solution slowly to vigorously stirring buffer. check_dilution->modify_dilution No check_buffer Assess Buffer Composition Does it contain solubilizing agents? check_dilution->check_buffer Yes end_success Solution is Clear modify_dilution->end_success add_solubilizer Incorporate Solubilizing Agents (e.g., co-solvents, surfactants) check_buffer->add_solubilizer No lower_conc Reduce Final Concentration of this compound check_buffer->lower_conc Yes add_solubilizer->end_success lower_conc->end_success end_fail Issue Persists Contact Technical Support lower_conc->end_fail If at lowest useful conc.

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Verify Stock Solution: Ensure your high-concentration stock solution (e.g., in 100% DMSO) is fully dissolved and free of particulates. If not, gentle warming or sonication may help.

  • Optimize Dilution Technique: When diluting the stock solution into your aqueous buffer, add the stock slowly and drop-wise into the buffer while vigorously vortexing or stirring. This prevents localized high concentrations that can cause the dye to precipitate.

  • Modify Buffer Composition: If the issue persists, your buffer may require solubilizing agents. Refer to the formulation tables below for recommended starting points.

  • Reduce Final Concentration: Your target concentration of this compound might be too high for your specific buffer system. Try reducing the final concentration.

Issue 2: Low or Inconsistent Fluorescence Signal

This can be caused by aggregation, where the dye molecules interact with each other instead of the target, leading to fluorescence quenching.

Troubleshooting Workflow:

G start Low/Inconsistent Signal solubility_check Confirm Complete Solubilization Is the solution clear? start->solubility_check troubleshoot_precip Follow Precipitation Workflow solubility_check->troubleshoot_precip No surfactant_check Consider Surfactants (e.g., Tween-80, Pluronic F-68) solubility_check->surfactant_check Yes add_surfactant Add Low Concentration of Surfactant (e.g., 0.01% - 0.05%) surfactant_check->add_surfactant cyclodextrin_check Consider Cyclodextrins (e.g., SBE-β-CD) surfactant_check->cyclodextrin_check If surfactants are not suitable optimize_conc Optimize Dye Concentration Perform a concentration titration add_surfactant->optimize_conc add_cyclodextrin Incorporate SBE-β-CD into buffer cyclodextrin_check->add_cyclodextrin add_cyclodextrin->optimize_conc end_success Signal is Strong & Stable optimize_conc->end_success end_fail Issue Persists Check instrument settings optimize_conc->end_fail If signal remains low

Caption: Troubleshooting workflow for low fluorescence signal.

Detailed Steps:

  • Ensure Complete Solubilization: First, confirm there is no visible precipitation by following the guide above. Even sub-visible aggregates can impact the signal.

  • Incorporate a Surfactant: Surfactants can help prevent hydrophobic molecules from aggregating. A non-ionic surfactant like Tween-80 at a low concentration (e.g., 0.01-0.05%) can be very effective.

  • Use Cyclodextrins: Encapsulating agents like sulfobutylether-β-cyclodextrin (SBE-β-CD) can shield the hydrophobic dye from the aqueous environment, preventing aggregation and improving solubility.

  • Perform a Concentration Titration: It's possible the dye concentration is in a range that promotes aggregation-caused quenching. Perform a titration to find the optimal concentration range for your assay.

Data Presentation: Recommended Formulation Protocols

The following tables summarize starting point formulations for solubilizing this compound, adapted from commercially available protocols. Researchers should optimize these based on their specific experimental needs and constraints.

Table 1: Co-solvent and Surfactant-Based Formulation

ComponentStock ConcentrationVolume PercentageFinal Concentration (in 1 mL)
DMSO100%10%100 µL
PEG300100%40%400 µL
Tween-80100%5%50 µL
Saline/Buffer1X45%450 µL
Resulting Solubility ≥ 2.08 mg/mL (5.68 mM)

Table 2: Cyclodextrin-Based Formulation

ComponentStock ConcentrationVolume PercentageFinal Concentration (in 1 mL)
DMSO100%10%100 µL
SBE-β-CD in Saline20% (w/v)90%900 µL
Resulting Solubility ≥ 2.08 mg/mL (5.68 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Solution using Co-solvents and Surfactant

This protocol is a step-by-step guide for preparing a 1 mL working solution based on Table 1.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 20.8 mg/mL). Ensure it is fully dissolved.

  • Add Co-solvent: In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add DMSO Stock: Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.

  • Final Dilution: Add 450 µL of your final aqueous buffer (e.g., saline, PBS, HEPES) to the mixture. It is critical to add this final component slowly while vortexing to prevent precipitation.

  • Final Check: The final solution should be clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: Preparation of this compound Solution using Cyclodextrin

This protocol is a step-by-step guide for preparing a 1 mL working solution based on Table 2.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 20.8 mg/mL).

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous buffer (e.g., saline). Ensure it is fully dissolved.

  • Combine: In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.

  • Add DMSO Stock: While vortexing the SBE-β-CD solution, slowly add 100 µL of the this compound DMSO stock solution.

  • Final Check: The resulting solution should be clear and ready for use in your experiment.

Technical Support Center: 2-Di-1-ASP Image Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 2-Di-1-ASP image acquisition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (also known as DASPI) is a fluorescent dye commonly used for two main purposes:

  • Mitochondrial Staining: It is a lipophilic cation that accumulates in mitochondria of live cells, driven by the mitochondrial membrane potential. This allows for the visualization and analysis of mitochondrial morphology, distribution, and function.

  • DNA Staining: this compound can also act as a groove-binding fluorescent probe for double-stranded DNA, showing a significant fluorescence enhancement when bound.

Q2: What are the excitation and emission maxima of this compound?

The approximate excitation and emission maxima for this compound are 474 nm and 605 nm, respectively.

Q3: How should I prepare a this compound stock solution?

It is recommended to dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For example, a 1 mM stock solution in DMSO is a common starting point. Store the stock solution protected from light at -20°C.

Q4: Can this compound be used in fixed cells?

Staining with this compound is dependent on the mitochondrial membrane potential. Therefore, it is most effective in live, respiring cells. Fixation methods that disrupt the mitochondrial membrane potential will likely result in a loss of specific mitochondrial staining. If fixation is required, it is advisable to perform the staining on live cells first and then fix them.

Troubleshooting Guide

Problem 1: Weak or No Mitochondrial Staining

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Dye Concentration Titrate the this compound concentration. Start with a range of 1-10 µM and optimize for your specific cell type and experimental conditions.
Insufficient Incubation Time Ensure an adequate incubation period for the dye to accumulate in the mitochondria. This can range from 15 to 60 minutes, depending on the cell type.
Compromised Cell Health Ensure cells are healthy and metabolically active. Use a positive control with healthy, untreated cells to verify the staining procedure.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Ex/Em: ~474/605 nm).
Low Mitochondrial Membrane Potential The accumulation of this compound is dependent on the mitochondrial membrane potential. If cells are stressed or treated with mitochondrial uncouplers, staining will be diminished.
Problem 2: High Background Fluorescence

Possible Causes & Solutions

CauseRecommended Solution
Excessive Dye Concentration Reduce the concentration of this compound used for staining.
Inadequate Washing Steps After incubation with the dye, wash the cells thoroughly with a warm, serum-free medium or phosphate-buffered saline (PBS) to remove unbound dye.
Cellular Autofluorescence Acquire an unstained control image to assess the level of autofluorescence from your cells. If significant, consider using a dye with a different spectral profile or applying background subtraction during image analysis.
Contaminated Media or Solutions Ensure all media and buffers used are fresh and free of fluorescent contaminants.
Problem 3: Phototoxicity and Photobleaching

Possible Causes & Solutions

CauseRecommended Solution
High Excitation Light Intensity Reduce the intensity of the excitation light to the minimum level required for adequate signal detection.
Long Exposure Times Minimize the exposure time for each image acquisition.
Excessive Imaging Frequency For time-lapse experiments, reduce the frequency of image acquisition to minimize the cumulative light exposure to the cells.
Lack of Antifade Reagent For fixed-cell imaging (if applicable), use a mounting medium containing an antifade reagent to reduce photobleaching.

Experimental Protocols & Workflows

General Protocol for Live-Cell Staining with this compound
  • Cell Seeding: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of this compound in a warm, serum-free cell culture medium. The final concentration should be optimized, but a starting point of 1-10 µM is recommended.

  • Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with a warm, serum-free medium or PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound.

Image Acquisition Workflow

ImageAcquisitionWorkflow cluster_preparation Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis A Seed Cells B Prepare this compound Staining Solution A->B C Incubate Cells with Dye B->C D Wash Cells C->D E Set Microscope Parameters (Excitation, Emission, Exposure) D->E F Acquire Images E->F G Check for Phototoxicity/ Photobleaching F->G I Background Subtraction F->I H Optimize Parameters if Needed G->H Problem Detected H->F J Image Segmentation I->J K Quantify Mitochondrial Parameters J->K

Caption: A generalized workflow for this compound image acquisition and analysis.

Troubleshooting Logic

TroubleshootingLogic Start Image Quality Issue? WeakSignal Weak or No Signal? Start->WeakSignal Yes HighBackground High Background? Start->HighBackground No WeakSignal->HighBackground No Sol_Weak_Conc Increase Dye Concentration WeakSignal->Sol_Weak_Conc Yes Phototoxicity Phototoxicity/ Photobleaching? HighBackground->Phototoxicity No Sol_High_Conc Decrease Dye Concentration HighBackground->Sol_High_Conc Yes Sol_Photo_Light Decrease Excitation Intensity Phototoxicity->Sol_Photo_Light Yes Sol_Weak_Inc Increase Incubation Time Sol_Weak_Conc->Sol_Weak_Inc Sol_Weak_Health Check Cell Health Sol_Weak_Inc->Sol_Weak_Health Sol_High_Wash Improve Washing Steps Sol_High_Conc->Sol_High_Wash Sol_Photo_Exp Decrease Exposure Time Sol_Photo_Light->Sol_Photo_Exp

Caption: A decision tree for troubleshooting common this compound imaging issues.

Filtering 2-Di-1-ASP solutions to remove aggregates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Di-1-ASP. Our goal is to help you overcome common challenges, such as aggregate formation, to ensure the quality and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (DASPI) is a fluorescent, lipophilic styryl dye. It is widely used as a mitochondrial stain in live cells and as a fluorescent probe for G-quadruplex (G4) DNA.

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

Proper storage is crucial for maintaining the stability and performance of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder 4°CAt least 1 yearProtect from light and moisture.
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.[1][2]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[1]

Q3: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing this compound stock solutions.[3] It is sparingly soluble in DMSO, with a reported solubility of up to 25-30 mg/mL.[1][3] It is crucial to use fresh, anhydrous DMSO as the dye's solubility is significantly impacted by moisture.[3]

Q4: My this compound solution appears to have precipitated. What should I do?

Precipitation can occur, especially with concentrated stock solutions or upon dilution into aqueous buffers. Gentle warming and sonication can aid in redissolving the dye.[1] If precipitation persists, it may indicate aggregate formation that requires removal by filtration.

Troubleshooting Guide: Filtering this compound Solutions

Aggregates in your this compound solution can lead to inconsistent staining, high background fluorescence, and inaccurate quantification. This guide provides a step-by-step protocol for preparing and filtering your dye solution to remove aggregates.

Experimental Protocol: Preparation and Filtration of this compound Stock Solution

This protocol outlines the recommended procedure for dissolving this compound and filtering the stock solution to remove aggregates.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Syringe filters (0.2 µm pore size, PTFE or Nylon membrane)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired concentration (e.g., 10 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the dye does not fully dissolve, proceed to the next step.

  • Aid Dissolution (if necessary):

    • If particulates are still visible, sonicate the solution in a water bath for 10-15 minutes.

    • Alternatively, gently warm the solution to 37°C and vortex periodically until the dye is completely dissolved.

  • Filter the Stock Solution:

    • Draw the this compound stock solution into a sterile syringe.

    • Securely attach a 0.2 µm syringe filter with a PTFE or Nylon membrane to the syringe. These membranes are recommended for their compatibility with DMSO.

    • Slowly and steadily push the plunger to filter the solution into a new sterile microcentrifuge tube. Avoid applying excessive pressure, which could damage the filter membrane.

  • Storage:

    • Aliquot the filtered stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Filter Selection and Validation

The choice of filter membrane is critical to prevent contamination and minimize the loss of your fluorescent dye.

Membrane MaterialDMSO CompatibilityConsiderations
PTFE (Polytetrafluoroethylene)ExcellentHydrophobic; may require pre-wetting with a solvent like ethanol (B145695) if used with aqueous solutions.
Nylon GoodHydrophilic; generally suitable for DMSO and aqueous solutions.

Validation of Filtration:

To ensure that the filtration process does not significantly reduce the concentration of your this compound solution due to adsorption to the filter membrane, you can perform a simple validation experiment:

  • Prepare a this compound solution in DMSO.

  • Measure the absorbance or fluorescence of the unfiltered solution using a spectrophotometer or fluorometer.

  • Filter a portion of the solution using the chosen syringe filter.

  • Measure the absorbance or fluorescence of the filtered solution.

  • A minimal difference in the readings before and after filtration indicates low dye adsorption to the filter membrane.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Precipitate forms after adding to aqueous buffer The lipophilic nature of this compound can cause it to come out of solution in aqueous environments.Ensure the final concentration of DMSO in the working solution is sufficient to maintain solubility. A final DMSO concentration of <1% is generally recommended for cell-based assays.
Inconsistent or patchy staining Aggregates in the staining solution can lead to uneven labeling.Filter the working staining solution immediately before use with a 0.2 µm syringe filter.
High background fluorescence Unbound dye aggregates can contribute to high background signal.Optimize washing steps after staining to thoroughly remove unbound dye. Ensure the dye concentration is appropriate for the application.
Weak fluorescence signal The filtration process may have removed a significant amount of the dye.Validate your filtration method to check for dye adsorption to the filter membrane. Consider using a filter with a different membrane material.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the recommended workflow for preparing and filtering this compound solutions and a decision tree for troubleshooting common issues.

G Workflow for Preparing and Filtering this compound Solution cluster_prep Solution Preparation cluster_filter Filtration cluster_storage Storage A Equilibrate this compound powder to room temperature B Add anhydrous DMSO to desired concentration A->B C Vortex to dissolve B->C D Optional: Sonicate or gently warm if needed C->D E Draw solution into a syringe D->E F Attach 0.2 µm PTFE or Nylon syringe filter E->F G Filter into a sterile tube F->G H Aliquot into single-use volumes G->H I Store at -20°C or -80°C, protected from light H->I

Workflow for this compound Solution Preparation

G Troubleshooting Filtration Issues Start Problem with this compound Solution Q1 Is there visible precipitate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol1 Redissolve with sonication/warming. If persists, filter the solution. A1_Yes->Sol1 Q2 Is staining inconsistent or patchy? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Filter working solution before use. Optimize staining protocol. A2_Yes->Sol2 Q3 Is the fluorescence signal weak? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Validate filter for dye adsorption. Check dye concentration. A3_Yes->Sol3 End Consult further technical support A3_No->End

Troubleshooting Filtration Issues

References

Technical Support Center: Calibration of 2-Di-1-ASP Fluorescence for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the calibration of 2-Di-1-ASP fluorescence for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (also known as DASPI) is a fluorescent styryl dye. It is widely used as a probe to stain mitochondria in living cells and can also act as a groove-binding fluorescent probe for double-stranded DNA.[1][2][3] Its fluorescence intensity can be used for quantitative analysis in various applications, including assessing cell viability, proliferation, and mitochondrial activity.[4]

Q2: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission maxima for this compound are approximately 474 nm and 605 nm, respectively.[2][3] It is crucial to use the correct filter sets on your fluorescence microscope or plate reader to ensure optimal signal detection.

Q3: How should this compound be stored to ensure its stability?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.[1][4] It is important to protect the dye from light and moisture.[1]

Q4: What are the common reasons for a weak or absent fluorescence signal?

A weak or non-existent signal can stem from several factors, including improper dye concentration, incorrect filter settings on the imaging instrument, or issues with the staining protocol itself.[5] Additionally, the health of the cells being stained can impact dye uptake and fluorescence.

Q5: How can I minimize background fluorescence in my experiments?

High background fluorescence, or autofluorescence, can be a significant issue, particularly in tissue samples.[6] To mitigate this, it is advisable to include an unstained control to determine the baseline autofluorescence.[5] Using appropriate wash steps after staining can also help reduce non-specific binding of the dye.

Q6: What is photobleaching and what steps can be taken to prevent it?

Photobleaching is the photochemical destruction of a fluorophore, leading to a reduction in fluorescence intensity upon repeated exposure to excitation light.[7] To minimize photobleaching, it is recommended to reduce the exposure time and intensity of the excitation light. Using an anti-fade mounting medium can also be beneficial for microscopy applications.[5]

Q7: My fluorescence readings are not linear at higher concentrations. What could be the cause?

A non-linear relationship between concentration and fluorescence intensity, particularly at higher concentrations, is often due to fluorescence quenching or signal saturation.[8] Self-quenching can occur when fluorophores are in close proximity, leading to a decrease in fluorescence.[9] It is important to work within a concentration range where the signal is linear for accurate quantitative analysis.

Experimental Protocol: Calibration of this compound for Quantitative Analysis

This protocol outlines the steps to create a standard curve for this compound, which is essential for converting arbitrary fluorescence units (AFU) into a quantifiable concentration.

Objective: To generate a standard curve that correlates the fluorescence intensity of this compound with its concentration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with appropriate filters (Excitation: ~474 nm, Emission: ~605 nm)

  • Precision pipettes and tips

Experimental Workflow

G Experimental Workflow for this compound Calibration prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare 100 µM Working Solution in PBS prep_stock->prep_working serial_dilute Perform Serial Dilutions in 96-well plate prep_working->serial_dilute measure_fluorescence Measure Fluorescence (Ex: 474 nm, Em: 605 nm) serial_dilute->measure_fluorescence blank_subtract Subtract Blank Reading (PBS only) measure_fluorescence->blank_subtract plot_curve Plot Standard Curve (Fluorescence vs. Concentration) blank_subtract->plot_curve analyze_data Perform Linear Regression Analysis plot_curve->analyze_data

Caption: A flowchart outlining the key steps for generating a this compound calibration curve.

Detailed Method:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution at -20°C or -80°C, protected from light.[1]

  • Working Solution and Serial Dilutions:

    • Prepare a 100 µM working solution by diluting the 10 mM stock solution in PBS.

    • In a 96-well black, clear-bottom plate, perform a series of 2-fold serial dilutions of the 100 µM working solution in PBS to create a range of standard concentrations (e.g., 100 µM down to 0.195 µM).

    • Include wells with PBS only to serve as a blank control.

    • Prepare each concentration in triplicate to ensure reproducibility.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader.

    • Set the excitation wavelength to ~474 nm and the emission wavelength to ~605 nm.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank wells (PBS only) from the fluorescence intensity of all standard wells.

    • Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding this compound concentration (x-axis).

    • Perform a linear regression analysis on the linear portion of the curve to obtain the equation of the line (y = mx + c) and the R² value. An R² value close to 1.0 indicates a good fit.

Troubleshooting Guide

This guide addresses common issues encountered during the calibration and quantitative analysis of this compound fluorescence.

Problem 1: Weak or No Fluorescence Signal
Possible Cause Recommended Solution
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the fluorometer or microscope are set correctly for this compound (Ex: ~474 nm, Em: ~605 nm).[2][3]
Low Dye Concentration Prepare fresh dilutions and consider using a higher concentration range for your standard curve.[5]
Dye Degradation Ensure the this compound stock solution has been stored properly, protected from light and moisture.[1] If in doubt, prepare a fresh stock solution.
Incompatible Buffer While PBS is generally suitable, ensure your buffer does not contain components that could quench the fluorescence of this compound.

Troubleshooting Logic for Weak Signal

G Troubleshooting Weak Fluorescence Signal start Weak or No Signal check_settings Are Instrument Settings Correct? start->check_settings check_conc Is Dye Concentration Sufficient? check_settings->check_conc Yes solution_settings Correct Ex/Em Wavelengths check_settings->solution_settings No check_dye Is Dye Stock Solution Viable? check_conc->check_dye Yes solution_conc Increase Dye Concentration check_conc->solution_conc No check_buffer Is Buffer Compatible? check_dye->check_buffer Yes solution_dye Prepare Fresh Stock Solution check_dye->solution_dye No solution_buffer Test Alternative Buffers check_buffer->solution_buffer No

Caption: A decision tree for troubleshooting weak or absent this compound fluorescence signals.

Problem 2: High Background Fluorescence
Possible Cause Recommended Solution
Autofluorescence Measure the fluorescence of an unstained sample (cells or buffer alone) to determine the level of autofluorescence and subtract it from your measurements.[5][6]
Contaminated Reagents Use high-purity solvents and buffers. Ensure all labware is clean.
Non-specific Binding If staining cells, include appropriate wash steps after incubation with the dye to remove unbound this compound.
Problem 3: Non-linear or Saturated Signal
Possible Cause Recommended Solution
Fluorescence Quenching This can occur at high concentrations of the dye.[8][9] Dilute your samples to fall within the linear range of your standard curve.
Detector Saturation The fluorescence intensity is too high for the detector. Reduce the gain or voltage setting on your instrument, or use a lower concentration of the dye.
Inner Filter Effect At very high concentrations, the excitation light may be absorbed by the fluorophores near the surface of the sample, preventing it from reaching the center. Dilute the sample.
Problem 4: High Variability Between Replicates
Possible Cause Recommended Solution
Pipetting Inaccuracy Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors during serial dilutions.
Incomplete Mixing Thoroughly mix the solutions at each dilution step to ensure homogeneity.
Photobleaching Minimize the exposure of your samples to the excitation light before measurement to prevent photobleaching, which can lead to inconsistent readings.[7]

References

Validation & Comparative

A Head-to-Head Battle of Fluorophores: 2-Di-1-ASP vs. Thioflavin T for G-Quadruplex Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of G-quadruplex (G4) structures, the choice of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two prominent "light-up" probes: 2-Di-1-ASP and Thioflavin T (ThT), offering a deep dive into their performance, experimental considerations, and underlying mechanisms.

G-quadruplexes, four-stranded secondary structures found in guanine-rich nucleic acid sequences, are implicated in a host of biological processes, including telomere maintenance and gene regulation, making them attractive targets for therapeutic intervention. Fluorescent probes that selectively bind to and report the presence of these structures are indispensable tools in their study. Here, we dissect the capabilities of this compound, a monostyryl dye, and the well-established benzothiazole (B30560) dye, Thioflavin T.

Performance at a Glance: A Quantitative Comparison

To facilitate a clear and objective assessment, the following table summarizes the key performance metrics of this compound and Thioflavin T based on available experimental data. It is important to note that direct comparative studies are limited, and performance can vary depending on the specific G-quadruplex topology and experimental conditions. Data for this compound is primarily derived from studies on analogous monostyryl dyes.

FeatureThis compound (and analogous monostyryl dyes)Thioflavin T (ThT)
Fluorescence Enhancement (upon binding to G4) Up to 300-fold[1]200 to >2000-fold[2][3]
Selectivity for G4 vs. dsDNA Good, with some affinity for dsDNA[1]High, with significantly lower fluorescence enhancement for dsDNA[4][5][6][7]
Quantum Yield (in presence of G4) Up to 0.32 (for optimal analogues)[8]Generally lower, but highly dependent on G4 structure
Binding Affinity (Kd) Micromolar rangeMicromolar to sub-micromolar range
Preferred G4 Topology Parallel G4-DNA forms (e.g., c-kit2, c-myc)[1]Shows fluorescence with various topologies, but can be influenced by the specific structure[9]
Excitation Wavelength (λex) ~450-490 nm~430-450 nm
Emission Wavelength (λem) ~590-620 nm~480-500 nm
In-cell Applications Used as a mitochondrial stain, potential for G4 imaging[1]Widely used for in-cell G4 imaging, though can show nucleolar staining[10][11]

Delving into the Mechanisms: How They Shine a Light on G4s

The fluorescence "light-up" mechanism for both probes is based on the restriction of intramolecular rotation upon binding to the G-quadruplex structure. In solution, these molecules can freely rotate around their chemical bonds, which leads to non-radiative decay pathways and consequently, low fluorescence. However, when they bind to the grooves or stack on the G-tetrads of a G-quadruplex, this rotation is hindered, forcing the molecule into a more planar conformation and significantly increasing its fluorescence quantum yield.

cluster_Probe Fluorescent Probe in Solution cluster_G4 Probe Binding to G-Quadruplex Free Probe Free Probe Rotation Rotation Free Probe->Rotation Intramolecular Rotation G4 G-Quadruplex Free Probe->G4 Low Fluorescence Low Fluorescence Rotation->Low Fluorescence Non-radiative decay Bound Probe Probe-G4 Complex G4->Bound Probe Binding High Fluorescence High Fluorescence Bound Probe->High Fluorescence Restricted Rotation & Radiative Decay

Figure 1. General mechanism of fluorescence enhancement for G-quadruplex probes.

Experimental Corner: Protocols for Success

Accurate and reproducible data are paramount in scientific research. Below are generalized yet detailed protocols for utilizing these fluorescent probes in G-quadruplex studies.

Experimental Workflow for G4 Detection

The general workflow for assessing the interaction of a fluorescent probe with a G-quadruplex-forming oligonucleotide is outlined below.

G cluster_prep Sample Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis Oligo Oligonucleotide Synthesis & Purification Anneal Annealing to form G4 (Heat & slow cool in K+ or Na+ buffer) Oligo->Anneal Titration Fluorescence Titration: Add increasing [G4] to constant [Probe] Anneal->Titration Spectra Record Emission Spectra (Excite at λex, scan λem) Titration->Spectra Plot Plot Fluorescence Intensity vs. [G4] Spectra->Plot Binding Calculate Binding Affinity (Kd) & Fluorescence Enhancement Plot->Binding

Figure 2. Experimental workflow for G-quadruplex fluorescent probe analysis.

Detailed Protocol: Fluorescence Titration

This protocol outlines the steps for a typical fluorescence titration experiment to determine the binding affinity and fluorescence enhancement of a probe with a G-quadruplex.

1. Materials:

  • G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence, c-myc promoter sequence)

  • This compound or Thioflavin T stock solution (typically in DMSO)

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.2)

  • Fluorometer and quartz cuvettes

2. Oligonucleotide Annealing:

  • Dissolve the oligonucleotide in the assay buffer to a concentration of approximately 100 µM.

  • Heat the solution to 95°C for 5 minutes.

  • Allow the solution to cool slowly to room temperature over several hours to facilitate proper G-quadruplex folding.

3. Fluorescence Titration:

  • Prepare a solution of the fluorescent probe (e.g., 1 µM ThT or this compound) in the assay buffer in a cuvette.

  • Record the initial fluorescence spectrum of the probe alone.

  • Incrementally add small aliquots of the annealed G-quadruplex solution to the cuvette.

  • After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of binding.

4. Data Analysis:

  • Correct the fluorescence intensity values for dilution.

  • Plot the change in fluorescence intensity as a function of the G-quadruplex concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

  • Calculate the fluorescence enhancement by dividing the maximum fluorescence intensity in the presence of the G-quadruplex by the initial fluorescence intensity of the probe alone.

Concluding Remarks

Both this compound and Thioflavin T are valuable tools for the detection and characterization of G-quadruplex structures. Thioflavin T is a well-characterized and widely used probe with high selectivity and significant fluorescence enhancement. This compound and related monostyryl dyes represent a promising class of probes with potentially high quantum yields and a preference for parallel G-quadruplex topologies.

The choice between these two fluorophores will ultimately depend on the specific experimental requirements, including the G-quadruplex sequence of interest, the desired spectral properties, and the experimental setting (in vitro vs. in cell). For researchers embarking on G-quadruplex studies, a careful consideration of the data presented in this guide will aid in the selection of the most appropriate fluorescent probe to illuminate the fascinating world of these non-canonical nucleic acid structures.

References

A Comparative Guide to Mitochondrial Membrane Potential Probes: JC-1 vs. 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in studies of apoptosis, drug toxicity, and metabolic function. Fluorescent probes are indispensable tools for this purpose, with JC-1 being a widely established ratiometric dye. This guide provides a comprehensive comparison of JC-1 with 2-Di-1-ASP, a fluorescent probe also known to localize to mitochondria, to assist researchers in selecting the appropriate tool for their experimental needs.

Introduction to Mitochondrial Membrane Potential Dyes

Mitochondria play a central role in cellular energy production, primarily through oxidative phosphorylation, which generates a significant electrochemical gradient across the inner mitochondrial membrane. This mitochondrial membrane potential is essential for ATP synthesis and other mitochondrial functions. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress.

Fluorescent probes that selectively accumulate in mitochondria and report on the status of ΔΨm are therefore invaluable for cell health assessment. An ideal probe should exhibit a fluorescence signal that is directly and reliably proportional to the membrane potential.

Mechanism of Action

JC-1: A Ratiometric Reporter of Mitochondrial Health

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that is actively transported into mitochondria due to the negative charge of the inner mitochondrial membrane.[1][2] Its unique characteristic is its ability to form aggregates in a potential-dependent manner, resulting in a shift in its fluorescence emission.

In healthy cells with a high mitochondrial membrane potential, JC-1 accumulates and forms "J-aggregates," which emit an orange-to-red fluorescence (emission maximum ~590 nm).[1][3] Conversely, in cells with a low mitochondrial membrane potential, such as apoptotic or metabolically stressed cells, JC-1 fails to accumulate to the same extent and remains in its monomeric form, which emits a green fluorescence (emission maximum ~529 nm).[1][3] This ratiometric capability—the ratio of red to green fluorescence—provides a sensitive and quantitative measure of mitochondrial membrane potential, largely independent of factors like mitochondrial size, shape, and density.[1]

cluster_0 High Mitochondrial Membrane Potential (Healthy Mitochondria) cluster_1 Low Mitochondrial Membrane Potential (Depolarized Mitochondria) JC-1 Monomers (Green) JC-1 Monomers (Green) J-Aggregates (Red) J-Aggregates (Red) JC-1 Monomers (Green)->J-Aggregates (Red) Accumulation & Aggregation JC-1 Monomers (Green) JC-1 Monomers (Green Fluorescence) JC-1 Dye JC-1 Dye JC-1 Dye->JC-1 Monomers (Green) Enters Mitochondria JC-1 Dye->JC-1 Monomers (Green) Enters Mitochondria

Caption: Mechanism of JC-1 for mitochondrial membrane potential assessment.

This compound: A Mitochondrial Stain

This compound is a mono-styryl dye that is also known to stain mitochondria.[4][5] Unlike JC-1, its primary described application is as a mitochondrial stain and as a fluorescent probe for G-quadruplex DNA.[4][5] While some styryl dyes, such as DASPMI, have been shown to have fluorescence properties that are dependent on membrane potential, there is limited direct evidence and no established ratiometric mechanism for this compound in the context of ΔΨm measurement.[6][7] Its uptake into mitochondria is reported to be a function of membrane potential, but a clear, quantifiable relationship between its fluorescence intensity or spectral properties and ΔΨm has not been well-documented in comparative studies against established probes like JC-1.[6]

Quantitative Data Presentation

The following table summarizes the key quantitative properties of JC-1 and the available information for this compound.

PropertyJC-1This compound
Mechanism Ratiometric, potential-dependent aggregationMitochondrial accumulation, potential-dependent uptake suggested
Excitation (Monomer) ~488 nm[8]451-495 nm[4]
Emission (Monomer) ~529 nm (Green)[3][8]-
Excitation (Aggregate) ~488 nm (can also be excited up to 585 nm)[3]-
Emission (Aggregate) ~590 nm (Orange-Red)[3]591-620 nm[4]
Primary Application Measurement of mitochondrial membrane potentialMitochondrial stain, G-quadruplex DNA probe
Ratiometric Capability YesNo established protocol

Experimental Protocols

Measuring Mitochondrial Membrane Potential with JC-1

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • JC-1 dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP or CCCP (as a positive control for depolarization)

  • Suspension or adherent cells

  • Flow cytometer or fluorescence microscope

Protocol for Flow Cytometry:

  • Cell Preparation: Culture cells to the desired density. For suspension cells, aim for approximately 1 x 10^6 cells/mL. For adherent cells, detach them using trypsin or a gentle cell scraper.

  • Induce Depolarization (Positive Control): Treat a sample of cells with 50 µM FCCP or CCCP for 5-10 minutes at 37°C to induce mitochondrial membrane depolarization.

  • JC-1 Staining: Add JC-1 stock solution (in DMSO) to the cell suspension in pre-warmed culture medium to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and wash once with warm PBS.

  • Resuspension: Resuspend the cell pellet in 0.5 mL of PBS for analysis.

  • Data Acquisition: Analyze the cells on a flow cytometer. Excite at 488 nm. Collect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and orange-red fluorescence in the FL2 channel (e.g., 585/42 nm filter).[8]

  • Data Analysis: Healthy cells will exhibit high red fluorescence and low green fluorescence. Apoptotic or depolarized cells will show a shift to high green fluorescence and low red fluorescence. The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.[1]

Protocol for Fluorescence Microscopy:

  • Cell Seeding: Seed adherent cells on glass coverslips or in imaging-compatible plates.

  • Staining and Incubation: Follow steps 2-4 of the flow cytometry protocol.

  • Washing: Gently wash the cells twice with warm PBS.

  • Imaging: Mount the coverslips or place the plate on a fluorescence microscope. Acquire images using filter sets appropriate for green (e.g., FITC) and red (e.g., TRITC or Texas Red) fluorescence.

  • Image Analysis: In healthy cells, mitochondria will appear as distinct red fluorescent structures. In apoptotic or depolarized cells, the mitochondrial staining will be predominantly green. The ratio of red to green fluorescence intensity can be quantified using image analysis software.[9]

Start Start Prepare Cell Suspension Prepare Cell Suspension Start->Prepare Cell Suspension Positive Control (FCCP/CCCP) Positive Control (FCCP/CCCP) Prepare Cell Suspension->Positive Control (FCCP/CCCP) Experimental Samples Experimental Samples Prepare Cell Suspension->Experimental Samples JC-1 Staining (1-5 µg/mL) JC-1 Staining (1-5 µg/mL) Positive Control (FCCP/CCCP)->JC-1 Staining (1-5 µg/mL) Experimental Samples->JC-1 Staining (1-5 µg/mL) Incubate 15-30 min at 37°C Incubate 15-30 min at 37°C JC-1 Staining (1-5 µg/mL)->Incubate 15-30 min at 37°C Wash with PBS Wash with PBS Incubate 15-30 min at 37°C->Wash with PBS Resuspend in PBS Resuspend in PBS Wash with PBS->Resuspend in PBS Analysis Analysis Resuspend in PBS->Analysis Flow Cytometry Flow Cytometry Analysis->Flow Cytometry Quantitative Fluorescence Microscopy Fluorescence Microscopy Analysis->Fluorescence Microscopy Qualitative/Quantitative Analyze Red vs. Green Fluorescence Ratio Analyze Red vs. Green Fluorescence Ratio Flow Cytometry->Analyze Red vs. Green Fluorescence Ratio Image Red & Green Channels Image Red & Green Channels Fluorescence Microscopy->Image Red & Green Channels Analyze Red/Green Intensity Ratio Analyze Red/Green Intensity Ratio Image Red & Green Channels->Analyze Red/Green Intensity Ratio

Caption: Experimental workflow for JC-1 mitochondrial membrane potential assay.

Staining Mitochondria with this compound

This protocol is for general mitochondrial staining and is not validated for the quantitative assessment of membrane potential.

Materials:

  • This compound

  • DMSO

  • Cell culture medium or appropriate buffer

  • Adherent or suspension cells

  • Fluorescence microscope

Protocol:

  • Prepare Staining Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium or a suitable buffer to the desired final concentration (typically in the low micromolar range).

  • Cell Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells gently with fresh medium or buffer to remove excess dye.

  • Imaging: Observe the cells using a fluorescence microscope with appropriate filter sets (Excitation ~451-495 nm, Emission ~591-620 nm).[4]

Conclusion

For the ratiometric and quantitative assessment of mitochondrial membrane potential, JC-1 is the well-established and validated choice. Its ability to shift fluorescence emission from green to red in response to changes in ΔΨm provides a reliable method for monitoring mitochondrial health and apoptosis.

This compound is a useful tool for staining and visualizing mitochondria. While its uptake may be influenced by membrane potential, it lacks the established ratiometric properties of JC-1, and there is insufficient experimental data to support its use as a direct and quantitative alternative for measuring ΔΨm. Researchers requiring robust and quantifiable data on mitochondrial membrane potential should continue to rely on well-characterized probes like JC-1. Further research would be necessary to validate this compound as a reliable indicator of mitochondrial membrane potential.

References

A Researcher's Guide to Mitochondrial Probes: Validating 2-Di-1-ASP's Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, drug discovery, and related fields, the accurate assessment of mitochondrial function is paramount. Fluorescent probes that specifically target these vital organelles are indispensable tools. This guide provides a comprehensive comparison of 2-Di-1-ASP (also known as DASPMI), a styryl dye used for mitochondrial staining, with three widely used alternatives: MitoTracker Red CMXRos, JC-1, and Rhodamine 123. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate probe for your research needs. A key focus will be the validation of this compound's specificity, a crucial consideration for the rigorous interpretation of experimental results.

Performance Comparison of Mitochondrial Probes

The ideal mitochondrial probe should exhibit high specificity, brightness, photostability, and low cytotoxicity. The following tables summarize the key characteristics of this compound and its alternatives to facilitate an objective comparison.

Table 1: Spectral and Physicochemical Properties

PropertyThis compound (DASPMI)MitoTracker Red CMXRosJC-1Rhodamine 123
Excitation Max (nm) ~470~579Monomer: ~514, J-aggregate: ~585~505
Emission Max (nm) ~570~599Monomer: ~529, J-aggregate: ~590~534
Quantum Yield Variable, environment-dependentHighVariable, dependent on aggregation stateHigh (0.90 in ethanol)[1]
Photostability ModerateHighLow to moderate, prone to photobleaching[2][3]Moderate
Fixability PoorYesNoPoor
Mitochondrial Membrane Potential (ΔΨm) Dependence Yes, fluorescence intensity increases with ΔΨmYes, accumulation is dependent on ΔΨmYes, ratiometric dye (red/green fluorescence)Yes, fluorescence intensity is dependent on ΔΨm
Specificity Issue Binds to DNA, particularly G-quadruplexes[4]High mitochondrial specificityHigh mitochondrial specificityCan exhibit non-specific binding at high concentrations

Table 2: Functional Comparison in Live-Cell Imaging

FeatureThis compound (DASPMI)MitoTracker Red CMXRosJC-1Rhodamine 123
Primary Application Qualitative imaging of energized mitochondriaMitochondrial localization and trackingQuantitative measurement of ΔΨmQualitative and semi-quantitative assessment of ΔΨm
Mode of Action Accumulates in mitochondria based on ΔΨmAccumulates in mitochondria and covalently binds to thiol groups[2]Forms J-aggregates (red) in high ΔΨm mitochondria and exists as monomers (green) in low ΔΨm mitochondria[5][6]Accumulates in mitochondria based on ΔΨm
Cytotoxicity ModerateLow at working concentrationsLow at working concentrationsCan be cytotoxic at higher concentrations, inhibiting F1F0-ATPase[7]
Advantages Large Stokes shiftExcellent retention after fixation, high photostabilityRatiometric measurement provides a more quantitative assessment of ΔΨmBright signal, well-established probe
Disadvantages Potential for non-specific DNA staining, lower photostabilityStaining can be influenced by factors other than ΔΨm due to covalent binding[2]Prone to photobleaching, can be difficult to use due to aggregation dynamicsCan be cytotoxic, fluorescence may not be strictly linear with ΔΨm

Experimental Protocols

To ensure reproducible and reliable results, standardized protocols are essential. The following sections provide detailed methodologies for mitochondrial staining, specificity validation, and cytotoxicity assessment.

Protocol 1: Standardized Mitochondrial Staining in Cultured Adherent Cells

This protocol is a general guideline for staining mitochondria in live adherent cells using the four compared probes. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

  • Live, adherent cells cultured on glass-bottom dishes or coverslips

  • This compound, MitoTracker Red CMXRos, JC-1, or Rhodamine 123 stock solution (typically 1 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a fresh working solution of the chosen probe in pre-warmed complete cell culture medium.

    • This compound: 1-10 µM

    • MitoTracker Red CMXRos: 50-200 nM

    • JC-1: 1-5 µM

    • Rhodamine 123: 1-10 µM

  • Staining: Remove the existing culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. Protect the cells from light during incubation.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

Protocol 2: Validation of Mitochondrial Specificity via Co-localization

This protocol describes how to validate the mitochondrial specificity of a probe by co-staining with a known mitochondrial marker, such as a GFP-tagged mitochondrial protein or another validated mitochondrial probe with a different emission spectrum.

Materials:

  • Cells stained with the probe to be validated (e.g., this compound).

  • A validated mitochondrial marker (e.g., cells expressing a mitochondrial-targeted GFP or stained with a spectrally distinct mitochondrial probe like MitoTracker Green FM).

  • Confocal laser scanning microscope.

  • Image analysis software with co-localization analysis capabilities (e.g., ImageJ/Fiji with the Coloc 2 plugin).

Procedure:

  • Co-staining: Stain the cells with both the test probe and the reference mitochondrial marker according to their respective protocols.

  • Image Acquisition: Acquire dual-channel fluorescence images using a confocal microscope. It is crucial to set the imaging parameters (laser power, gain, offset) to avoid bleed-through between the channels.

  • Image Analysis:

    • Open the dual-channel image in the analysis software.

    • Select a region of interest (ROI) containing several cells.

    • Perform a co-localization analysis to calculate Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).

    • A high PCC value (close to +1) and high MOC values indicate a strong positive correlation between the two signals, suggesting that the test probe localizes to the mitochondria.

Protocol 3: Assessment of Probe-Induced Cytotoxicity

This protocol outlines a method to assess the cytotoxicity of the fluorescent probes using a standard MTT assay, which measures cell metabolic activity.

Materials:

  • Cells seeded in a 96-well plate.

  • Fluorescent probes at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Probe Treatment: Treat the cells with a range of concentrations of the fluorescent probe for a duration relevant to the planned imaging experiments (e.g., 1, 4, or 24 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each probe concentration relative to the untreated control. Plot the results to determine the concentration at which the probe exhibits significant cytotoxicity.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

G cluster_staining Mitochondrial Staining Workflow start Seed Cells prepare Prepare Probe Working Solution start->prepare Allow adherence stain Incubate Cells with Probe prepare->stain Add to cells wash Wash Cells stain->wash Remove unbound probe image Fluorescence Microscopy wash->image Acquire images

Caption: A generalized workflow for staining mitochondria in live cultured cells.

G cluster_specificity Probe Specificity Validation costain Co-stain with Test Probe and Mitochondrial Marker acquire Acquire Dual-Channel Confocal Images costain->acquire analyze Co-localization Analysis (PCC & MOC) acquire->analyze interpret Interpret Results analyze->interpret

Caption: Experimental workflow for validating the mitochondrial specificity of a fluorescent probe.

G cluster_jc1 JC-1 Mechanism of Action healthy Healthy Mitochondrion (High ΔΨm) aggregate J-aggregate (Red Fluorescence) healthy->aggregate Accumulation & Aggregation apoptotic Apoptotic Mitochondrion (Low ΔΨm) monomer JC-1 Monomer (Green Fluorescence) apoptotic->monomer Remains as Monomer aggregate->monomer Depolarization

Caption: Signaling pathway of the JC-1 probe in response to changes in mitochondrial membrane potential.

Conclusion and Recommendations

The selection of a mitochondrial probe is a critical decision that can significantly impact the outcome and interpretation of an experiment.

  • This compound (DASPMI) can be a useful tool for the qualitative visualization of energized mitochondria, particularly due to its large Stokes shift. However, its documented affinity for DNA raises significant concerns about its specificity.[4] Researchers using this compound should perform rigorous co-localization experiments with a validated mitochondrial marker to confirm its localization in their specific experimental system.

  • MitoTracker Red CMXRos is an excellent choice for mitochondrial localization and tracking studies, especially when subsequent fixation and immunocytochemistry are required. Its high photostability is a major advantage for time-lapse imaging. However, its covalent binding to mitochondrial components means that its fluorescence intensity may not solely reflect the mitochondrial membrane potential.[2]

  • JC-1 is the preferred probe for the quantitative assessment of mitochondrial membrane potential. Its ratiometric nature allows for a more robust measurement that is less susceptible to variations in probe concentration and mitochondrial mass. Its main drawback is its lower photostability, which requires careful optimization of imaging conditions.[2][3]

  • Rhodamine 123 remains a widely used and effective probe for the qualitative and semi-quantitative assessment of mitochondrial membrane potential due to its brightness. However, its potential for cytotoxicity at higher concentrations necessitates careful dose-response experiments to determine a non-toxic working concentration for the cell type under investigation.[7]

Ultimately, the choice of the probe should be guided by the specific research question. For studies demanding the highest degree of confidence in mitochondrial localization and quantitative assessment of membrane potential, established probes like MitoTracker Red CMXRos and JC-1 are recommended. While this compound can be used for preliminary or qualitative observations, its use in studies where mitochondrial specificity is paramount should be accompanied by thorough validation.

References

Cross-Validation of 2-Di-1-ASP: A Comparative Guide to Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate and reliable detection of cellular targets is paramount. The fluorescent dye 2-Di-1-ASP, also known as DASPI, is a versatile tool utilized for both mitochondrial staining and the detection of G-quadruplex (G4) DNA structures. To ensure the robustness and validity of experimental findings obtained with this compound, cross-validation with alternative methods is a critical step. This guide provides a comprehensive comparison of this compound with established fluorescent probes for each of its primary applications: MitoTracker Red CMXRos and JC-1 for mitochondrial analysis, and Thioflavin T for G-quadruplex detection.

Comparative Analysis of Fluorescent Probes

This section provides a quantitative and qualitative comparison of this compound with its alternatives. The data presented is collated from various sources and offers a side-by-side view of their key characteristics to aid in the selection of the most appropriate probe for a given experimental design.

PropertyThis compound (DASPI)MitoTracker Red CMXRosJC-1Thioflavin T (ThT)
Primary Target Mitochondria, G-quadruplex DNA[1]MitochondriaMitochondrial Membrane PotentialG-quadruplex DNA
Excitation Max (nm) ~470[2]579Monomer: ~514, J-aggregate: ~585~425-450
Emission Max (nm) ~605599Monomer: ~529, J-aggregate: ~590~482-490
Fluorescence Enhancement Up to 300-fold with G4 DNANot applicable (stains mitochondria)Ratiometric shift from green to red fluorescence with increasing membrane potentialSignificant enhancement with G4 DNA (e.g., 13 to 23-fold)[3]
Photostability Generally considered to have good photostabilityResistant to bleaching[4]Prone to photobleaching, especially the J-aggregates[4]Generally good photostability
Fixability Not specified for cell fixationWell-retained after fixation[4]Not suitable for fixed cellsCan be used in fixed cells
Mode of Action Accumulates in mitochondria based on membrane potential; binds to G4 DNA grooves.Accumulates in mitochondria and covalently binds to thiol groups of proteins and peptides.[4]Forms red fluorescent J-aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm and in unhealthy mitochondria with low membrane potential.Intercalates into G4 DNA structures, leading to a significant increase in fluorescence.
Reported Staining Concentration 3 µM for live cells[5]50-200 nM[6]2 µM[1][7]Varies, typically in the low µM range for in vitro assays.
Incubation Time 40 minutes for live cells[5]15-45 minutes[6]15-30 minutes[1][7]Varies depending on the application.

Experimental Protocols

Detailed methodologies for the application of each fluorescent probe are provided below. These protocols are based on established methods and should be optimized for specific cell types and experimental conditions.

Mitochondrial Staining

1. This compound (DASPI) Staining of Live Cells

  • Prepare Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) to a final working concentration of 3 µM.[5]

  • Cell Preparation: Culture cells on a suitable imaging dish or coverslip to the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 40 minutes at 28°C.[5]

  • Washing: After incubation, remove the staining solution and wash the cells with HBSS to remove any extracellular dye.[5]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for excitation at ~470 nm and emission at ~605 nm.

2. MitoTracker Red CMXRos Staining of Live Cells

  • Prepare Staining Solution: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in high-quality, anhydrous DMSO. Dilute the stock solution in pre-warmed growth medium to a final working concentration of 50-200 nM.[6]

  • Cell Preparation: Grow cells on coverslips or in imaging dishes.

  • Staining: Remove the culture medium and add the pre-warmed MitoTracker Red CMXRos staining solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C.[6]

  • Washing and Fixation (Optional): After incubation, the cells can be imaged live. Alternatively, for fixed-cell imaging, remove the staining solution, wash with fresh medium, and then fix the cells (e.g., with 4% paraformaldehyde). MitoTracker Red CMXRos is well-retained after fixation.[4]

  • Imaging: Visualize the stained mitochondria using a fluorescence microscope with excitation and emission wavelengths of approximately 579 nm and 599 nm, respectively.

3. JC-1 Assay for Mitochondrial Membrane Potential

  • Prepare JC-1 Staining Solution: Prepare a 200 µM JC-1 stock solution in DMSO.[7] Dilute the stock solution in cell culture medium to a final working concentration of 2 µM.[1][7]

  • Cell Preparation: Culture cells in a multi-well plate or on imaging dishes. For a positive control for mitochondrial depolarization, treat a separate set of cells with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 5 minutes).[1]

  • Staining: Add the JC-1 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[1][7]

  • Washing: After incubation, wash the cells with a suitable buffer (e.g., PBS).

  • Imaging and Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low membrane potential will show green fluorescence (JC-1 monomers).[1] The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.

G-Quadruplex DNA Detection

1. Thioflavin T (ThT) Staining for Cellular G-Quadruplex DNA

  • Prepare ThT Staining Solution: Prepare a stock solution of Thioflavin T in a suitable solvent like water or DMSO. The final working concentration for cellular staining may need to be optimized but is typically in the low micromolar range.

  • Cell Preparation: Grow cells on imaging-compatible plates or coverslips. Cells can be either live or fixed and permeabilized for staining.

  • Staining: Add the ThT staining solution to the cells.

  • Incubation: The incubation time can vary depending on the cell type and whether the cells are live or fixed. A typical incubation time for live cells might be 30 minutes.

  • Washing: Wash the cells with a suitable buffer to remove unbound dye.

  • Imaging: Visualize the G-quadruplex structures using a fluorescence microscope with excitation around 425-450 nm and emission detection around 482-490 nm. Fluorescence lifetime imaging microscopy (FLIM) can also be employed for more quantitative analysis.[8][9]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for mitochondrial staining and G-quadruplex DNA detection using fluorescent probes.

Mitochondrial_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on imaging dish B Culture cells to desired confluency A->B D Wash cells with pre-warmed buffer B->D C Prepare fresh staining solution E Incubate with fluorescent probe C->E D->E F Wash cells to remove excess dye E->F G Image with fluorescence microscope F->G

General workflow for mitochondrial staining in live cells.

G4_Detection_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis A Prepare DNA/RNA sample or culture cells B Fix and permeabilize cells (optional) A->B D Incubate sample with ThT B->D C Prepare ThT staining solution C->D E Wash to remove unbound ThT D->E F Measure fluorescence (Intensity or Lifetime) E->F

General workflow for G-quadruplex DNA detection.

Conclusion

The choice of the most appropriate probe will depend on the specific experimental question, the instrumentation available, and the desired endpoint. By understanding the principles, advantages, and limitations of each method presented in this guide, researchers can design more rigorous experiments and interpret their findings with greater confidence. Direct comparative studies under identical experimental conditions are encouraged to further elucidate the relative performance of these valuable fluorescent probes.

References

2-Di-1-ASP: A Superior Fluorescent Probe for Mitochondrial and G-Quadruplex DNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cellular biology and drug discovery, the precise visualization and quantification of subcellular structures and specific nucleic acid conformations are paramount. Fluorescent probes are indispensable tools in this endeavor, and 2-Di-1-ASP (also known as DASPI) has emerged as a versatile and powerful probe with distinct advantages for staining mitochondria and detecting G-quadruplex (G4) DNA structures. This guide provides a comprehensive comparison of this compound with other commonly used fluorescent probes, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

Key Advantages of this compound

This compound offers several key advantages over other fluorescent probes, primarily in its significant fluorescence enhancement upon binding to its target and its utility in dual applications. For mitochondrial staining, it provides robust and stable signals. In the context of nucleic acid structures, it exhibits a remarkable increase in fluorescence intensity upon interaction with G-quadruplex DNA, making it a highly sensitive tool for detecting these important regulatory structures.

Comparison with Other Fluorescent Probes

To provide a clear and objective comparison, the performance of this compound is evaluated against other well-established fluorescent probes for both mitochondrial staining and G-quadruplex DNA detection.

For Mitochondrial Staining

This compound is a lipophilic cation that accumulates in mitochondria due to the negative mitochondrial membrane potential. Its performance is compared here with the widely used Rhodamine 123.

FeatureThis compound (DASPI)Rhodamine 123
Quantum Yield Dependent on solvent viscosity; generally lower in aqueous environments.~0.90 in ethanol[1]
Photostability Generally considered to be photostable, suitable for imaging.Good photostability[2]
Uptake Time Slower, typically 30 minutes or longer.Faster, within a few minutes.
Signal-to-Noise Ratio High, due to low fluorescence in aqueous solution and enhancement upon mitochondrial accumulation.High, but can exhibit some background fluorescence.
Toxicity Generally low at working concentrations.Can be toxic at higher concentrations.
For G-Quadruplex DNA Detection

This compound's fluorescence is significantly enhanced upon binding to G-quadruplex DNA. Its performance is compared with Thioflavin T (ThT), a common G4-DNA probe.

FeatureThis compound (DASPI)Thioflavin T (ThT)
Fluorescence Enhancement (with G4-DNA) Up to 300-fold[3]Up to 2100-fold (in some conditions)[4]; 200 to 400-fold is also reported[5]
Quantum Yield (bound to G4-DNA) Not explicitly reported, but significant increase from a low baseline.Can reach up to 0.43 when bound to amyloid fibrils (structurally similar binding environment)[6]
Selectivity for G4-DNA Good selectivity over duplex DNA[3]High selectivity for G4-DNA over single and double-stranded DNA[4][5]
Photostability Data not readily available in the context of G4-DNA binding.Good photostability.
Fluorescence Lifetime Biexponential decay, sensitive to environment.Distinctly long fluorescence lifetime upon binding to G4-DNA, useful for FLIM applications.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of the comparative data.

Protocol 1: Comparative Analysis of Mitochondrial Staining using this compound and Rhodamine 123

Objective: To compare the staining efficiency, photostability, and signal-to-noise ratio of this compound and Rhodamine 123 for mitochondrial visualization in live cells.

Materials:

  • Live cells (e.g., HeLa or HEK293) cultured on glass-bottom dishes.

  • This compound (DASPI) stock solution (1 mM in DMSO).

  • Rhodamine 123 stock solution (1 mM in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Confocal laser scanning microscope with appropriate filter sets.

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and culture overnight to allow for attachment and ~70-80% confluency.

  • Probe Preparation: Prepare working solutions of this compound (final concentration 1-10 µM) and Rhodamine 123 (final concentration 1-10 µM) in pre-warmed cell culture medium.

  • Staining:

    • For this compound: Remove the culture medium from the cells and add the this compound working solution. Incubate for 30-60 minutes at 37°C.

    • For Rhodamine 123: Remove the culture medium and add the Rhodamine 123 working solution. Incubate for 15-20 minutes at 37°C.

  • Washing: After incubation, gently wash the cells twice with warm PBS to remove excess probe.

  • Imaging:

    • Immediately image the cells using a confocal microscope.

    • For this compound: Use an excitation wavelength of ~488 nm and collect emission at ~600-620 nm.

    • For Rhodamine 123: Use an excitation wavelength of ~505 nm and collect emission at ~525 nm.

  • Photostability Assessment:

    • Select a region of interest (ROI) and acquire a time-lapse series of images with continuous illumination at a fixed laser power.

    • Measure the fluorescence intensity within the ROI over time and plot the decay to determine the photobleaching rate.

  • Signal-to-Noise Ratio (SNR) Calculation:

    • For each probe, measure the average fluorescence intensity of the stained mitochondria (Signal) and a background region without cells (Noise).

    • Calculate the SNR as Signal/Noise.

Protocol 2: Comparative Analysis of G-Quadruplex DNA Binding using this compound and Thioflavin T

Objective: To compare the fluorescence enhancement and selectivity of this compound and Thioflavin T for G-quadruplex DNA.

Materials:

  • G-quadruplex forming oligonucleotide (e.g., human telomeric sequence, c-myc promoter sequence).

  • Control double-stranded DNA (dsDNA) and single-stranded DNA (ssDNA).

  • This compound stock solution (1 mM in DMSO).

  • Thioflavin T (ThT) stock solution (1 mM in water).

  • Tris-HCl buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Fluorometer.

Procedure:

  • DNA Preparation: Prepare solutions of G4-DNA, dsDNA, and ssDNA at a concentration of 10 µM in the Tris-HCl buffer. To fold the G4-DNA, heat the solution to 95°C for 5 minutes and then slowly cool to room temperature.

  • Probe Dilution: Prepare working solutions of this compound and ThT at a final concentration of 1 µM in the Tris-HCl buffer.

  • Fluorescence Measurement:

    • In a 96-well plate, mix 50 µL of the probe working solution with 50 µL of each DNA solution (G4-DNA, dsDNA, ssDNA) and a buffer-only control.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a fluorometer.

    • For this compound: Excitation ~490 nm, Emission ~610 nm.

    • For ThT: Excitation ~425 nm, Emission ~490 nm.

  • Data Analysis:

    • Calculate the fluorescence enhancement for each probe by dividing the fluorescence intensity in the presence of DNA by the intensity of the probe alone.

    • Compare the fluorescence enhancement for G4-DNA versus dsDNA and ssDNA to determine the selectivity.

Visualizing the Workflow and Signaling

To better understand the experimental processes and the underlying principles, the following diagrams created using the DOT language illustrate the key workflows.

Mitochondrial_Staining_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Seed cells on glass-bottom dish B Culture overnight A->B C Prepare probe working solution B->C D Incubate cells with probe C->D E Wash cells with PBS D->E F Confocal Microscopy E->F G Photostability Assessment F->G H SNR Calculation F->H

Caption: Workflow for comparing mitochondrial fluorescent probes.

G4_DNA_Binding_Assay cluster_reagents Reagent Preparation cluster_reaction Binding Reaction cluster_measurement Fluorescence Measurement A Prepare G4, dsDNA, and ssDNA solutions C Mix probe and DNA solutions A->C B Prepare probe working solutions B->C D Incubate at room temperature C->D E Measure fluorescence intensity D->E F Calculate fluorescence enhancement & selectivity E->F

Caption: Workflow for G-quadruplex DNA binding assay.

Signaling_Pathway Probe This compound (Low Fluorescence) Mitochondria Mitochondria (High Membrane Potential) Probe->Mitochondria Accumulation G4_DNA G-Quadruplex DNA Probe->G4_DNA Binding High_Fluorescence High Fluorescence Signal Mitochondria->High_Fluorescence G4_DNA->High_Fluorescence

Caption: Mechanism of this compound fluorescence enhancement.

References

Navigating the Challenges of Live-Cell Imaging: A Comparative Guide to 2-Di-1-ASP and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of an appropriate fluorescent probe is paramount to generating accurate and reproducible data. Among the myriad of available options, 2-Di-1-ASP, a styryl dye, has been utilized for its ability to stain mitochondria in living cells.[1][2][3] However, a thorough understanding of its limitations is crucial for experimental design and data interpretation. This guide provides a critical comparison of this compound with alternative probes, supported by experimental data and detailed protocols to aid in making informed decisions for your live-cell imaging needs.

Unveiling the Limitations of this compound

While this compound (also known as DASPI or DASPMI) offers a straightforward method for visualizing mitochondria, its application is accompanied by several notable limitations that can impact experimental outcomes.[2][3][4]

Potential for Off-Target Staining: A significant drawback of this compound is its propensity for non-specific staining. Although primarily recognized as a mitochondrial probe, studies have shown its accumulation in other cellular compartments, including the nucleus and glioma cells, which can lead to ambiguous results.[1][5] Furthermore, its ability to bind to DNA, particularly G-quadruplex structures, introduces another layer of potential artifacts.[2][4]

Dependence on Mitochondrial Activity: The efficacy of this compound staining is often linked to the metabolic state of the mitochondria. Its use in imaging "actively respiring mitochondria" suggests a dependence on the mitochondrial membrane potential.[3] This characteristic can be a double-edged sword: while useful for assessing mitochondrial function, it may lead to an incomplete representation of the total mitochondrial population within a cell, as depolarized or less active mitochondria may not be adequately stained.

Suitability for Long-Term Imaging: The potential for internalization and sequestration by the cell can compromise the utility of this compound for extended imaging periods. A similar styryl dye, di-4-ANEPPS, is known to be rapidly internalized, rendering it unsuitable for long-term tracking.[6] This behavior can lead to a decrease in the plasma membrane signal and an increase in intracellular background fluorescence over time.

A Comparative Analysis: this compound vs. Alternative Probes

The choice of a fluorescent probe should be guided by the specific requirements of the experiment. Below is a comparison of this compound with other commonly used alternatives for live-cell imaging.

FeatureThis compoundFM Series (e.g., FM 4-64)ANEP Dyes (e.g., di-4-ANEPPS)Genetically Encoded Indicators (e.g., GCaMP)
Primary Target Mitochondria, Cell MembranePlasma MembranePlasma Membrane (Voltage-sensitive)Specific cellular events (e.g., Ca2+ concentration)
Mechanism Accumulation based on membrane potential and lipophilicityAmphipathic insertion into the outer leaflet of the plasma membraneElectrochromic shift in response to changes in membrane potentialConformational change upon binding to a target molecule, leading to a change in fluorescence
Specificity Moderate; can stain other organelles and DNA[1][4][5]High for the plasma membraneHigh for the plasma membraneVery high; target-specific
Phototoxicity Potential for phototoxicityGenerally lower than some other styryl dyesCan be phototoxic[6]Generally low, but can vary
Suitability for Long-Term Imaging Limited due to potential internalizationGood; slow internalization rateLimited; di-4-ANEPPS is rapidly internalized[6]Excellent; stable expression in cells
Signal-to-Noise Ratio VariableGoodHigh for voltage sensing[7]Excellent
Ease of Use Simple bath applicationSimple bath applicationSimple bath applicationRequires transfection or creation of stable cell lines

Experimental Protocols in Focus

To facilitate the practical application of these probes, detailed experimental protocols are essential.

Protocol 1: Staining Live Cells with this compound

This protocol is adapted for general mitochondrial staining in cultured mammalian cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cultured cells on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~470 nm, emission ~600 nm)

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed imaging medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • After incubation, wash the cells twice with pre-warmed imaging medium to remove excess dye.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Image the cells immediately using a fluorescence microscope.

Protocol 2: Measuring Membrane Potential Changes with di-4-ANEPPS

This protocol provides a general workflow for using a voltage-sensitive dye.

Materials:

  • di-4-ANEPPS stock solution (1 mM in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Extracellular recording solution (e.g., Tyrode's solution)

  • Cultured excitable cells (e.g., neurons or cardiomyocytes) on glass-bottom dishes

  • Fluorescence microscope with a fast acquisition camera and appropriate filter sets for ratiometric imaging (if applicable).

Procedure:

  • Prepare a working solution of di-4-ANEPPS by diluting the stock solution in the recording solution to a final concentration of 2-10 µM. To aid in dye loading, add an equal volume of 20% Pluronic F-127 to the stock solution before dilution.

  • Remove the culture medium and wash the cells with the recording solution.

  • Add the di-4-ANEPPS working solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the cells thoroughly with the recording solution to remove the dye from the medium.

  • Acquire fluorescence images before and during stimulation of the cells (e.g., electrical field stimulation or agonist application).

  • Analyze the change in fluorescence intensity or the ratio of fluorescence at two different emission wavelengths to determine the change in membrane potential.

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

LiveCellImagingWorkflow cluster_planning Experimental Planning cluster_selection Probe Selection cluster_experiment Experimentation cluster_conclusion Conclusion start Define Biological Question objective Determine Imaging Objective (e.g., morphology, function, long-term tracking) start->objective probe_choice Select Appropriate Probe objective->probe_choice asp This compound (Mitochondrial Morphology/Potential) probe_choice->asp Mitochondria fm FM Dyes (Membrane Dynamics) probe_choice->fm Membrane anep ANEP Dyes (Membrane Potential) probe_choice->anep Voltage gei Genetically Encoded Indicators (Specific Cellular Events) probe_choice->gei Specific Event protocol Follow Staining Protocol asp->protocol fm->protocol anep->protocol gei->protocol Transfection/ Stable Line Generation imaging Live-Cell Imaging protocol->imaging analysis Data Analysis imaging->analysis conclusion Interpret Results & Draw Conclusions analysis->conclusion

Caption: A flowchart illustrating the decision-making process for selecting a fluorescent probe in live-cell imaging experiments.

SignalingPathway cluster_stimulus External Stimulus cluster_cell Cellular Response cluster_probe Probe Detection stimulus Agonist / Electrical Pulse receptor Receptor Activation / Ion Channel Opening stimulus->receptor ion_flux Ion Flux (e.g., Na+, K+, Ca2+) receptor->ion_flux mem_potential Change in Membrane Potential ion_flux->mem_potential anep_dye di-4-ANEPPS (Voltage-Sensitive Dye) mem_potential->anep_dye fluorescence_change Conformational Change & Fluorescence Shift anep_dye->fluorescence_change detection Fluorescence Detection fluorescence_change->detection

Caption: A simplified diagram showing the mechanism of action for a voltage-sensitive dye like di-4-ANEPPS in response to cellular stimulation.

Conclusion

The selection of a fluorescent probe for live-cell imaging is a critical step that can profoundly influence the outcome and interpretation of an experiment. While this compound can be a useful tool for visualizing mitochondria, its limitations, including potential off-target effects and dependence on mitochondrial activity, must be carefully considered. For applications requiring high specificity, long-term imaging, or the measurement of dynamic cellular events, alternatives such as the FM series of dyes, ANEP dyes, or genetically encoded indicators often provide more robust and reliable solutions. By understanding the comparative strengths and weaknesses of these tools and employing rigorous experimental protocols, researchers can enhance the quality and impact of their live-cell imaging studies.

References

A Comparative Guide to 2-Di-1-ASP Performance in Fixed vs. Live Cells for Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular imaging, the choice of fluorescent probes is critical for generating accurate and reproducible data. This guide provides a comprehensive comparison of the performance of 2-Di-1-ASP (also known as DASPMI), a styryl dye used for mitochondrial staining, in fixed versus live cell applications. We present supporting experimental data and protocols, and compare its performance with alternative mitochondrial probes.

Executive Summary

This compound is a well-established fluorescent probe for labeling mitochondria in live cells . Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function. However, its utility in fixed cells is limited , as the fixation process can compromise membrane potential and lead to a significant loss of fluorescent signal and specific localization. For fixed-cell imaging or for studies requiring multiplexing with immunofluorescence, alternative probes that are specifically designed for fixability offer superior performance.

Performance Comparison: this compound vs. Alternatives

The following table summarizes the key performance characteristics of this compound and two alternative mitochondrial probes, MitoView™ Green and MitoBrilliant™ 646, in both live and fixed cell conditions.

FeatureThis compound (DASPMI)MitoView™ GreenMitoBrilliant™ 646
Optimal Application Live CellsLive and Fixed CellsLive and Fixed Cells
Fixability Poor; fluorescence is not well-retained after fixation[1]Good; can be used on pre-fixed cells[1][2]Excellent; well-retained after fixation and permeabilization
Dependence on Mitochondrial Membrane Potential (ΔΨm) Yes; accumulation is dependent on ΔΨm[3][4]No; staining is independent of ΔΨm[1][5]Initial uptake in live cells is ΔΨm-dependent, but retention is not[6]
Photostability Moderate; subject to photobleaching with intense illuminationGoodHigh
Toxicity Low at working concentrationsLowLow
Excitation/Emission (nm) ~470 / ~560-570 (in phospholipids)[3]~490 / 523[1]~655 / 668

Experimental Protocols

Detailed methodologies for utilizing this compound and alternative probes are provided below.

Protocol 1: Staining of Live Cells with this compound (DASPMI)

This protocol is adapted from established methods for staining live cells with mitochondrial membrane potential-dependent dyes.

Materials:

  • This compound (DASPMI) stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Pre-warmed cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound.

Protocol 2: Staining of Live and Fixed Cells with MitoView™ Green

This protocol provides instructions for using MitoView™ Green, a probe suitable for both live and fixed cell mitochondrial staining.[1][2]

Materials:

  • MitoView™ Green stock solution (e.g., 200 µM in DMSO)[1]

  • Live or fixed cells on coverslips or in imaging dishes

  • Pre-warmed cell culture medium (for live cells)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS (for fixing live cells)

Live Cell Staining:

  • Prepare Staining Solution: Dilute the MitoView™ Green stock solution in pre-warmed cell culture medium to a final working concentration of 20-200 nM.[1]

  • Cell Staining: Add the staining solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C.[1]

  • Washing: Washing is not required, but can be performed with fresh medium or PBS to reduce background.

  • Imaging: Image the cells directly.

Fixed Cell Staining:

  • Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the fixed cells with MitoView™ Green staining solution (20-200 nM in PBS) for 15-30 minutes at room temperature.[1]

  • Washing: Wash the cells with PBS.

  • Imaging: Mount the coverslip and image.

Protocol 3: Staining of Live and Fixed Cells with MitoBrilliant™ 646

This protocol outlines the use of MitoBrilliant™ 646, a highly photostable and fixable mitochondrial probe.[6]

Materials:

  • MitoBrilliant™ 646 stock solution (e.g., 1 mM in DMSO)

  • Live or fixed cells on coverslips or in imaging dishes

  • Pre-warmed cell culture medium (for live cells)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

Live Cell Staining Followed by Fixation:

  • Prepare Staining Solution: Dilute the MitoBrilliant™ 646 stock solution in pre-warmed cell culture medium to a final working concentration of 50-200 nM.

  • Cell Staining: Add the staining solution to the live cells.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Washing (Optional): Washing is not required but can be done with fresh medium or PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Proceed with imaging or subsequent immunofluorescence staining.

Staining of Pre-Fixed Cells:

  • Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the fixed cells with MitoBrilliant™ 646 staining solution (50-200 nM in PBS) for 30-60 minutes at room temperature.

  • Washing: Wash the cells with PBS.

  • Imaging: Mount and image.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for staining live and fixed cells with mitochondrial probes.

Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Culture live cells on coverslip/dish stain Incubate with This compound (or other live-cell dye) in media start->stain Add staining solution wash Wash with pre-warmed media/PBS stain->wash After incubation image Image immediately wash->image

Figure 1. Experimental workflow for staining mitochondria in live cells.

Fixed_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Culture live cells on coverslip/dish fix Fix with 4% PFA start->fix wash1 Wash with PBS fix->wash1 stain Incubate with fixable mitochondrial dye (e.g., MitoBrilliant™ 646) wash1->stain Add staining solution wash2 Wash with PBS stain->wash2 After incubation mount Mount coverslip wash2->mount image Image mount->image

Figure 2. Experimental workflow for staining mitochondria in fixed cells.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound accumulation in live cells is its response to the mitochondrial membrane potential (ΔΨm), which is generated by the electron transport chain. A high ΔΨm is indicative of healthy, respiring mitochondria.

Mitochondrial_Membrane_Potential cluster_cell Live Cell Mitochondrion Mitochondrion (High ΔΨm) Probe_Accumulation This compound Accumulation & Fluorescence Mitochondrion->Probe_Accumulation drives ETC Electron Transport Chain Proton_Pumping Proton Pumping ETC->Proton_Pumping drives Proton_Pumping->Mitochondrion generates Probe_Outside This compound (extracellular) Probe_Outside->Probe_Accumulation uptake

Figure 3. Mechanism of this compound uptake in live cells.

Conclusion

References

Comparative Analysis of 2-Di-1-ASP Photostability for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and drug development, the ability to visualize and track subcellular components in real-time is paramount. Fluorescent dyes are indispensable tools for this purpose, with their utility being heavily dependent on their brightness and, crucially, their photostability. Photobleaching, the irreversible photochemical destruction of a fluorophore upon light exposure, can significantly limit the duration of time-lapse imaging experiments and compromise quantitative analysis. This guide presents a comparative analysis of the photostability of 2-Di-1-ASP, a styryl dye used for staining mitochondria, against other common fluorescent probes.

Quantitative Comparison of Photostability

Dye NameType / TargetExcitation (nm)Emission (nm)Reported Photostability
This compound Styryl / Mitochondria, DNA~474~606Data not readily available; styryl dyes often exhibit moderate photostability.[3][4]
MitoTracker Green FM Carbocyanine / Mitochondria~490~516Prone to rapid photobleaching.[5]
MitoTracker Red CMXRos Xanthene / Mitochondria~579~599Resistant to photobleaching.[6][7] Covalently binds to mitochondrial proteins.[6]
MitoTracker Deep Red FM Carbocyanine / Mitochondria~644~665Moderate photostability.
Rhodamine 123 Rhodamine / Mitochondria~507~529Suffers from rapid photobleaching.[5]
TMRM Rhodamine / Mitochondria~548~574Can be sensitive to photo-induced flickering.[1]
JC-1 Carbocyanine / Mitochondria~514~529 (monomer), ~590 (aggregate)Exhibits pronounced bleaching upon repeated laser exposure.[6][7]
MitoPB Yellow Naphthophosphole / Mitochondria~488~580Exceptionally photostable; no significant decrease in fluorescence after 50 confocal image acquisitions.[5]
HZ Mito Red / PK Mito Red Covalent Probes / MitochondriaNot SpecifiedNot SpecifiedHighly photostable; maintained 80% of fluorescence intensity after ~250 frames of SIM imaging.[1]

Mechanisms of Mitochondrial Staining

The initial interaction and localization of a fluorescent probe within the mitochondria are critical for accurate imaging. Different dyes employ distinct mechanisms for mitochondrial accumulation, which can influence their retention and performance. The two primary mechanisms are potentiometric accumulation and covalent labeling.

cluster_membrane Mitochondrial Inner Membrane cluster_potentiometric Potentiometric Accumulation cluster_covalent Covalent Labeling p1 Intermembrane Space (Positive Potential) p2 Mitochondrial Matrix (Negative Potential) pot_dye Cationic Dyes (e.g., this compound, TMRM, Rhodamine 123) pot_dye->p2 Driven by Membrane Potential cov_dye Reactive Dyes (e.g., MitoTracker Red CMXRos) protein Mitochondrial Protein cov_dye->protein Forms Covalent Bond

Caption: Mechanisms of mitochondrial staining by different fluorescent probes.

Experimental Protocol: Comparative Photostability Assay in Live Cells

This protocol provides a standardized method for assessing the photostability of fluorescent mitochondrial dyes in a live-cell context.

1. Cell Culture and Staining: a. Plate cells (e.g., HeLa or U2OS) on glass-bottom imaging dishes and culture to 60-80% confluency. b. Prepare stock solutions of each dye to be tested according to the manufacturer's instructions. c. On the day of imaging, prepare fresh working solutions of each dye in pre-warmed culture medium. d. Incubate cells with the respective dye solutions for the recommended time and concentration. e. Gently wash the cells twice with pre-warmed culture medium or a suitable imaging buffer to remove excess dye.

2. Imaging Parameters: a. Use a confocal or widefield fluorescence microscope equipped for live-cell imaging, including environmental control (37°C, 5% CO2). b. For each dye, use the appropriate laser line and emission filter set. c. Standardize all imaging parameters across all dyes being compared. This is critical for a fair comparison.[2] Key parameters to keep constant include:

  • Objective magnification and numerical aperture (NA)
  • Laser power/illumination intensity
  • Pixel dwell time or exposure time
  • Pinhole size (for confocal)
  • Image acquisition dimensions (pixels) and bit depth

3. Photobleaching Experiment (Time-Lapse Imaging): a. Identify a field of view with healthy, well-stained cells for each dye. b. Acquire a time-lapse series of images. For example, capture an image every 5-10 seconds for a total duration of 5-10 minutes. The frequency and duration should be adjusted based on the known or expected bleaching rate of the dyes. c. Ensure the focus remains stable throughout the acquisition period.

4. Data Analysis: a. For each time-lapse series, select several regions of interest (ROIs) corresponding to stained mitochondria within different cells. b. Measure the mean fluorescence intensity within each ROI for every frame (time point). c. Select a background ROI in a region devoid of cells and subtract this background intensity from the mitochondrial ROI measurements for each time point. d. Normalize the fluorescence intensity for each ROI by dividing the intensity at each time point by the intensity of the first frame (t=0). e. Plot the normalized fluorescence intensity as a function of time or frame number for each dye. f. To quantify photostability, fit the resulting decay curve to a single exponential decay function to calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease by 50%.[1]

Workflow for Quantifying Photostability

The process of quantitatively comparing the photostability of fluorescent dyes involves a systematic workflow from sample preparation to data analysis.

A Cell Seeding & Culture B Stain Cells with Fluorescent Dyes (e.g., this compound, MitoTracker) A->B C Live-Cell Imaging Setup (Standardize Parameters) B->C D Time-Lapse Acquisition (Continuous Illumination) C->D E Image Processing: ROI Selection & Intensity Measurement D->E F Data Normalization (to t=0) E->F G Plot Intensity vs. Time F->G H Calculate Photobleaching Half-Life (t½) G->H

Caption: Workflow for quantifying the photostability of fluorescent probes.

Conclusion

The selection of a fluorescent dye for live-cell imaging is a critical decision that directly impacts the quality and duration of data acquisition. While this compound is a useful probe for mitochondrial staining, its photostability relative to newer-generation dyes is not well-documented. For demanding applications requiring long-term imaging or high-intensity illumination, such as super-resolution microscopy, probes like MitoPB Yellow or the covalent PK Mito Red and HZ Mito Red demonstrate superior photostability.[1][5] Researchers are encouraged to perform in-house comparisons using a standardized protocol, as presented here, to determine the optimal dye for their specific experimental conditions and biological questions. Minimizing light exposure by reducing illumination intensity and exposure time remains a universally effective strategy to mitigate photobleaching for any fluorophore.[8]

References

A Researcher's Guide to Navigating Spectral Overlap: 2-Di-1-ASP, GFP, and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, understanding the spectral properties of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of the spectral characteristics of the mitochondrial dye 2-Di-1-ASP with Green Fluorescent Protein (GFP) and other widely used fluorophores. We delve into the critical issue of spectral overlap and provide detailed experimental protocols to quantify and mitigate its effects, ensuring the integrity of your multiplexed imaging experiments.

The advent of fluorescent proteins and the continuous development of novel organic dyes have revolutionized our ability to visualize complex biological processes. However, the simultaneous use of multiple fluorophores introduces the challenge of spectral overlap, where the emission signal of one fluorophore "bleeds through" into the detection channel of another. This phenomenon can lead to false positives, inaccurate colocalization analysis, and compromised quantitative data. This guide will equip you with the knowledge to anticipate and address these challenges when using this compound in conjunction with GFP and other popular fluorescent probes.

Spectral Properties at a Glance: A Comparative Analysis

To facilitate the selection of appropriate fluorophore combinations, the following table summarizes the key spectral properties of this compound and a selection of commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 474[1]605[1]36,000-41,000 (for a similar compound)Not readily available
EGFP (Enhanced GFP) 488[2]507-510[2]55,0000.60[2]
wtGFP (Wild-type GFP) 395 (major), 475 (minor)50925,000 (at 395 nm)0.79
Alexa Fluor 488 496[3]519[3]71,000[3]0.92[3]
Cy3 550-555[4][5]569-570[4][5]150,0000.24[6]
Cy5 649[7]667[7]250,000[7]0.27[7]
DAPI 358[8]461[8]28,800Not readily available

Visualizing Spectral Overlap: The Case of this compound and EGFP

The significant overlap between the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore is the foundation for Förster Resonance Energy Transfer (FRET), a powerful technique for studying molecular interactions. However, in multicolor imaging where FRET is not the intended measurement, this same overlap leads to spectral bleed-through.

The following diagram illustrates the spectral relationship between this compound and EGFP. The emission spectrum of EGFP (the donor in a potential FRET pair) shows considerable overlap with the excitation spectrum of this compound (the acceptor). This indicates a high probability of energy transfer if the molecules are in close proximity, but also a significant potential for EGFP emission to be detected in the this compound channel.

Spectral_Overlap cluster_EGFP EGFP cluster_2Di1ASP This compound EGFP_Ex Excitation (488 nm) EGFP_Em Emission (509 nm) ASP_Ex Excitation (474 nm) EGFP_Em->ASP_Ex Spectral Overlap (Potential for Bleed-through/FRET) ASP_Em Emission (605 nm)

Spectral overlap between EGFP and this compound.

Experimental Protocols for Quantifying and Correcting Spectral Overlap

To ensure the accuracy of multicolor fluorescence imaging data, it is crucial to experimentally determine and correct for spectral bleed-through. Below are detailed protocols for two common methods: Spectral Bleed-through Correction and Acceptor Photobleaching FRET.

Protocol 1: Spectral Bleed-through Correction

This protocol allows for the quantification and subsequent computational removal of spectral crosstalk between two fluorophores.

Materials:

  • Cells or sample of interest

  • Fluorophore 1 (e.g., EGFP) labeling solution/transfection reagent

  • Fluorophore 2 (e.g., this compound) staining solution

  • Microscope equipped with appropriate filter sets for each fluorophore

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare Single-Labeled Control Samples:

    • Prepare a sample labeled only with Fluorophore 1 (e.g., cells expressing EGFP).

    • Prepare a separate sample labeled only with Fluorophore 2 (e.g., cells stained with this compound).

    • Prepare an unlabeled control sample to determine background fluorescence.

  • Image Acquisition:

    • Using the dual-labeled sample, optimize the acquisition settings (laser power, exposure time, gain) for both channels to obtain a good signal-to-noise ratio without saturation.

    • Using these identical settings, acquire images of the single-labeled control samples in both the "correct" channel and the "bleed-through" channel.

      • For the Fluorophore 1 control, acquire an image using the Fluorophore 1 filter set (Channel 1) and an image using the Fluorophore 2 filter set (Channel 2).

      • For the Fluorophore 2 control, acquire an image using the Fluorophore 2 filter set (Channel 2) and an image using the Fluorophore 1 filter set (Channel 1).

    • Acquire an image of the unlabeled control in both channels to measure autofluorescence.

  • Data Analysis (using ImageJ/Fiji):

    • Background Subtraction: Subtract the average background intensity from all images.

    • Measure Intensities: In the single-labeled Fluorophore 1 sample, select several regions of interest (ROIs) with clear signal. Measure the mean fluorescence intensity in these ROIs in both Channel 1 (IF1_in_C1) and Channel 2 (IF1_in_C2).

    • Calculate Bleed-through Coefficient: The bleed-through of Fluorophore 1 into Channel 2 (BT1→2) is the ratio of the intensity measured in the wrong channel to the intensity in the correct channel: BT₁→₂ = (I_F1_in_C2) / (I_F1_in_C1)

    • Repeat steps 3b and 3c for the single-labeled Fluorophore 2 sample to determine the bleed-through of Fluorophore 2 into Channel 1 (BT2→1).

    • Correct Dual-Labeled Image: Apply the calculated bleed-through coefficients to the dual-labeled image using image arithmetic:

      • Corrected Channel 1 Image = Raw Channel 1 Image - (BT2→1 * Raw Channel 2 Image)

      • Corrected Channel 2 Image = Raw Channel 2 Image - (BT1→2 * Raw Channel 1 Image)

The following diagram outlines the workflow for this protocol:

Bleedthrough_Correction_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Sample_F1 Single-labeled Fluorophore 1 Acquire_F1 Image F1 sample in Channel 1 & 2 Sample_F1->Acquire_F1 Sample_F2 Single-labeled Fluorophore 2 Acquire_F2 Image F2 sample in Channel 1 & 2 Sample_F2->Acquire_F2 Sample_Dual Dual-labeled Sample Acquire_Dual Image Dual sample in Channel 1 & 2 Sample_Dual->Acquire_Dual Measure_Intensity Measure Intensities in ROIs Acquire_F1->Measure_Intensity Acquire_F2->Measure_Intensity Correct_Image Apply Correction to Dual-labeled Image Acquire_Dual->Correct_Image Calc_BT Calculate Bleed-through Coefficients Measure_Intensity->Calc_BT Calc_BT->Correct_Image

Workflow for spectral bleed-through correction.
Protocol 2: Acceptor Photobleaching FRET (to confirm interaction)

This method can be used to confirm if the observed spectral overlap is due to FRET, indicating molecular interaction, rather than just bleed-through.

Materials:

  • Cells co-expressing a donor (e.g., EGFP-tagged protein) and an acceptor (e.g., a protein that interacts with the EGFP-tagged protein and is labeled with a dye like this compound, or another fluorescent protein).

  • Confocal microscope with the ability to selectively photobleach a region of interest (ROI).

Procedure:

  • Sample Preparation: Prepare cells co-expressing the donor and acceptor fluorophores. Include control samples expressing only the donor and only the acceptor.

  • Pre-Bleach Image Acquisition:

    • Select a cell expressing both donor and acceptor fluorophores.

    • Acquire a pre-bleach image of the donor fluorescence using the donor's excitation and emission settings.

    • Acquire a pre-bleach image of the acceptor fluorescence using the acceptor's excitation and emission settings.

  • Acceptor Photobleaching:

    • Define a region of interest (ROI) within the cell.

    • Use a high-intensity laser line specific for the acceptor fluorophore to photobleach the acceptor within the ROI until its fluorescence is significantly reduced (e.g., >80% reduction). Be careful not to use an excitation wavelength that also excites the donor.

  • Post-Bleach Image Acquisition:

    • Immediately after photobleaching, acquire a post-bleach image of the donor fluorescence using the same settings as the pre-bleach image.

    • Acquire a post-bleach image of the acceptor to confirm successful photobleaching.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the donor in the photobleached ROI before (Ipre) and after (Ipost) photobleaching.

    • A significant increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring. The FRET efficiency (E) can be calculated as: E = 1 - (I_pre / I_post)

The logical flow of an acceptor photobleaching experiment is as follows:

Acceptor_Photobleaching_Logic Start Start Acquire_Pre Acquire Pre-Bleach Donor & Acceptor Images Start->Acquire_Pre Bleach_Acceptor Photobleach Acceptor in ROI Acquire_Pre->Bleach_Acceptor Acquire_Post Acquire Post-Bleach Donor & Acceptor Images Bleach_Acceptor->Acquire_Post Analyze Analyze Donor Intensity (Pre vs. Post) Acquire_Post->Analyze FRET_Yes Donor Intensity Increases => FRET Occurred Analyze->FRET_Yes FRET_No No Change in Donor Intensity => No FRET Analyze->FRET_No End End FRET_Yes->End FRET_No->End

Logical steps in an acceptor photobleaching FRET experiment.

References

A Comparative Analysis of 2-Di-1-ASP and Other Mitochondrial Dyes: Cytotoxicity Profile for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate mitochondrial dye is critical for accurate and reliable live-cell imaging. An ideal probe should offer robust staining with minimal impact on cellular health. This guide provides an objective comparison of the cytotoxicity of 2-Di-1-ASP with other commonly used mitochondrial dyes, supported by available experimental data and detailed protocols.

This report synthesizes cytotoxicity data for this compound and several alternative mitochondrial dyes, including the MitoTracker™ series (Red CMXRos and Green FM), JC-1, Rhodamine 123, and TMRE. The data is presented to facilitate an informed decision on dye selection based on experimental context and cell type.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of various mitochondrial dyes. It is important to note that direct comparative studies are limited, and the presented data is collated from different sources. Experimental conditions such as cell line, dye concentration, and exposure time significantly influence cytotoxicity, and these parameters are included for contextual comparison.

DyeCell LineConcentrationExposure TimeAssayObserved Effect
This compound (DASPMI) -< 0.5 µM--Reported as low toxicity[1]
MitoTracker™ Red CMXRosA549, MDA-MB-231IC50 concentrations48 hoursFlow CytometryUsed to assess mitochondrial staining after treatment with other compounds[2]
MitoTracker™ Green FM----A study noted that it caused significant cell death at a much lower concentration compared to AcQCy7[3]
JC-1Multiple250 nM90 minutesProliferation AssayDid not affect proliferation rate[4]
Rhodamine 123Carcinoma cell lines10 µg/ml7 days->50% cell death
TMREVarious50-1000 nM--Recommended working concentrations for various assays

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing cytotoxicity studies. Below are protocols for common assays used to evaluate the impact of mitochondrial dyes on cell health.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Mitochondrial dye of interest (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Dye Treatment: Prepare serial dilutions of the mitochondrial dye in complete culture medium. Remove the existing medium from the cells and add the dye-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of dye that inhibits 50% of cell viability).

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Mitochondrial dye of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the mitochondrial dye at various concentrations for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for cytotoxicity assessment.

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Cell Culture & Treatment cluster_assay Viability/Apoptosis Assay cluster_analysis Data Acquisition & Analysis start Seed cells in multi-well plate adhere Allow cells to adhere (overnight) start->adhere treat Treat with varying concentrations of mitochondrial dyes adhere->treat incubate Incubate for _x_ hours treat->incubate add_reagent Add assay reagent (e.g., MTT, Annexin V/PI) incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent measure Measure signal (Absorbance/Fluorescence) incubate_reagent->measure analyze Calculate % viability or % apoptosis measure->analyze end_point Determine IC50 values analyze->end_point

Caption: Workflow for assessing mitochondrial dye cytotoxicity.

Signaling_Pathway_Apoptosis Simplified Apoptosis Signaling Pathway cluster_stimulus Induction cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_apoptosis Cellular Events stimulus Cytotoxic Stimulus (e.g., Mitochondrial Dye) mmp Loss of Mitochondrial Membrane Potential (ΔΨm) stimulus->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 blebbing Membrane Blebbing caspase3->blebbing dna_frag DNA Fragmentation caspase3->dna_frag

Caption: Key events in dye-induced mitochondrial apoptosis.

References

A Quantitative Showdown: 2-Di-1-ASP vs. Rhodamine 123 for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for mitochondrial analysis and drug efflux studies, a critical evaluation of available tools is paramount. This guide provides a comprehensive, data-driven comparison of two commonly utilized fluorescent dyes: 2-Di-1-ASP and Rhodamine 123. We delve into their quantitative properties, experimental applications, and functional characteristics to empower informed decisions in your research.

At a Glance: Key Quantitative Parameters

A direct quantitative comparison of this compound and Rhodamine 123 is essential for selecting the optimal probe for specific experimental needs. The table below summarizes the key photophysical and functional properties of these two dyes.

PropertyThis compoundRhodamine 123
Excitation Maximum (λex) ~474 nm[1]~505 nm (in ethanol)[2]
Emission Maximum (λem) ~605 nm[1]~525 nm (in 1% MeOH/HBSS)[3]
Molar Extinction Coefficient (ε) Data not available85,700 cm⁻¹M⁻¹ (at 511.75 nm in ethanol)
Quantum Yield (Φ) Data not available0.90 (in ethanol)[4]
Mitochondrial Staining Yes[1]Yes[5]
P-glycoprotein (P-gp) Substrate Data not availableYes[6][7]
Photostability Generally considered photostable[8]Subject to photobleaching, especially at high irradiances
Cytotoxicity Low cytotoxicity reported for similar styryl dyes[3][9][10]Can exhibit cytotoxicity with continuous exposure[11]

In-Depth Analysis: Performance and Applications

Mitochondrial Membrane Potential Assessment

Both this compound and Rhodamine 123 are cationic, lipophilic dyes that accumulate in mitochondria in a membrane potential-dependent manner, making them valuable tools for assessing mitochondrial health.

Rhodamine 123 has been extensively characterized and is widely used for monitoring changes in mitochondrial membrane potential (ΔΨm)[5]. Its fluorescence intensity is proportional to the mitochondrial membrane potential. However, it is important to note that at high concentrations, Rhodamine 123 can exhibit self-quenching, which can complicate data interpretation[5]. Furthermore, its fluorescence can be influenced by factors other than ΔΨm, and it has been shown to be a substrate for P-glycoprotein, which can affect its intracellular concentration[6][7].

This compound , a mono-styryl dye, is also utilized as a mitochondrial stain[1]. While specific quantitative data on its performance in ΔΨm measurements are less abundant in the literature compared to Rhodamine 123, styryl dyes, in general, are known for their use in monitoring mitochondrial function[12]. Some styryl dyes offer the advantage of being "wash-free," simplifying experimental protocols[3].

P-glycoprotein (P-gp) Efflux Assays

The ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp) is a key player in multidrug resistance in cancer and influences the pharmacokinetics of many drugs. Identifying substrates and inhibitors of P-gp is crucial in drug development.

Rhodamine 123 is a well-established substrate for P-gp[6][7]. Its efflux from cells overexpressing P-gp is a widely used functional assay to screen for P-gp inhibitors and to characterize the multidrug resistance phenotype[6].

The status of This compound as a P-gp substrate is not well-documented in the available literature. Further investigation is required to determine its utility in P-gp efflux assays.

Experimental Protocols: A Methodological Overview

Detailed and validated protocols are critical for reproducible and reliable experimental outcomes. Below are representative protocols for the application of Rhodamine 123 and a general protocol for styryl dyes like this compound in assessing mitochondrial membrane potential.

Rhodamine 123 Staining for Mitochondrial Membrane Potential

This protocol is adapted from established methods for fluorescently labeling mitochondria in living cells.

Materials:

  • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)

Procedure:

  • Prepare Staining Solution: Dilute the Rhodamine 123 stock solution in pre-warmed cell culture medium to a final working concentration (typically in the range of 1-10 µg/mL). The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the Rhodamine 123 staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing (Optional): The necessity of a washing step can be cell-type dependent. If high background fluorescence is observed, gently wash the cells once or twice with pre-warmed PBS or culture medium.

  • Imaging: Image the cells using a fluorescence microscope. For Rhodamine 123, excitation is typically around 488-507 nm, and emission is collected around 525-530 nm.

General Protocol for Styryl Dyes (e.g., this compound) for Mitochondrial Staining

This protocol is based on general procedures for using styryl dyes to stain mitochondria.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell imaging medium (e.g., HBSS or other suitable buffer)

  • Live cells cultured on an imaging vessel

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell imaging medium to the desired final concentration (e.g., 500 nM)[3].

  • Cell Staining: Add the staining solution directly to the cells in their culture vessel.

  • Incubation: Incubate the cells at 37°C for approximately 30 minutes[3].

  • Imaging (Wash-Free): Many styryl dyes, including potentially this compound, can be imaged without a washing step, which is advantageous for high-throughput screening and for minimizing cell stress[3]. Image the cells using a fluorescence microscope with appropriate filters for the specific styryl dye (for this compound, excitation ~474 nm, emission ~605 nm[1]).

Visualizing the Workflow: From Staining to Analysis

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for assessing mitochondrial membrane potential and P-glycoprotein efflux.

Mitochondrial_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis A Prepare Staining Solution (Dye in Medium) B Incubate Cells with Dye A->B Add to cells C Wash Cells (Optional) B->C After incubation D Fluorescence Microscopy B->D For wash-free dyes C->D Proceed to imaging E Image Analysis (Quantify Intensity) D->E Acquire images Pgp_Efflux_Assay_Workflow cluster_loading Dye Loading cluster_efflux Efflux cluster_measurement Measurement cluster_analysis Analysis A Incubate Cells with Fluorescent P-gp Substrate (e.g., Rhodamine 123) B Incubate in Dye-Free Medium +/- P-gp Inhibitor A->B After loading C Measure Intracellular Fluorescence (Flow Cytometry/Microscopy) B->C After efflux period D Compare Fluorescence (+/- Inhibitor) C->D Quantify data

References

A Comparative Guide to Fluorescent Probes for Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondria are central to cellular metabolism, signaling, and apoptosis. The ability to visualize and quantify mitochondrial processes in living cells is crucial for understanding both fundamental biology and disease pathology. Fluorescent probes are indispensable tools in this endeavor, allowing for the real-time assessment of various mitochondrial parameters. This guide provides an objective comparison of commonly used fluorescent probes for key mitochondrial functions, supported by experimental data and detailed protocols.

Probes for Mitochondrial Membrane Potential (ΔΨm)

A high mitochondrial membrane potential is a key indicator of healthy, respiring mitochondria. A collapse in ΔΨm is an early hallmark of apoptosis. Probes for ΔΨm are typically cationic and accumulate in the negatively charged mitochondrial matrix.

Comparative Data of ΔΨm Probes
ProbeTypeExcitation (nm)Emission (nm)Key Features & Considerations
TMRM Monochromatic, Ratiometric~548~573Low mitochondrial binding and less inhibition of the electron transport chain compared to TMRE.[1][2] Suitable for dynamic, quantitative measurements.[3]
TMRE Monochromatic, Ratiometric~549~574Brighter than TMRM.[2] Can be more toxic and has a higher tendency to inhibit respiration.[1]
Rhodamine 123 Monochromatic~507~529One of the first probes used; rapid uptake.[3] Can be used in quenching mode at higher concentrations.[1]
JC-1 Ratiometric~488~529 (Green) / ~590 (Red)Forms red "J-aggregates" in healthy, high-potential mitochondria and exists as green monomers in apoptotic cells with low potential.[2][4] Best for endpoint assays and clear discrimination between healthy and apoptotic cells.[1][5][6]
JC-9 Ratiometric~525~535 (Green) / ~595 (Red)Similar to JC-1, but the green fluorescence is largely insensitive to membrane potential, providing a more stable internal reference.[3]
Mechanism of Action: JC-1

The ratiometric probe JC-1 is a widely used indicator of mitochondrial health. Its dual emission properties provide a clear visual and quantitative output.

JC1_Mechanism JC-1 Mechanism for ΔΨm Detection cluster_healthy Healthy Mitochondrion (High ΔΨm) cluster_apoptotic Apoptotic Mitochondrion (Low ΔΨm) J_Aggregates JC-1 J-Aggregates Red_Fluorescence Red Fluorescence (~590 nm) J_Aggregates->Red_Fluorescence Emit Monomers JC-1 Monomers J_Aggregates->Monomers Depolarization Monomers->J_Aggregates Potential-driven Aggregation Green_Fluorescence Green Fluorescence (~529 nm) Monomers->Green_Fluorescence Emit

Caption: JC-1 dye forms red J-aggregates in healthy mitochondria and reverts to green monomers upon membrane depolarization.

Experimental Protocol: JC-1 Staining for Flow Cytometry

This protocol describes the use of JC-1 to analyze changes in mitochondrial membrane potential in cultured cells via flow cytometry.[7][8][9]

  • Reagent Preparation:

    • Allow JC-1 powder and high-quality, anhydrous DMSO to come to room temperature.

    • Prepare a 200 µM JC-1 stock solution by dissolving the contents of one vial in the provided DMSO.[7][8] This stock solution should be prepared immediately before use.

  • Cell Preparation:

    • For each sample, suspend cells in 1 mL of warm medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10^6 cells/mL.[7][8]

  • Controls:

    • For a positive control (depolarized mitochondria), add 1 µL of 50 mM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to a control tube for a final concentration of 50 µM.[7][8]

    • Incubate the control cells at 37°C for 5 minutes. Note that CCCP can often be added simultaneously with the JC-1 dye.[7][8]

  • Staining:

    • Add 10 µL of the 200 µM JC-1 stock solution to each tube for a final concentration of 2 µM.[4][7][8] The optimal concentration may vary by cell type and should be determined empirically.[4]

    • Incubate the cells for 15 to 30 minutes at 37°C in a 5% CO2 incubator.[7][8][9]

  • Washing (Optional):

    • You may wash the cells once by adding 2 mL of warm PBS, centrifuging to pellet the cells, and resuspending them in 500 µL of PBS.[7]

  • Analysis:

    • Analyze the samples immediately on a flow cytometer using 488 nm excitation.[8]

    • Collect fluorescence data using emission filters appropriate for green fluorescence (e.g., FITC channel, ~529 nm) and red/orange fluorescence (e.g., PE channel, ~590 nm).[7][8][9] Healthy cells will show a high red/green fluorescence ratio, while apoptotic cells will show a low ratio.

Probes for Mitochondrial Reactive Oxygen Species (ROS)

Mitochondria are a primary source of intracellular ROS, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[10] While essential for signaling, excessive ROS production leads to oxidative stress and cellular damage.[10][11]

Comparative Data of Mitochondrial ROS Probes
ProbeTarget ROSExcitation (nm)Emission (nm)Key Features & Considerations
MitoSOX™ Red Superoxide (O₂⁻)~510~580Dihydroethidium-based probe targeted to mitochondria via a triphenylphosphonium cation.[12] Oxidized product fluoresces red upon binding to nucleic acids.[12][13] Specific for superoxide.[13][14]
MitoPY1 Hydrogen Peroxide (H₂O₂)~503~527Boronate-based probe that is converted to a phenol (B47542) upon reaction with H₂O₂, emitting green fluorescence.[12]
CellROX® Orange General ROS~545~565Detects general ROS and produces orange/red fluorescence upon oxidation.[12]
MitoAR / MitoHR Highly Reactive ROS (hROS)~550-560~570-580Rhodamine-like probes that react with potent oxidants like hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[15]
Experimental Workflow: MitoSOX™ Red Staining

This workflow outlines the general steps for detecting mitochondrial superoxide using MitoSOX™ Red indicator in live cells.

MitoSOX_Workflow General Workflow for MitoSOX™ Red Staining A 1. Cell Culture Plate cells on glass-bottom dishes or coverslips. B 2. Prepare Staining Solution Dilute MitoSOX™ Red stock (typically 5 mM in DMSO) to a final working concentration (e.g., 5 µM) in warm buffer (e.g., HBSS). A->B C 3. Cell Loading Incubate cells with the staining solution for 10-30 minutes at 37°C, protected from light. B->C D 4. Wash Cells Gently wash cells three times with warm buffer to remove excess probe. C->D E 5. Imaging Image cells immediately using fluorescence microscopy with appropriate filter sets (e.g., TRITC/Rhodamine). D->E

Caption: A streamlined workflow for staining live cells with MitoSOX™ Red to detect mitochondrial superoxide.

Experimental Protocol: MitoSOX™ Red Staining for Fluorescence Microscopy

This protocol is adapted for live-cell imaging of mitochondrial superoxide.

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of MitoSOX™ Red indicator in high-quality, anhydrous DMSO.

    • On the day of the experiment, prepare a 5 µM working solution by diluting the stock solution in a warm buffer, such as HBSS or serum-free medium.

  • Cell Preparation:

    • Grow cells to 70-80% confluency on glass-bottom dishes or coverslips suitable for microscopy.

  • Staining:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the 5 µM MitoSOX™ Red working solution to the cells.

    • Incubate for 10 minutes at 37°C, protected from light.[16] Note: Higher concentrations or longer incubation times can be cytotoxic.[16]

  • Washing:

    • Gently wash the cells three times with warm PBS or culture medium to remove any unloaded probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively (a standard TRITC or Rhodamine filter set is usually suitable).[13]

    • An increase in red fluorescence intensity within the mitochondria is indicative of increased superoxide production.

Probes for General Mitochondrial Staining (MitoTracker™)

MitoTracker™ probes are a family of fluorescent dyes that selectively accumulate in mitochondria and are well-retained, even after cell fixation in some cases. Their accumulation is dependent on membrane potential, but some variants also contain a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, ensuring retention.[3][11]

Comparative Data of Common MitoTracker™ Probes
ProbeColorExcitation (nm)Emission (nm)Fixable?Key Features
MitoTracker™ Green FM Green~490~516NoStains mitochondria regardless of membrane potential after initial accumulation. More photostable than Rhodamine 123.[3]
MitoTracker™ Red CMXRos Red~579~599YesWell-retained after fixation due to covalent binding.[11] Accumulation is dependent on membrane potential.
MitoTracker™ Orange CMTMRos Orange~554~576YesSimilar to Red CMXRos, well-retained after fixation.
MitoTracker™ Deep Red FM Deep Red~644~665YesIdeal for multiplexing with green and red fluorescent probes due to its far-red emission.
Experimental Protocol: Staining Live Cells with MitoTracker™ Red CMXRos

This protocol provides a general method for labeling mitochondria in live cells for subsequent imaging.[17][18][19]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in high-quality, anhydrous DMSO.[17][19] Store aliquots at -20°C, protected from light.[17]

    • Prepare a final working solution by diluting the stock solution in serum-free medium or PBS to a final concentration between 25-500 nM. The optimal concentration depends on the cell type and should be determined empirically.[20]

  • Cell Preparation:

    • Grow cells on coverslips or in imaging dishes.

  • Staining:

    • Remove the culture medium and replace it with the pre-warmed MitoTracker™ working solution.

    • Incubate the cells for 15-45 minutes at 37°C.[17][20]

  • Washing and Imaging:

    • Replace the staining solution with fresh, pre-warmed culture medium.

    • Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., TRITC/Rhodamine).

  • (Optional) Fixation and Permeabilization:

    • After staining, cells can be fixed (e.g., with 4% paraformaldehyde in PBS for 15 minutes) for subsequent immunofluorescence procedures.[18] The signal from MitoTracker™ Red CMXRos is retained after fixation.[11]

Signaling Pathway: Mitochondrial Role in Apoptosis

Mitochondrial integrity is a critical checkpoint in the intrinsic pathway of apoptosis. The release of cytochrome c from the mitochondrial intermembrane space, often preceded by a drop in ΔΨm and increased ROS, triggers the activation of caspases and execution of cell death.

Apoptosis_Pathway Mitochondrial-Mediated Apoptosis Pathway cluster_mito Mitochondrion MMP ΔΨm Collapse (Measured by JC-1, TMRM) CytoC Cytochrome c MMP->CytoC Associated with ROS ↑ ROS Production (Measured by MitoSOX) ROS->MMP Can Cause Apaf1 Apaf-1 CytoC->Apaf1 Binds to Stress Cellular Stress (e.g., DNA Damage) Bax Bax/Bak Activation Stress->Bax Bax->MMP Induces Bax->CytoC Promotes Release Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, highlighting key mitochondrial events and the probes used to measure them.

References

Benchmarking 2-Di-1-ASP: A Comparative Guide to Novel G4-DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise and efficient tools to study G-quadruplex (G4) DNA structures is paramount. This guide provides an objective comparison of the styryl dye 2-Di-1-ASP against other notable G4-DNA probes, Thioflavin T (ThT) and Crystal Violet (CV), supported by experimental data and detailed protocols.

G4s are non-canonical secondary structures of nucleic acids that are involved in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of telomere stability. Their association with diseases such as cancer has made them attractive targets for therapeutic intervention and diagnostic tool development. Fluorescent probes are instrumental in this research, and understanding their comparative performance is critical for selecting the appropriate tool for a given research question. This guide focuses on the performance of this compound, a probe known for its selectivity towards parallel G4-DNA conformations, in relation to the widely used probes Thioflavin T and Crystal Violet.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance indicators for this compound, Thioflavin T, and Crystal Violet based on available experimental data. It is important to note that these values can be highly dependent on the specific G4-DNA sequence, its topology (parallel, anti-parallel, or hybrid), and the experimental conditions.

PropertyThis compoundThioflavin T (ThT)Crystal Violet (CV)
G4-DNA Topology Preference Parallel[1]Hybrid, Parallel[2]Anti-parallel[2]
Fluorescence Enhancement (upon binding to preferred G4-DNA) Up to 300-fold[1]200 to 400-fold[3]Significantly enhanced[4]
Quantum Yield (Bound) Data not availableUp to 0.43 (with amyloid fibrils)[5]Data not available
Binding Affinity (Kd) Data not availableMicromolar range (highly variable)Data not available
Selectivity over Duplex DNA Good[1]High (can detect G4s in a 1000-fold excess of duplex DNA)[3]Good discrimination[4]
Binding Stoichiometry (Probe:G4) Data not available1:1 and 2:1 (with c-Myc G4)[6]Can be determined by fluorescence titration[4]

Experimental Protocols

To ensure reproducibility and facilitate the independent evaluation of these probes, detailed methodologies for key experiments are provided below.

Fluorescence Titration for Determination of Binding Affinity (Kd)

This protocol outlines the steps to determine the dissociation constant (Kd) of a fluorescent probe with a G4-DNA structure.

Materials:

  • Fluorescent probe (this compound, ThT, or CV) stock solution (e.g., 1 mM in DMSO).

  • G4-forming oligonucleotide (e.g., c-myc, c-kit2) stock solution (e.g., 100 µM in nuclease-free water).

  • Duplex DNA and single-stranded DNA for selectivity assessment.

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare G4-DNA: Anneal the G4-forming oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the assay buffer.

  • Prepare Probe Solution: Dilute the fluorescent probe stock solution in the assay buffer to a fixed concentration (e.g., 1 µM).

  • Titration:

    • Place the probe solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Successively add small aliquots of the annealed G4-DNA solution to the cuvette.

    • After each addition, allow the solution to equilibrate for 2-3 minutes and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the G4-DNA concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd).

  • Selectivity Measurement: Repeat the titration with duplex DNA and single-stranded DNA to assess the probe's selectivity.

FRET-Melting Assay for G4-DNA Stabilization

This assay measures the ability of a ligand to stabilize a G4-DNA structure by monitoring the change in its melting temperature (Tm).

Materials:

  • Dual-labeled G4-forming oligonucleotide (e.g., 5'-FAM and 3'-TAMRA).

  • Unlabeled G4-DNA competitor.

  • Fluorescent probes (this compound, ThT, CV).

  • Assay buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).

  • Real-time PCR instrument.

Procedure:

  • Prepare Solutions: Prepare solutions of the dual-labeled G4-DNA (e.g., 0.2 µM) and the fluorescent probes (e.g., 1 µM) in the assay buffer.

  • Set up the Assay: In a 96-well plate, mix the dual-labeled G4-DNA with and without the fluorescent probe. Include control wells with buffer only.

  • Melting Curve Analysis:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor FAM fluorescence while gradually increasing the temperature from 25°C to 95°C.

    • The melting temperature (Tm) is the temperature at which 50% of the G4-DNA is unfolded, resulting in a significant change in fluorescence.

  • Data Analysis:

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the G4-DNA alone from the Tm in the presence of the probe. A larger ΔTm indicates greater stabilization.

  • Competition Assay (for selectivity): To assess selectivity, perform the assay in the presence of an unlabeled competitor DNA (e.g., duplex DNA) and observe the effect on the Tm shift.

Visualizing the Interactions

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described.

G4_Probe_Signaling_Pathway cluster_Probe Probe cluster_G4DNA G4-DNA cluster_Complex Complex Probe Free Probe (Low Fluorescence) Complex Probe-G4 DNA Complex (High Fluorescence) Probe->Complex Binding G4DNA G-Quadruplex DNA G4DNA->Complex Complex->Probe Dissociation Fluorescence_Titration_Workflow A Prepare Probe Solution (Fixed Concentration) B Add Aliquots of G4-DNA Solution A->B C Measure Fluorescence After Each Addition B->C D Plot Fluorescence Change vs. [G4-DNA] C->D E Fit Data to Binding Model D->E F Determine Kd E->F FRET_Melting_Assay_Workflow A Prepare Dual-Labeled G4-DNA B Mix with Probe (or Buffer Control) A->B C Run Melting Curve Analysis (RT-PCR) B->C D Determine Melting Temperature (Tm) C->D E Calculate ΔTm (Tm_probe - Tm_control) D->E F Assess Stabilization E->F

References

A Comparative Guide to Mitochondrial Probes for Correlative Light and Electron Microscopy: 2-Di-1-ASP, MitoTracker Red CMXRos, and JC-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the visualization of mitochondrial dynamics and ultrastructure is paramount. Correlative Light and Electron Microscopy (CLEM) offers a powerful approach to bridge the gap between fluorescent labeling of these organelles and their high-resolution structural analysis. The choice of fluorescent probe is a critical determinant for the success of any CLEM experiment. This guide provides a detailed comparison of three commonly used mitochondrial probes: 2-Di-1-ASP, MitoTracker Red CMXRos, and JC-1, with a focus on their application in CLEM workflows.

This document outlines the spectral properties, mechanisms of action, and available protocols for each dye. While direct quantitative comparisons of these specific dyes within a comprehensive CLEM workflow are not extensively documented in current literature, this guide synthesizes available data to inform probe selection and experimental design.

Quantitative Data Summary

The following table summarizes the key properties of this compound, MitoTracker Red CMXRos, and JC-1 based on available information. It is important to note that performance in a CLEM workflow can be influenced by specific cell types, fixation methods, and embedding procedures.

PropertyThis compoundMitoTracker Red CMXRosJC-1
Excitation Max (nm) ~474~579Monomer: ~515, Aggregate: ~585
Emission Max (nm) ~605~599Monomer: ~529, Aggregate: ~590
Mechanism of Action Accumulates in mitochondria based on membrane potential.Covalently binds to mitochondrial proteins via a thiol-reactive chloromethyl group after accumulating due to membrane potential.Forms aggregates with red-shifted fluorescence in mitochondria with high membrane potential; remains as green-fluorescent monomers in mitochondria with low potential.
Fixability Not explicitly documented for CLEM.Well-retained after formaldehyde (B43269) and glutaraldehyde (B144438) fixation.[1][2]Not well-retained after fixation.[3]
Photostability Data not readily available.Generally considered more photostable than JC-1.[1][2]Prone to photobleaching, especially the aggregate form.[1][2]
Quantum Yield Data not readily available.Data not readily available.Data not readily available.
Primary Application Live-cell imaging of mitochondria.Staining mitochondria in live cells for subsequent analysis in fixed cells, including CLEM.Ratiometric measurement of mitochondrial membrane potential.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in CLEM. Below are established protocols for MitoTracker Red CMXRos and JC-1, followed by a generalized CLEM protocol that can be adapted for this compound, acknowledging the need for optimization.

MitoTracker Red CMXRos Staining and Fixation for CLEM

MitoTracker Red CMXRos is often favored for CLEM due to its excellent retention after fixation.

Materials:

  • MitoTracker Red CMXRos (e.g., from Thermo Fisher Scientific)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde and 0.1% glutaraldehyde in PBS)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution in serum-free cell culture medium to a final working concentration of 50-200 nM.

  • Cell Staining: Replace the culture medium of your cells with the pre-warmed working solution and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with fresh, pre-warmed culture medium.

  • Fixation: Immediately fix the cells with the fixative solution for 15-30 minutes at room temperature.

  • Post-fixation Washes: Wash the cells three times with PBS.

  • Proceed to Electron Microscopy Protocol: The sample is now ready for subsequent steps of a standard CLEM protocol, including resin embedding and sectioning.

JC-1 Staining for Mitochondrial Membrane Potential

JC-1 is primarily used to assess mitochondrial health and is less suitable for traditional CLEM protocols requiring fixation. However, it can be used in live-cell CLEM setups.

Materials:

  • JC-1 dye

  • Anhydrous DMSO

  • Cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of JC-1 in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution in cell culture medium to a final working concentration of 1-10 µM.

  • Cell Staining: Incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed culture medium.

  • Imaging: Immediately proceed with live-cell fluorescence imaging, capturing both green (~529 nm) and red (~590 nm) fluorescence. For CLEM, this would involve rapid fixation immediately after live imaging.

Generalized CLEM Protocol Adaptable for this compound

As a styryl dye that accumulates based on mitochondrial membrane potential, a protocol for this compound in CLEM would likely involve live-cell staining followed by rapid fixation. Optimization of fixation and embedding will be critical to preserve both the fluorescence and the ultrastructure.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium

  • Fixative solution (e.g., 2% glutaraldehyde in 0.1 M sodium cacodylate buffer)

  • Embedding resin (e.g., Epon)

Procedure:

  • Staining: Prepare a working solution of this compound in culture medium (concentration to be optimized, typically in the nM to low µM range) and incubate with live cells.

  • Live-Cell Imaging: Identify cells of interest using fluorescence microscopy.

  • Fixation: Rapidly fix the cells in the imaging dish with the fixative solution.

  • Post-fixation Staining: Perform post-fixation staining with osmium tetroxide and uranyl acetate (B1210297) to enhance contrast for electron microscopy.

  • Dehydration and Embedding: Dehydrate the sample through a graded ethanol (B145695) series and embed in resin.

  • Sectioning and Imaging: Cut ultrathin sections and image the region of interest using a transmission electron microscope.

  • Correlation: Correlate the fluorescence and electron microscopy images using fiducial markers or cellular landmarks.

Visualization of Workflows

To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.

CLEM_Workflow_MitoTracker cluster_LM Light Microscopy Stage cluster_EM Electron Microscopy Stage stain Live Cell Staining (MitoTracker Red CMXRos) wash1 Wash stain->wash1 image_lm Fluorescence Imaging wash1->image_lm fix Fixation (e.g., Glutaraldehyde) image_lm->fix correlate Image Correlation image_lm->correlate post_fix Post-fixation Staining (OsO4, Uranyl Acetate) fix->post_fix embed Dehydration & Resin Embedding post_fix->embed section Ultrathin Sectioning embed->section image_em TEM Imaging section->image_em image_em->correlate

Caption: Correlative Light and Electron Microscopy (CLEM) workflow using a fixable dye like MitoTracker Red CMXRos.

Live_Cell_CLEM_Workflow cluster_Live Live-Cell Imaging Stage cluster_EM_prep EM Preparation stain Live Cell Staining (e.g., this compound or JC-1) wash Wash stain->wash live_image Live Fluorescence Imaging wash->live_image rapid_fix Rapid Fixation live_image->rapid_fix correlation Image Correlation live_image->correlation post_fix_em Post-fixation & Staining rapid_fix->post_fix_em embed_em Embedding & Sectioning post_fix_em->embed_em em_image TEM Imaging embed_em->em_image em_image->correlation

Caption: A generalized workflow for CLEM with live-cell mitochondrial dyes requiring rapid fixation.

Performance Comparison and Considerations

  • MitoTracker Red CMXRos stands out for its robustness in CLEM applications due to its ability to be well-retained after chemical fixation.[1][2] This allows for a more straightforward workflow where live-cell imaging can be followed by standard electron microscopy preparation procedures without significant loss of the fluorescent signal's location. However, its covalent binding to mitochondrial components means its fluorescence intensity may not solely reflect mitochondrial membrane potential.[1][2]

  • JC-1 is an excellent probe for assessing mitochondrial health due to its ratiometric reporting of membrane potential.[3][4] However, its poor retention after fixation makes it challenging for conventional CLEM protocols.[3] It is best suited for live-cell CLEM experiments where cells are imaged and then immediately fixed, or for studies where the primary goal is to correlate functional mitochondrial states with ultrastructure in a near-simultaneous manner.

  • This compound , as a styryl dye, is expected to accumulate in mitochondria based on their membrane potential. While specific data on its performance in CLEM is limited, styryl dyes, in general, can be prone to artifacts in electron microscopy due to their potential to interact with and alter membrane structures. Careful optimization of the staining and fixation protocol is necessary to minimize such artifacts and to ensure the preservation of both the fluorescence and the native ultrastructure.

Conclusion

The selection of a fluorescent mitochondrial probe for CLEM is a critical decision that depends on the specific research question. For studies requiring a robust correlation between the location of mitochondria and their ultrastructure in fixed samples, MitoTracker Red CMXRos is a reliable choice. For investigations focused on correlating mitochondrial membrane potential with ultrastructure, JC-1 provides valuable functional information, albeit with challenges in sample preparation. This compound presents a potential alternative for live-cell imaging prior to fixation, but requires significant optimization and validation to ensure faithful preservation of both the fluorescent signal and the mitochondrial ultrastructure for successful CLEM. Researchers are encouraged to perform pilot experiments to determine the optimal probe and protocol for their specific experimental system.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Di-1-ASP (DASPI), a fluorescent mitochondrial probe.

Core Safety and Handling Precautions:

Prior to disposal, it is crucial to handle this compound with appropriate care. Based on available Safety Data Sheets (SDS), this compound may cause an allergic skin reaction. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water.

Step-by-Step Disposal Protocol

The recommended and safest method for disposing of this compound and its associated waste is through your institution's designated hazardous waste management program. Adherence to local, state, and federal regulations is mandatory.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables such as pipette tips, gloves, and wipes, in a clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound" or "2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide". Include any other information required by your institution's waste management policies.

  • Contact Environmental Health & Safety (EHS):

    • This is a critical and mandatory step. Your institution's EHS department will provide specific guidance on packaging, storage, and scheduling a pickup for the hazardous waste. They are the definitive resource for ensuring compliance with all relevant regulations.

Disposal Methods to Avoid:

  • DO NOT dispose of this compound down the drain. Styryl dyes can be harmful to aquatic life, and this method of disposal is likely to be in violation of environmental regulations.

  • DO NOT dispose of this compound in regular solid waste. This can lead to environmental contamination and potential exposure to sanitation workers.

Quantitative Data Summary

There is a lack of specific, publicly available quantitative data regarding disposal limits for this compound. Therefore, all waste containing this compound should be treated as hazardous chemical waste.

Waste StreamRecommended Disposal MethodRegulatory Consideration
Solid this compound WasteCollection in a labeled hazardous waste container for pickup by a certified waste management provider.Treat as hazardous chemical waste. Consult your EHS department for specific waste codes.
Liquid this compound WasteCollection in a sealed, labeled hazardous waste container for pickup by a certified waste management provider.Treat as hazardous chemical waste. Consult your EHS department for specific waste codes.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, supernatants) waste_type->liquid Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid contact_ehs Contact Institutional Environmental Health & Safety (EHS) collect_solid->contact_ehs collect_liquid->contact_ehs follow_guidelines Follow EHS Guidance for Pickup and Disposal contact_ehs->follow_guidelines final_disposal Disposal by Certified Hazardous Waste Vendor follow_guidelines->final_disposal

Caption: Logical workflow for the disposal of this compound waste.

By following these procedures and consulting with your institutional EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.

Personal protective equipment for handling 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 2-Di-1-ASP (also known as DASPI or DASPMI), a fluorescent probe utilized for mitochondrial imaging. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These requirements are based on general laboratory safety standards for handling chemical compounds and information from safety data sheets of similar fluorescent dyes, which indicate a potential for allergic skin reactions.[1]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesTo prevent skin contact and potential allergic reactions.[1][2][3][4][5][6]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from accidental splashes of the compound.[3][4][5]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[2][3][5][6]
Respiratory Protection Not generally required under normal handling of small quantities with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[2][6]

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and dark place at -20°C for long-term storage (stable for at least four years at this temperature).[7] For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to one month.[8]

  • Keep the container tightly sealed to prevent contamination.

Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.

  • This compound is sparingly soluble in DMSO.[7][9]

Disposal Plan: Step-by-Step Guide

The disposal of this compound and contaminated materials must be handled as chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation

  • Segregate all waste contaminated with this compound from other laboratory waste streams. This includes:

    • Unused or expired solid this compound.

    • Stock solutions and working solutions containing this compound.

    • Contaminated consumables such as pipette tips, tubes, and gloves.

    • Spill cleanup materials.

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound and contaminated dry materials (e.g., gloves, wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatible.

Step 3: Labeling and Storage of Waste

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Chemical Irritant").

  • Store waste containers in a designated and secure secondary containment area away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Emergency Procedures: Spill and Decontamination

In the event of a spill, follow these procedures immediately:

Step 1: Evacuate and Alert

  • Alert others in the immediate vicinity of the spill.

  • If the spill is large or involves a significant amount of dust or aerosol, evacuate the area and contact your institution's EHS.

Step 2: Don Appropriate PPE

  • Before cleaning the spill, ensure you are wearing the appropriate PPE as outlined in the table above, including double gloving with nitrile gloves.

Step 3: Contain and Clean the Spill

  • For solid spills: Gently cover the spill with absorbent material to avoid generating dust. Moisten the absorbent material with a suitable solvent (e.g., ethanol) to prevent airborne dispersal. Carefully scoop the material into a designated hazardous waste container.

  • For liquid spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.[10] Once the liquid is absorbed, carefully transfer the material into a designated hazardous waste container.[10]

Step 4: Decontaminate the Area

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by a wipe with a cloth dampened with water.[10]

  • Place all cleaning materials into the hazardous waste container.

Step 5: Dispose of Waste and Remove PPE

  • Seal the hazardous waste container and label it appropriately.

  • Remove and dispose of all contaminated PPE as hazardous waste.

  • Wash hands thoroughly with soap and water.

Experimental Workflow for Handling this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response start Start: Obtain this compound ppe Don Appropriate PPE: Lab Coat, Gloves, Eye Protection start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment segregate Segregate Waste: Solid & Liquid experiment->segregate spill Spill Occurs experiment->spill collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store_waste Store Waste in Secondary Containment collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End ehs_pickup->end alert Alert Others & Evacuate if Necessary spill->alert spill_ppe Don Additional PPE alert->spill_ppe contain Contain & Absorb Spill spill_ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill_waste Dispose of Spill Waste decontaminate->dispose_spill_waste dispose_spill_waste->store_waste

Caption: This diagram outlines the procedural workflow for the safe handling, use, and disposal of this compound, including emergency spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.